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  • Product: (1-(Methylphenyl)vinyl)phosphonic acid
  • CAS: 86812-21-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-(4-Methylphenyl)vinyl)phosphonic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of (1-(4-Methylphenyl)vinyl)phosphonic acid, a member of the α-arylvinylphosphonic acid family. Given the limited direct literature on this specific molecule, this g...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (1-(4-Methylphenyl)vinyl)phosphonic acid, a member of the α-arylvinylphosphonic acid family. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development. The focus is on the para-isomer, (1-(4-Methylphenyl)vinyl)phosphonic acid, due to its synthetic accessibility and relevance in organic chemistry.

Introduction and Chemical Identity

(1-(4-Methylphenyl)vinyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a vinylidene carbon, which in turn is bonded to a 4-methylphenyl (p-tolyl) group. This structure combines the features of a vinylphosphonic acid with those of an aromatic system, suggesting a range of potential chemical and biological activities. Phosphonic acids are known for their ability to mimic phosphates in biological systems, act as enzyme inhibitors, and serve as versatile intermediates in organic synthesis.[1] The introduction of the 4-methylphenylvinyl moiety is expected to modulate these properties, offering opportunities for the development of novel materials and therapeutic agents.

Table 1: Chemical Identity of (1-(4-Methylphenyl)vinyl)phosphonic Acid

PropertyValue
IUPAC Name (1-(4-Methylphenyl)vinyl)phosphonic acid
Synonyms (1-(p-Tolyl)vinyl)phosphonic acid
Molecular Formula C₉H₁₁O₃P
Molecular Weight 198.16 g/mol
Chemical Structure

Note: The chemical structure image is a representation.

Synthesis and Purification

The synthesis of (1-(4-Methylphenyl)vinyl)phosphonic acid can be approached through a two-step process: the formation of its diethyl ester precursor, followed by hydrolysis to the free acid. This strategy is common for the preparation of phosphonic acids due to the stability and ease of handling of the phosphonate ester intermediates.

A plausible and documented approach for the synthesis of the diethyl ester is the silver-catalyzed phosphorylation of 4-methylstyrene.[2] This method provides a direct route to the desired vinylphosphonate.

Experimental Protocol: Silver-Catalyzed Phosphorylation of 4-Methylstyrene [2]

  • Materials: Diethylphosphonate, 4-methylstyrene, potassium persulfate (K₂S₂O₈), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), silver nitrate (AgNO₃), and dry toluene.

  • Procedure:

    • To a 25-mL Schlenk flask equipped with a high-vacuum PTFE valve-to-glass seal, add diethylphosphonate (0.45 mmol), 4-methylstyrene (0.3 mmol), potassium persulfate (0.6 mmol), TEMPO (0.12 mmol), AgNO₃ (0.015 mmol), and dry toluene (2.0 mL).

    • Seal the flask under an inert atmosphere (e.g., air, as specified in the reference) and stir the mixture at 100 °C for 6 hours.

    • After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield (E)-diethyl (4-methylstyryl)phosphonate.

Synthesis_Workflow_Ester reagents Diethylphosphonate 4-Methylstyrene K₂S₂O₈, TEMPO, AgNO₃ Toluene, 100 °C, 6h reaction Silver-Catalyzed Phosphorylation reagents->reaction workup Filtration & Solvent Removal reaction->workup purification Column Chromatography workup->purification product Diethyl (1-(4-Methylphenyl)vinyl)phosphonate purification->product

Caption: Synthetic workflow for diethyl (1-(4-methylphenyl)vinyl)phosphonate.

The dealkylation of diethyl phosphonates to their corresponding phosphonic acids is a well-established transformation.[3] The use of trimethylsilyl bromide (TMSBr) followed by methanolysis is a common and effective method.[4]

Experimental Protocol: Hydrolysis of Diethyl (1-(4-Methylphenyl)vinyl)phosphonate [4]

  • Materials: Diethyl (1-(4-methylphenyl)vinyl)phosphonate, dry dichloromethane (CH₂Cl₂), trimethylsilyl bromide (TMSBr), and methanol (MeOH).

  • Procedure:

    • In an oven-dried Schlenk flask, dissolve diethyl (1-(4-methylphenyl)vinyl)phosphonate in dry CH₂Cl₂.

    • Cool the solution to 0 °C and add TMSBr dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Remove the solvent and excess TMSBr under reduced pressure.

    • Add methanol to the residue and stir for 1-2 hours to effect methanolysis of the silyl ester intermediate.

    • Remove the methanol under reduced pressure to yield the crude (1-(4-Methylphenyl)vinyl)phosphonic acid. Further purification can be achieved by recrystallization.

Hydrolysis_Workflow start_material Diethyl (1-(4-Methylphenyl)vinyl)phosphonate reaction1 1. TMSBr, CH₂Cl₂ 2. Stir at RT start_material->reaction1 intermediate Silyl Ester Intermediate reaction1->intermediate reaction2 Methanolysis (MeOH) intermediate->reaction2 product (1-(4-Methylphenyl)vinyl)phosphonic Acid reaction2->product

Caption: Hydrolysis workflow to the target phosphonic acid.

Physicochemical and Spectroscopic Properties

Direct experimental data for (1-(4-Methylphenyl)vinyl)phosphonic acid is scarce. The properties presented below are a combination of data for its diethyl ester precursor and predicted values based on related compounds.

Table 2: Physicochemical Properties

PropertyDiethyl (1-(4-Methylphenyl)vinyl)phosphonate(1-(4-Methylphenyl)vinyl)phosphonic Acid (Predicted)
Appearance Colorless to pale yellow oilWhite to off-white solid
Melting Point Not reportedExpected to be a solid with a defined melting point
Solubility Soluble in common organic solventsSoluble in polar solvents (water, alcohols, DMSO)
pKa Not applicablepKa1 ≈ 1-2, pKa2 ≈ 6-7 (estimated based on vinylphosphonic acid)

The spectroscopic data for the diethyl ester provides a strong foundation for the characterization of the final acid.

Table 3: NMR Spectroscopic Data for Diethyl (1-(4-Methylphenyl)vinyl)phosphonate [2]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 7.50-7.40mAromatic-H & Vinyl-Hα
6.90d8Aromatic-H
6.08t20Vinyl-Hβ
4.15-4.08m-OCH₂CH₃
2.37sAr-CH₃
1.35t8-OCH₂CH₃
¹³C NMR 148.2 (d)J(C-P) = 7C-P
139.9Aromatic-C
129.4Aromatic-C
126.3 (d)J(C-P) = 23Aromatic-C
112.5 (d)J(C-P) = 191=CH-P
61.8 (d)J(C-P) = 5-OCH₂CH₃
21.4Ar-CH₃
16.3 (d)J(C-P) = 6-OCH₂CH₃
³¹P NMR 20.1sP=O

Note: NMR data is for the related (E)-diethyl (4-methylstyryl)phosphonate as a close proxy.

Upon hydrolysis to the phosphonic acid, the following changes in the NMR spectra are anticipated:

  • ¹H NMR: The signals for the ethyl groups (-OCH₂CH₃ and -OCH₂CH₃) will disappear. A broad singlet corresponding to the acidic P-OH protons will appear, typically in the downfield region (δ > 10 ppm), and its chemical shift will be dependent on the solvent and concentration.

  • ³¹P NMR: The chemical shift is expected to change upon hydrolysis and will be highly sensitive to the pH of the solution.[5][6] A shift to a different resonance, likely in the range of 15-30 ppm, is expected.

Reactivity and Potential Applications

The reactivity of (1-(4-Methylphenyl)vinyl)phosphonic acid is dictated by the phosphonic acid moiety and the vinyl group.

  • Phosphonic Acid Group: This group can undergo esterification, be converted to phosphonic chlorides, and form complexes with metal ions. Its acidity allows for its use in proton exchange membranes for fuel cells.

  • Vinyl Group: The double bond can participate in polymerization and copolymerization reactions, leading to the formation of functional polymers.[7] It can also undergo addition reactions.

  • Enzyme Inhibition: As a phosphate mimic, this compound could be investigated as an inhibitor of enzymes involved in phosphate metabolism, such as phosphatases and kinases.[1]

  • Antiviral Agents: Copolymers of vinylphosphonic acid have demonstrated antiviral activity, suggesting that polymers derived from (1-(4-Methylphenyl)vinyl)phosphonic acid could also possess such properties.

  • Bone Targeting: The phosphonic acid group has a strong affinity for hydroxyapatite, the main component of bone. This makes it a potential candidate for the development of bone-targeting drugs or imaging agents.

  • Adhesion Promotion and Corrosion Inhibition: Vinylphosphonic acid and its polymers are known for their excellent adhesion to metal surfaces and their anti-corrosion properties. The 4-methylphenyl group may enhance these properties through increased hydrophobicity.

  • Dental Cements: Poly(vinylphosphonic acid) is used in dental cements, and derivatives could offer improved mechanical or adhesive properties.

Conclusion

(1-(4-Methylphenyl)vinyl)phosphonic acid represents a versatile molecule with significant potential in both materials science and medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. Further research into this and related α-arylvinylphosphonic acids is warranted to fully explore their properties and unlock their potential.

References

  • 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. (URL not available)
  • Stereoselective synthesis of vinylphosphonates and phosphine oxides via silver-catalyzed phosphoryl
  • Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. [Link]

  • Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PMC. [Link]

  • Polymerization of Diethyl Vinylphosphonate Mediated by Rare-Earth Tris(amide) Compounds | Request PDF. [Link]

  • A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. [Link]

  • [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Water Uptake, Thin-Film Characterization, and Gravimetric pH- Sensing of Poly(vinylphosphonate)-Based Hydrogels - mediaTUM. [Link]

  • 1H and 31P NMR spectra of substituted methylphosphonic acids with indirect determination of 31P shifts | Scilit. [Link]

  • A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates - Semantic Scholar. [Link]

  • 1 H NMR spectrum of the compound 1 | Download Scientific Diagram. [Link]

  • H, 13C, and 31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester - Macromolecules - Figshare. [Link]

  • VINYLPHOSPHONIC-ACID-DICHLORIDE - Optional[31P NMR] - Chemical Shifts. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. [Link]

  • Green syntheses of potentially bioactive α-hydroxyphosphonates and related derivatives. [Link]

  • 1H NMR of phosphonic acid - Chemistry Stack Exchange. [Link]

  • P-(4-Methylphenyl)phosphonic acid | C7H9O3P | CID 101351 - PubChem - NIH. [Link]

  • diethyl [(phenylsulfonyl)methyl]phosphonate - Organic Syntheses Procedure. [Link]

  • (PDF) Biological Activity of Aminophosphonic Acids. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

Sources

Exploratory

An In-depth Technical Guide to (1-(Methylphenyl)vinyl)phosphonic Acid: Chemical Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction (1-(Methylphenyl)vinyl)phosphonic acid, a substituted vinylphosphonic acid, repre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

(1-(Methylphenyl)vinyl)phosphonic acid, a substituted vinylphosphonic acid, represents a class of organophosphorus compounds with significant potential in materials science and drug development. The presence of both a vinyl group and a phosphonic acid moiety imparts a unique combination of reactivity and functionality. The phosphonic acid group, as a non-hydrolyzable mimic of the phosphate group, is of particular interest in the design of bioactive molecules that can interact with biological targets such as enzymes.[1][2] This guide provides a comprehensive overview of the chemical structure, isomers, and a detailed synthetic protocol for (1-(Methylphenyl)vinyl)phosphonic acid, offering valuable insights for researchers engaged in the exploration of novel phosphonate-based compounds.

The core structure of (1-(Methylphenyl)vinyl)phosphonic acid features a vinyl group directly attached to a phosphorus atom, which is also bonded to a methyl-substituted phenyl ring. The position of the methyl group on the phenyl ring gives rise to three distinct isomers: ortho, meta, and para. These isomers, while sharing the same molecular formula, are expected to exhibit differences in their physicochemical properties and biological activities due to the varied steric and electronic environments conferred by the methyl group's location.

Chemical Structure and Isomerism

The fundamental structure of (1-(Methylphenyl)vinyl)phosphonic acid is characterized by a phosphonic acid group (-PO(OH)₂) and a methylphenyl group attached to the same carbon of a vinyl (ethenyl) group. The general structure and the specific isomers are detailed below.

General Chemical Data
PropertyValueSource
Molecular Formula C₉H₁₁O₃P[3]
Molecular Weight 198.16 g/mol [3]
Parent CAS Number 86812-21-7[3]
Isomeric Forms

The positional isomerism of the methyl group on the phenyl ring leads to three distinct compounds:

  • (1-(o-tolyl)vinyl)phosphonic acid (ortho-isomer): The methyl group is at the 2-position of the phenyl ring.

  • (1-(m-tolyl)vinyl)phosphonic acid (meta-isomer): The methyl group is at the 3-position of the phenyl ring.

  • (1-(p-tolyl)vinyl)phosphonic acid (para-isomer): The methyl group is at the 4-position of the phenyl ring.

Below are the chemical structures of these isomers:

isomers cluster_ortho (1-(o-tolyl)vinyl)phosphonic acid cluster_meta (1-(m-tolyl)vinyl)phosphonic acid cluster_para (1-(p-tolyl)vinyl)phosphonic acid ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para isomers of (1-(Methylphenyl)vinyl)phosphonic acid.

The spatial arrangement of the methyl group influences the electron density distribution within the phenyl ring and can impart steric effects, which in turn can affect the reactivity of the vinyl and phosphonic acid groups, as well as the overall polarity and crystal packing of the molecule.

Synthesis of (1-(Methylphenyl)vinyl)phosphonic Acid Isomers

The synthesis of (1-arylvinyl)phosphonic acids is effectively achieved through palladium-catalyzed cross-coupling reactions. The Heck reaction, a powerful tool for the formation of carbon-carbon bonds, can be adapted for the synthesis of these compounds by coupling an appropriate aryl halide with a vinylphosphonic acid derivative.[3]

Proposed Synthetic Pathway: Palladium-Catalyzed Heck-type Reaction

A robust and versatile method for the synthesis of (1-(Methylphenyl)vinyl)phosphonic acid isomers involves the Heck-type coupling of a corresponding bromotoluene with a protected vinylphosphonic acid, followed by deprotection.

synthesis_pathway A Bromotoluene Isomer (ortho, meta, or para) F Protected (1-(Methylphenyl)vinyl)phosphonate A->F Heck Coupling B Vinylphosphonic Acid (or its ester) B->F C Palladium Catalyst (e.g., Pd(OAc)2/ligand) C->F D Base (e.g., Triethylamine) D->F E Solvent (e.g., Acetonitrile) E->F G (1-(Methylphenyl)vinyl)phosphonic Acid Isomer F->G Deprotection (e.g., Acid Hydrolysis)

Caption: Proposed synthetic workflow for (1-(Methylphenyl)vinyl)phosphonic acid isomers.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of styryl phosphonic acids via Heck coupling.[3] Optimization of reaction conditions may be necessary for each specific isomer.

Materials:

  • Ortho-, meta-, or para-bromotoluene

  • Vinylphosphonic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃) or other suitable phosphine ligand

  • Triethylamine (TEA)

  • Anhydrous acetonitrile

  • Hydrochloric acid (for workup and deprotection)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add palladium(II) acetate (0.02 eq) and a suitable phosphine ligand such as tri(o-tolyl)phosphine (0.04 eq).

  • Addition of Reactants: Add the corresponding bromotoluene isomer (1.0 eq), vinylphosphonic acid (1.2 eq), and anhydrous acetonitrile.

  • Degassing: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Addition of Base: Add triethylamine (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82 °C for acetonitrile) and maintain under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M hydrochloric acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure (1-(methylphenyl)vinyl)phosphonic acid isomer.

Self-Validation and Causality:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Heck reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Tri(o-tolyl)phosphine is often effective, but other ligands may be screened for optimal results.

  • Base: The base, typically an amine like triethylamine, is necessary to neutralize the hydrohalic acid (HBr) generated during the reaction, which would otherwise deactivate the catalyst.

  • Anhydrous Conditions: The use of an anhydrous solvent is important to prevent side reactions and ensure the stability of the catalyst and reactants.

  • Deprotection (if using an ester): If a vinylphosphonic acid ester is used, a final deprotection step, such as acid-catalyzed hydrolysis, is required to yield the final phosphonic acid.

Characterization and Analysis

The structural confirmation and purity assessment of the synthesized (1-(Methylphenyl)vinyl)phosphonic acid isomers can be achieved through a combination of spectroscopic and analytical techniques.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the vinyl protons, the aromatic protons (with splitting patterns indicative of the substitution pattern), the methyl group protons, and the acidic protons of the phosphonic acid group.

    • ¹³C NMR: Will provide information on the number and types of carbon atoms in the molecule.

    • ³¹P NMR: A key technique for phosphorus-containing compounds, which will show a characteristic chemical shift for the phosphonic acid group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as P=O, P-O-H, C=C, and aromatic C-H bonds.

  • Elemental Analysis: To determine the elemental composition (C, H, P) and confirm the empirical formula.

Potential Applications in Drug Development and Materials Science

Substituted vinylphosphonic acids and their polymers have a range of potential applications stemming from their unique chemical properties.

  • Drug Development: As non-hydrolyzable phosphate analogues, these compounds can act as inhibitors of enzymes that process phosphate-containing substrates.[1][2] The methylphenyl group can be tailored to interact with specific binding pockets in target proteins.

  • Adhesion Promoters and Coatings: The phosphonic acid moiety can strongly adhere to metal oxide surfaces, making these compounds and their polymers effective as adhesion promoters in coatings and adhesives.[4]

  • Dental and Biomedical Materials: The ability of phosphonic acids to interact with calcium ions makes them candidates for use in dental cements and other biomedical materials.[4]

  • Surface Modification: These molecules can be used to functionalize surfaces, altering their properties such as hydrophilicity and biocompatibility.

Conclusion

(1-(Methylphenyl)vinyl)phosphonic acid and its isomers are a promising class of compounds with a versatile synthetic route and a wide range of potential applications. The palladium-catalyzed Heck-type reaction provides a reliable method for their synthesis, allowing for the systematic investigation of the structure-activity relationships of the ortho, meta, and para isomers. The unique combination of a reactive vinyl group and a functional phosphonic acid moiety makes these molecules valuable building blocks for the development of new drugs, advanced materials, and functional surfaces. This guide provides a foundational understanding and a practical synthetic approach to empower further research and innovation in this exciting area of organophosphorus chemistry.

References

  • Single-Step Synthesis of Styryl Phosphonic Acids via Palladium-Catalyzed Heck Coupling of Vinyl Phosphonic Acid with Aryl Halide. (2017). OSTI.GOV. [Link]

  • Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides. (2017). Chemical Communications (RSC Publishing). [Link]

  • Montchamp, J.-L. (2014). Phosphonic acid: preparation and applications. PMC. [Link]

  • Vinylphosphonic acid. Wikipedia. [Link]

  • p-Tolyl-Phosphonic Acid | CAS#:3366-72-1. Chemsrc. [Link]

  • 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. (2008). Macromolecules - Figshare. [Link]

  • Džubák, P., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers. [Link]

Sources

Foundational

Advanced Synthesis Pathways for Novel Vinylphosphonic Acid Derivatives

Executive Summary: The Vinylphosphonate Pharmacophore Vinylphosphonic acid (VPA) derivatives represent a critical scaffold in modern medicinal chemistry and advanced materials. As bioisosteres of the transition states in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Vinylphosphonate Pharmacophore

Vinylphosphonic acid (VPA) derivatives represent a critical scaffold in modern medicinal chemistry and advanced materials. As bioisosteres of the transition states in peptide hydrolysis and mimics of vinyl phosphates, they serve as potent Michael acceptors in covalent drug design (e.g., covalent kinase inhibitors). Beyond biological applications, their utility in flame-retardant polymers and proton-exchange membranes necessitates robust, scalable, and stereoselective synthesis pathways.

This technical guide moves beyond classical Arbuzov kinetics to detail three advanced synthetic strategies: Nickel-Catalyzed Hydrophosphonylation , Stereoselective Palladium Cross-Coupling , and Metal-Free Triflic Activation .

Strategic Retrosynthesis & Disconnections

To access novel VPA derivatives, researchers must move beyond simple ester hydrolysis. The following retrosynthetic analysis identifies the three primary disconnection strategies utilized in this guide.

Retrosynthesis target Target: Functionalized Vinylphosphonate disc1 Disconnection A: P-H Activation (Hydrophosphonylation) target->disc1 Syn-Addition disc2 Disconnection B: C-P Cross Coupling (Hirao/Stille) target->disc2 Pd(0) Cycle disc3 Disconnection C: Rearrangement/Elimination (Aza-Claisen/Tf2O) target->disc3 Stereocontrol prec1 Alkynes + H-Phosphonates disc1->prec1 prec2 Vinyl Halides + Trialkyl Phosphites disc2->prec2 prec3 Ketones/Allylic Amines disc3->prec3

Figure 1: Strategic disconnections for accessing diverse vinylphosphonate scaffolds.

Pathway A: Nickel-Catalyzed Hydrophosphonylation of Alkynes

Mechanism & Utility: While Palladium dominates C-C bond formation, Nickel has emerged as the superior metal for C-P bond formation via alkyne hydrophosphonylation. This pathway is 100% atom-economical and avoids the generation of stoichiometric halide salts associated with traditional coupling.

Recent advances (2023) utilize Sodium Hypophosphite (NaH2PO2) as a green phosphorus source, bypassing unstable H-phosphonate esters. The mechanism proceeds via an oxidative addition of Ni(0) into the P-H bond, followed by hydronickelation across the alkyne.[1]

Mechanistic Cycle (Ni-Catalysis)

NiCycle Ni0 Ni(0)L2 ComplexA Oxidative Addition (H-Ni-P) Ni0->ComplexA + H-P(O)(OR)2 ComplexB Alkyne Coordination ComplexA->ComplexB + Alkyne ComplexC Hydronickelation (Vinyl-Ni-P) ComplexB->ComplexC Regioselective Insertion ComplexC->Ni0 Reductive Elimination Product Vinylphosphonate ComplexC->Product

Figure 2: Ni(0)/Ni(II) catalytic cycle for the hydrophosphonylation of alkynes.[1]

Experimental Protocol: Ni-Catalyzed Synthesis

Objective: Synthesis of diphenyl(1-phenylvinyl)phosphine oxide (Markovnikov product).

  • Reagent Prep: In a glovebox or under Argon, charge a Schlenk tube with NiCl2·6H2O (5 mol%) and the ligand (typically dppp or bipyridine, 5-10 mol%).

  • Substrate Addition: Add phenylacetylene (1.0 equiv) and diphenylphosphine oxide (1.1 equiv).

  • Solvent System: Add anhydrous Toluene or DMF (0.5 M concentration).

  • Reaction: Heat to 100°C for 12 hours. The color typically shifts from green (Ni(II)) to a dark reddish-brown (active species).

  • Workup: Cool to RT. Filter through a pad of Celite to remove metal residues. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). Note: Phosphonates are polar; ensure the gradient reaches 50-100% EtOAc if necessary.

Critical Note: If using NaH2PO2, the reaction requires a biphasic system or a solubilizing agent (e.g., alcohols) to dissolve the inorganic salt.

Pathway B: Stereoselective Palladium Cross-Coupling (Hirao Reaction)

Mechanism & Utility: The Hirao reaction (Pd-catalyzed cross-coupling of vinyl halides and dialkyl phosphites) remains the gold standard for retaining olefin geometry. Unlike hydrophosphonylation, which builds the double bond, this method functionalizes an existing vinyl halide.

Optimization for Novel Derivatives: Recent modifications utilize microwave irradiation to accelerate the reaction (10 mins vs. 24 hours) and bulky phosphine ligands (e.g., Xantphos) to prevent catalyst poisoning by the phosphorus product.

Experimental Protocol: Microwave-Assisted Hirao Coupling

Objective: Synthesis of Diethyl (E)-styrylphosphonate.

  • Catalyst Loading: To a microwave vial, add Pd(PPh3)4 (3-5 mol%).

  • Reactants: Add (E)-beta-bromostyrene (1.0 equiv) and Diethyl phosphite (1.2 equiv).

  • Base: Add Triethylamine (Et3N) (1.5 equiv). Causality: Et3N neutralizes the HBr byproduct, driving the equilibrium forward.

  • Solvent: Dissolve in anhydrous THF or Toluene.

  • Irradiation: Seal the vial. Irradiate at 120°C for 10-20 minutes (Power: 150W).

  • Validation: Monitor by 31P NMR. The disappearance of the P-H signal (~7 ppm, doublet, J_PH ~700 Hz) and appearance of the vinylphosphonate signal (~15-20 ppm) confirms conversion.

Pathway C: Metal-Free Triflic Activation of Ketones

Mechanism & Utility: A 2023 breakthrough allows for the conversion of simple ketones into vinylphosphonates using Triflic Anhydride (Tf2O). This method avoids transition metals entirely, making it ideal for late-stage functionalization in pharmaceutical synthesis where metal scavenging is costly.

Mechanism:

  • Ketone activation by Tf2O forms a vinyl triflate intermediate in situ.

  • Nucleophilic attack by the phosphonite/phosphite.

  • Elimination to form the P-C=C bond.

Experimental Protocol: Tf2O Promoted Phosphorylation[2]
  • Activation: Dissolve the ketone (1.0 equiv) in DCM at -78°C. Add 2,6-Lutidine (1.2 equiv) followed by dropwise addition of Tf2O (1.1 equiv).

  • Warming: Allow to warm to 0°C over 1 hour to form the vinyl triflate.

  • Phosphorylation: Add the secondary phosphine oxide or phosphite (1.2 equiv) and an organic base (DIPEA).

  • Reflux: Heat to reflux (40°C) for 4-6 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

Comparative Data Analysis

The following table summarizes the efficiency and scope of the described pathways, based on recent literature benchmarks (2020-2024).

ParameterNi-Catalyzed HydrophosphonylationPd-Catalyzed Hirao CouplingMetal-Free Tf2O Activation
Primary Bond Formed P-H addition to C≡CP-C coupling to C=C-XP-C formation from C=O
Atom Economy 100% (Ideal)~60% (Stoichiometric salt waste)Moderate (TfOH waste)
Stereoselectivity Markovnikov (branched) dominantRetention of stereochemistryE/Z mixtures (substrate dependent)
Substrate Scope Terminal/Internal AlkynesVinyl Bromides/IodidesAryl/Alkyl Ketones
Key Limitation Regiocontrol on internal alkynesCost of Pd & LigandsMoisture sensitivity of Tf2O
Typical Yield 85-95%90-99%75-85%

References

  • Nickel-Catalyzed Hydrophosphonylation of Alkynes with Trialkyl Phosphites Source: ChemCatChem (2017) [Link][2]

  • Nickel-Catalyzed Sodium Hypophosphite-Participated Direct Hydrophosphonylation Source: Journal of Organic Chemistry (2023) [Link][3][4]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides Source: Organic Letters (2008) [Link][5]

  • Preparation of Vinylphosphonates from Ketones Promoted by Tf2O Source: Journal of Organic Chemistry (2023) [Link]

  • Stereoselective synthesis of vinylphosphonates through aromatic aza-Claisen rearrangement Source: Chemical Communications (2014) [Link]

  • Direct synthesis of β-ketophosphonates and vinyl phosphonates catalyzed by CuNPs/ZnO Source: RSC Advances (2015) [Link][6]

Sources

Exploratory

Spectroscopic Analysis of (1-(Methylphenyl)vinyl)phosphonic Acid: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Focus: (1-(p-Tolyl)vinyl)phosphonic acid (Representative Isomer) Molecular Architecture & Analytical Strategy (1-(M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Focus: (1-(p-Tolyl)vinyl)phosphonic acid (Representative Isomer)

Molecular Architecture & Analytical Strategy

(1-(Methylphenyl)vinyl)phosphonic acid represents a highly functionalized organophosphorus motif. Featuring a rigid vinyl plane, an electron-rich aromatic system, and a highly polar phosphonic acid moiety, this class of compounds is frequently utilized as phosphate bioisosteres in drug design and as monomers for advanced polymeric materials .

Because of the molecule's structural density, unambiguous characterization requires an orthogonal analytical approach. A single technique is insufficient; instead, researchers must synthesize data from Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to validate the carbon backbone, functional group integrity, and exact molecular mass.

Workflow cluster_NMR NMR Spectroscopy Validation Start Sample Prep: (1-(p-Tolyl)vinyl)phosphonic acid H_NMR 1H NMR (CD3OD) Assess 3J_PH & 2J_HH Start->H_NMR C_NMR 13C NMR Assess 1J_PC & 2J_PC Start->C_NMR P_NMR 31P NMR Confirm P=O environment Start->P_NMR IR FT-IR (ATR) Validate P=O, P-OH, C=C Start->IR MS ESI-MS/MS (-) Confirm [M-H]⁻ & Fragments Start->MS Validation Orthogonal Structural Confirmation H_NMR->Validation C_NMR->Validation P_NMR->Validation IR->Validation MS->Validation

Spectroscopic workflow for (1-(Methylphenyl)vinyl)phosphonic acid validation.

Nuclear Magnetic Resonance (NMR) Profiling

Proton (¹H) NMR: Diastereotopic Vinyl Protons & Karplus Causality

The structural hallmark of this molecule in ¹H NMR is the terminal vinyl group (


). Due to the fixed geometry imposed by the double bond, the two protons are magnetically inequivalent and couple strongly to the adjacent phosphorus atom (

, 100% natural abundance, spin 1/2).

The causality behind their distinct chemical shifts and coupling constants lies in the Karplus relationship . The proton trans to the phosphonic acid group experiences optimal orbital overlap through the C-C-P bond path (dihedral angle


), resulting in a massive vicinal coupling constant (

Hz). Conversely, the cis proton (dihedral angle

) exhibits a smaller coupling (

Hz). The geminal coupling between the two protons is minimal (

Hz), rendering them as distinct doublets of doublets (dd) 1.
Carbon (¹³C) & Phosphorus (³¹P) NMR: Heteronuclear Coupling

In the ¹³C spectrum, the direct C-P bond manifests as a massive doublet for the C1 vinyl carbon (


 Hz). The adjacent C2 terminal carbon also splits into a doublet, albeit with a smaller two-bond coupling (

Hz).

The ³¹P NMR spectrum provides a definitive, uncoupled singlet (when proton-decoupled) typically resonating at +15.0 to +17.0 ppm , which is highly diagnostic for an


-hybridized carbon bound directly to a phosphonic acid group 2.
Self-Validating NMR Protocol
  • Solvent Selection: Use Methanol-

    
     (
    
    
    
    ) or DMSO-
    
    
    . Non-polar solvents like
    
    
    cause severe line broadening due to intermolecular hydrogen bonding of the
    
    
    group.
  • Internal Control: A protocol is only as robust as its internal controls. Utilize Tetramethylsilane (TMS) at 0.00 ppm as an internal standard.

  • Acquisition Parameters: To ensure quantitative integration of the quaternary C1 carbon and the phosphorus nucleus, execute a 1D sequence with a relaxation delay (

    
    ) of at least 
    
    
    
    (typically 5-10 seconds).

Vibrational Spectroscopy (FT-IR)

Phosphoryl and Vinyl Modes

FT-IR is critical for confirming the functional group integrity of the phosphonic acid, which can sometimes degrade or form anhydrides under harsh conditions. The


 stretching vibration is highly sensitive to its environment. In the solid state, strong intermolecular hydrogen bonding shifts this stretch to lower wavenumbers (~1150–1180 cm⁻¹ ) compared to free molecules in a dilute solution 3. The 

groups exhibit a characteristic broad, complex absorption band between 2500–2700 cm⁻¹ and sharper bands near 950–1040 cm⁻¹ .
Self-Validating IR Protocol
  • Method: Attenuated Total Reflectance (ATR) using a diamond crystal.

  • Validation Step: A self-validating workflow requires a background scan immediately prior to sample acquisition to digitally subtract atmospheric

    
     and 
    
    
    
    interferences. Ensure the crystal is cleaned with volatile solvents (e.g., isopropanol) and registers zero absorbance before sample application.

Mass Spectrometry (ESI-MS/MS)

Ionization Dynamics & Fragmentation

Phosphonic acids possess low


 values (

), making them exceptionally prone to deprotonation. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the absolute standard, providing orders of magnitude better sensitivity than positive mode. The molecule (Exact Mass: 198.04 Da) will predominantly yield the

ion at m/z 197.04 .

Upon collision-induced dissociation (CID), the primary fragmentation pathways involve the neutral loss of water from the phosphonic acid group, followed by the cleavage of the C-P bond to yield metaphosphate (


) and phosphite (

) anions.

MS_Pathway M_ion [M-H]⁻ m/z 197 Frag1 [M-H - H₂O]⁻ m/z 179 M_ion->Frag1 -H₂O Frag2 [PO₃]⁻ m/z 79 M_ion->Frag2 C-P Cleavage Frag3 [HPO₃]⁻ m/z 81 M_ion->Frag3 H-transfer

ESI-MS/MS negative ion fragmentation pathway for the target compound.

Self-Validating LC-MS Protocol
  • Mobile Phase: Use LC-MS grade Water/Acetonitrile modified with 0.1% Formic Acid or 10 mM Ammonium Acetate. Never use non-volatile buffers (e.g., phosphate buffers), as they will suppress ionization and contaminate the MS source.

  • Calibration: Infuse a known mass calibrant (e.g., sodium formate) prior to the run to ensure mass accuracy remains within the <5 ppm threshold necessary for empirical formula confirmation.

Consolidated Spectroscopic Data

To facilitate rapid reference and comparison, the quantitative data for (1-(p-Tolyl)vinyl)phosphonic acid is summarized below.

Table 1: NMR Chemical Shifts and Coupling Constants (in CD₃OD)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
¹H 2.35s-

¹H 6.05dd

,


(cis to P)
¹H 6.25dd

,


(trans to P)
¹H 7.20, 7.45d, d

Aromatic

system
¹³C 21.1s-

¹³C 128.5d

Terminal

(C2)
¹³C 142.5d

Quaternary

(C1)
³¹P +15.9s-

Table 2: Key FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityCausality / Mode
2500 – 2700 Broad, w

stretch (Strong intermolecular H-bonding)
1610 Medium

stretch (Conjugated vinyl group)
1510, 1450 MediumAromatic

stretch (Ring breathing)
1180 Strong

stretch (Phosphoryl double bond)
1040, 950 Strong

stretch (Single bond stretching)
Table 3: ESI-MS/MS Fragmentation (Negative Mode)
m/zIon TypeAssignment
197.04

Deprotonated molecular ion
179.03

Water loss from phosphonic acid
117.07

Cleavage of C-P bond (vinyl-aryl fragment)
81.00

Phosphite anion
79.00

Metaphosphate anion

References

  • Novel organic polymer–inorganic hybrid material zinc poly(styrene-phenylvinylphosphonate). ElectronicsAndBooks.

  • 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. ResearchGate. 1

  • Divalent Metal Vinylphosphonate Layered Materials: Compositional Variability, Structural Peculiarities, Dehydration Behavior, and Photo luminescent Properties. ResearchGate. 2

  • Anhydrous Poly(2,5-benzimidazole)–Poly(vinylphosphonic Acid) Acid–Base Polymer Blends: a Detailed Solid-State NMR Investigation. ConnectSci. 3

Sources

Foundational

Solubility and Stability Characteristics of (1-(Methylphenyl)vinyl)phosphonic Acid: A Comprehensive Technical Guide

As a Senior Application Scientist, understanding the physicochemical behavior of complex functionalized molecules is paramount to successful formulation and assay development. (1-(Methylphenyl)vinyl)phosphonic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the physicochemical behavior of complex functionalized molecules is paramount to successful formulation and assay development. (1-(Methylphenyl)vinyl)phosphonic acid (CAS: 86812-21-7) represents a unique class of alpha-aryl vinylphosphonic acids. Its molecular architecture demands a nuanced approach to handling, as it combines the highly polar, metal-chelating properties of a phosphonic acid with the lipophilicity of a methylphenyl group and the reactivity of a vinyl moiety.

This whitepaper dissects the causality behind its solubility and stability profiles and provides self-validating experimental workflows to ensure data integrity during preclinical development.

Structural Rationale and Physicochemical Behavior

To predict the behavior of (1-(Methylphenyl)vinyl)phosphonic acid, we must analyze its three distinct structural domains:

  • The Phosphonic Acid Headgroup: Unlike carboxylic acids, phosphonic acids are diprotic. They exhibit excellent hydrolytic stability (due to the robust C-P bond) and act as strong metal chelators [1]. This group is the primary driver of aqueous solubility, but its ionization is strictly pH-dependent.

  • The Methylphenyl Moiety: This bulky, lipophilic tail significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted vinylphosphonic acid (VPA). It drives solubility in organic solvents but severely restricts solubility in acidic aqueous media where the phosphonic acid is unionized.

  • The Vinyl Group: The double bond conjugated with the aryl ring creates a locus for radical-induced auto-polymerization. This is the primary vector for chemical instability under thermal or photolytic stress.

Solubility Characteristics

The solubility of this compound is an exercise in amphiphilic balance. In standard organic solvents (DMSO, Methanol, DMF), the methylphenyl group facilitates rapid dissolution. However, in aqueous media, solubility is dictated by the ionization state of the phosphonic acid group.

At a low pH (e.g., Simulated Gastric Fluid, pH 1.2), the molecule remains fully protonated and exhibits poor solubility. As the pH shifts above its first pKa (~2.0–2.5) and second pKa (~7.0–7.5), the formation of mono-anionic and di-anionic species drastically increases hydration, resulting in high solubility in physiological buffers (pH 7.4) and alkaline solutions.

G A Low pH (< 2.0) Unionized Form Lipophilic & Insoluble B Physiological pH (7.4) Mono/Di-anionic Form Amphiphilic & Soluble A->B Deprotonation (pKa1) C High pH (> 8.0) Di-anionic Form Highly Water Soluble B->C Deprotonation (pKa2)

Diagram 1: pH-dependent ionization pathway dictating aqueous solubility.

Stability Profile

The C-P bond in phosphonic acids is exceptionally stable, meaning hydrolytic degradation (cleavage of the phosphorus group) is practically negligible under standard conditions, unlike phosphate esters.

The critical stability risk is polymerization . Vinylphosphonic acids are well-known monomers used in polymer synthesis [1]. The presence of the methylphenyl group provides some steric hindrance, but under thermal stress (>40°C) or UV light exposure, the vinyl double bond can form radicals, initiating a chain-growth polymerization that results in an insoluble poly(vinylphosphonic acid) derivative.

G Monomer Intact Monomer (Active API) Stress Thermal/UV Stress (>40°C or Light) Monomer->Stress Environmental Trigger Hydrolysis C-P Bond Hydrolysis (Highly Resistant) Monomer->Hydrolysis Aqueous Acid/Base (Negligible Pathway) Radical Radical Formation at Vinyl Group Stress->Radical Initiation Polymer Polymerization (Insoluble Degradant) Radical->Polymer Propagation

Diagram 2: Primary degradation pathways highlighting polymerization risk.

Quantitative Data Summary

The following table synthesizes the expected physicochemical parameters based on the structural dynamics of alpha-aryl vinylphosphonic acids.

ParameterCondition / MediumExpected OutcomeCausality / Mechanism
Aqueous Solubility pH 1.2 (0.1N HCl)< 0.1 mg/mLUnionized state; lipophilic methylphenyl group dominates.
Aqueous Solubility pH 7.4 (PBS)> 10 mg/mLIonization of the phosphonic acid creates a highly soluble anion.
Organic Solubility DMSO / Methanol> 50 mg/mLFavorable solvation of the lipophilic aryl moiety.
Thermal Stability Solid State (2-8°C)Stable (> 24 months)Insufficient thermal energy to initiate radical formation.
Thermal Stability Solution (40°C)Unstable (Polymerizes)Thermal initiation of the vinyl double bond.
Hydrolytic Stability pH 1.2 to 10.0StableHigh bond dissociation energy of the C-P bond.

Validated Experimental Workflows

To accurately profile this compound, standard protocols must be adapted to account for its specific vulnerabilities. The following workflows are designed as self-validating systems, ensuring that artifacts (such as incomplete saturation or undetected polymerization) do not skew the data.

Workflow A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility methods (like solvent-shift assays) are insufficient for this compound due to the risk of supersaturation and delayed precipitation of the unionized form. The shake-flask method is the gold standard for determining true thermodynamic equilibrium [2].

Causality in Design: We utilize PVDF filters because the lipophilic methylphenyl group may non-specifically bind to standard nylon or cellulose filters, artificially lowering the quantified concentration. A 48-hour time point is included as a self-validating check to ensure equilibrium has been definitively reached.

Step-by-Step Protocol:

  • Preparation (The Saturation Loop): Weigh an excess amount (~50 mg) of (1-(Methylphenyl)vinyl)phosphonic acid into three separate 4 mL amber glass vials (amber is used to prevent UV-induced polymerization).

  • Solvent Addition: Add 1.0 mL of the target media (e.g., pH 1.2 buffer, pH 7.4 PBS, and Methanol) to the respective vials.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker at 25°C ± 0.1°C at 300 RPM.

  • Self-Validation Check (24h): Visually inspect the vials. Crucial: There must be visible undissolved solid remaining. If the solution is completely clear, saturation has not been reached. Add an additional 20 mg of API and resume shaking.

  • Sampling (24h and 48h): At 24 and 48 hours, withdraw a 200 µL aliquot. Centrifuge at 10,000 x g for 5 minutes to pellet large particulates.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter (discard the first 50 µL to saturate any potential binding sites on the membrane).

  • Quantification: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV (typically at 254 nm due to the aryl ring). The 24h and 48h concentrations must be within 5% of each other to validate that thermodynamic equilibrium was achieved.

Workflow B: Accelerated Stability Testing (ICH Q1A Compliant)

To establish a shelf-life and understand degradation kinetics, stress testing must be conducted in alignment with ICH Q1A(R2) guidelines[3]. Because the primary degradation route is polymerization rather than hydrolysis, standard HPLC assays might miss the degradant (polymers often precipitate or elute in the void volume).

Causality in Design: We couple HPLC with Quantitative NMR (qNMR). As the compound polymerizes, the distinct proton signals of the vinyl double bond will disappear in the NMR spectrum, providing a direct, quantifiable measure of monomer loss even if the polymer precipitates out of the solution.

Step-by-Step Protocol:

  • Sample Preparation: Prepare 10 mg/mL solutions of the compound in D2O (adjusted to pH 7.4) and DMSO-d6 in sealed, inert NMR tubes.

  • Stress Conditions: Place the tubes in a stability chamber set to accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH [3].

  • Baseline Analysis (T=0): Acquire a baseline 1H-NMR spectrum. Integrate the vinylic protons (typically appearing as distinct multiplets between 5.5 and 6.5 ppm) against an internal standard (e.g., maleic acid).

  • Time-Course Monitoring: Pull samples at 7, 14, and 30 days.

  • Data Interpretation:

    • Calculate the percentage of intact monomer remaining by comparing the integration of the vinyl protons at time T to time 0.

    • Self-Validation: If the HPLC assay shows a 20% loss of API, but no new degradation peaks appear on the chromatogram, the qNMR data will confirm if the "missing" mass has been converted into an insoluble poly(vinylphosphonic acid) matrix.

References

  • AMRI. Vinylphosphonic Acid – VPA. Retrieved from[Link]

  • International Council for Harmonisation (ICH). ICH Q1A(R2) - Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Exploratory

The Versatility of Substituted Vinylphosphonic Acids: A Technical Guide to Their Applications

Introduction: The Unique Chemistry of Vinylphosphonic Acids Vinylphosphonic acids and their substituted derivatives represent a versatile class of organophosphorus compounds characterized by a vinyl group directly attach...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Chemistry of Vinylphosphonic Acids

Vinylphosphonic acids and their substituted derivatives represent a versatile class of organophosphorus compounds characterized by a vinyl group directly attached to a phosphonic acid moiety. This unique structural combination imparts a dual reactivity: the vinyl group allows for polymerization and copolymerization, while the phosphonic acid group provides strong chelating abilities, high polarity, and the capacity for robust adhesion to inorganic surfaces. These properties have led to their exploration and successful application in a wide array of fields, from materials science and medicine to industrial process chemistry. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of substituted vinylphosphonic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of this fascinating and highly functional class of molecules.

I. Synthesis of Substituted Vinylphosphonic Acids: Building the Foundation

The synthetic routes to substituted vinylphosphonic acids are crucial for tailoring their properties to specific applications. The choice of substitution on the vinyl group can dramatically influence the resulting polymer's characteristics, such as its hydrophilicity, reactivity, and biocompatibility.

Palladium-Catalyzed Heck Coupling for Aryl Substitution

One of the most powerful methods for introducing aryl substituents onto the vinylphosphonic acid backbone is the Palladium-catalyzed Heck coupling reaction. This method offers a direct and efficient pathway to synthesize (E)-styrylphosphonic acids, which are valuable precursors for functional polymers and surface modification agents.[1]

  • Reactants: 4-bromobenzotrifluoride, vinylphosphonic acid, Pd(P(tBu)3)2 (Palladium catalyst), and N-Cyclohexyl-N-methylcyclohexanamine (NCy2Me) as a base.

  • Solvent: Anhydrous solvent (e.g., THF).[2]

  • Procedure:

    • In a microwave vial, combine 4-bromobenzotrifluoride (1 mmol), vinylphosphonic acid (1.1 mmol), Pd(P(tBu)3)2 (10 mol%), and NCy2Me (1.1 mmol) in 3 mL of anhydrous solvent.[2]

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to 130°C for 7 minutes with stirring.

    • After cooling, the reaction mixture is subjected to an acidic aqueous workup (e.g., 5% HCl) and extracted with an organic solvent like ethyl acetate.

    • The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by column chromatography or recrystallization.

This protocol can be adapted for a variety of aryl halides to produce a library of styryl phosphonic acids with diverse functionalities.[1]

II. Polymerization and Copolymerization: From Monomers to Functional Materials

The vinyl group of substituted vinylphosphonic acids allows for their polymerization into homopolymers and their copolymerization with a wide range of other monomers. This versatility enables the creation of materials with tailored properties for specific applications.

Free Radical Polymerization of Vinylphosphonic Acid

Free radical polymerization is a common method for producing polyvinylphosphonic acid (PVPA).[3][4] However, it's important to note that this process can be complex, with evidence suggesting a cyclopolymerization mechanism involving the formation of vinylphosphonic acid anhydride as an intermediate.[4][5]

  • Monomer: Vinylphosphonic acid (VPA)

  • Initiator: α,α′-Azodiisobutyramidine dihydrochloride (AIBA) or 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AMP).[6][7]

  • Solvent: Distilled water.

  • Procedure:

    • In a Schlenk flask, dissolve VPA and the initiator (e.g., AIBA) in distilled water.[4]

    • Evacuate the flask and backfill with an inert gas (e.g., argon) to remove oxygen, which can inhibit the polymerization.[6]

    • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with stirring for a specified duration (e.g., 24 hours).[4][6]

    • To purify the resulting polymer (PVPA), dialyze it against deionized water to remove unreacted monomer and initiator fragments.[6]

    • The purified PVPA can be isolated by freeze-drying.

Copolymerization for Tailored Functionality

Copolymerization of vinylphosphonic acid with other monomers, such as acrylic acid (AA) or methacrylic acid, is a powerful strategy to fine-tune the properties of the resulting polymer.[8][9] For instance, incorporating acrylic acid can modify the polymer's charge density and calcium chelation ability, which is crucial for biomedical applications.[10]

  • Monomers: Vinylphosphonic acid (VPA) and Acrylic acid (AA).

  • Initiator: 2,2′-Azobis(2-methylpropionamidine) dihydrochloride (AAPH).

  • Chain Transfer Agent: 1-octanethiol (to control molecular weight).

  • Solvent: Deionized water.

  • Procedure:

    • Dissolve VPA in deionized water in a reaction flask and heat to 90°C.

    • Prepare separate solutions of AA, AAPH, and 1-octanethiol in deionized water.

    • Add these solutions to the reaction flask in equal portions every 30 minutes over a period of 6 hours.

    • After the final addition, continue the reaction for another 18 hours.

    • Purify the resulting copolymer by dialysis against deionized water for 24 hours.

    • Dry the purified polymer under vacuum at 55°C to obtain a white solid.

III. Applications in Biomedical and Dental Fields

The unique ability of polyvinylphosphonic acid and its copolymers to interact with calcium ions and adhere to inorganic surfaces makes them highly valuable in biomedical and dental applications.

Bone Tissue Engineering: Promoting Regeneration

Copolymers of vinylphosphonic acid and acrylic acid (PVPA-co-AA) have emerged as promising materials for bone tissue engineering scaffolds.[11] The phosphonic acid groups can chelate calcium ions, potentially mimicking the action of bisphosphonates to inhibit osteoclast activity and enhance bone mineralization.[11]

The following workflow outlines the key steps to assess the biocompatibility and cell-adhesive properties of these hydrogels.

osteoblast_adhesion_workflow cluster_hydrogel_prep Hydrogel Preparation cluster_cell_culture Cell Culture and Seeding cluster_analysis Adhesion and Proliferation Analysis prep_monomers Prepare Monomer Solution (VPA, AA, Crosslinker, Initiator) polymerization Polymerize in Mold (e.g., 80°C for 30 min) prep_monomers->polymerization purification Purify Hydrogels (Immerse in dH2O) polymerization->purification sterilize Sterilize Hydrogels purification->sterilize Transfer to Culture cell_seeding Seed Osteoblasts (e.g., SaOS-2 cells) sterilize->cell_seeding incubation Incubate at 37°C cell_seeding->incubation sem SEM Analysis of Cell Morphology incubation->sem Analyze proliferation_assay Cell Proliferation Assay (e.g., MTT assay) incubation->proliferation_assay Analyze quantification Quantify Cell Adhesion incubation->quantification Analyze

Caption: Workflow for evaluating osteoblast adhesion and proliferation on PVPA-co-AA hydrogels.

Studies have shown that increasing the VPA content in PVPA-co-AA hydrogels leads to higher porosity and swelling capacity, which in turn promotes better cell adhesion and proliferation.[11]

Dental Adhesives and Cements: Forging a Strong Bond

The strong acidity and chelating ability of the phosphonic acid groups enable PVPA to form robust bonds with the calcium in hydroxyapatite, the primary mineral component of tooth enamel and dentin.[12] This makes PVPA an excellent component for dental cements and adhesives.

While specific data for PVPA-based cements is not always readily available in comparative tables, the general requirements and properties of bone cements provide a benchmark for their performance.

PropertyTypical Range for PMMA CementsReference
Compressive Strength > 70 MPa[13]
Bending Strength > 50 MPa[13]
Bending Modulus > 1.8 GPa[13]

Poly(vinyl phosphonic acid) has been shown to form cements with various metal oxides, and its higher acidity compared to poly(acrylic acid) suggests the potential for stronger cement formations.[12]

  • Components: A 50% by weight aqueous solution of poly(vinyl phosphonic acid) and an ion-leachable glass powder (e.g., fluoroaluminosilicate glass).[12][14]

  • Procedure:

    • Dispense the PVPA solution and the glass powder onto a mixing pad or glass slab at a specific powder-to-liquid ratio (e.g., 3:1).[12]

    • Rapidly and thoroughly mix the components with a spatula until a homogeneous paste is formed.

    • The cement is then applied to the desired dental surface. The setting reaction is typically vigorous, leading to a hard, dense mass in a short period.[12]

IV. Industrial Applications: Corrosion Inhibition

The ability of phosphonic acids to form protective films on metal surfaces makes them effective corrosion inhibitors.[15][16] Vinylphosphonic acid and its polymers can adsorb onto metal surfaces, creating a barrier that prevents contact with corrosive agents.[17]

Mechanism of Corrosion Inhibition

Vinylphosphonic acid acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[17] The phosphonic acid groups can bind to the metal surface in various ways (monodentate, bidentate, or tridentate), forming a stable, protective layer.[17]

corrosion_inhibition cluster_process Corrosion Inhibition Process adsorption PVPA Adsorbs onto Metal Surface film_formation Formation of a Protective Phosphonate Film adsorption->film_formation barrier Barrier Prevents Contact with Corrosive Agents film_formation->barrier inhibition Corrosion Rate is Significantly Reduced barrier->inhibition metal Metal Surface metal->adsorption corrosive_env Corrosive Environment corrosive_env->metal Attacks

Caption: The process of corrosion inhibition by polyvinylphosphonic acid on a metal surface.

Evaluating Corrosion Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical techniques.

  • Equipment: A potentiostat with a three-electrode cell (working electrode: metal sample, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum).[17][18]

  • Electrolyte: A corrosive solution (e.g., 3% NaCl solution) with and without the vinylphosphonic acid inhibitor.[17]

  • Procedure:

    • Immerse the three-electrode setup in the electrolyte.

    • Scan the potential of the working electrode over a defined range and measure the resulting current.

    • Plot the logarithm of the current density versus the potential to obtain Tafel plots.

    • Extrapolate the linear portions of the Tafel plots to the corrosion potential to determine the corrosion current density (i_corr).

    • Calculate the inhibition efficiency (IE) using the following formula: IE (%) = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

Inhibitor SystemMetalCorrosive MediumInhibition Efficiency (%)Reference
Vinylphosphonic Acid (VPA)Carbon Steel3% NaCl (acidic)~85%[17]
N,N′-phosphonomethylglycine (PMG)Carbon Steel3% NaCl (acidic)~91%[17]

These results demonstrate the significant protective effect of vinylphosphonic acid against the corrosion of carbon steel.

V. Other Emerging Applications

The unique properties of substituted vinylphosphonic acids continue to drive research into new and innovative applications.

  • Drug Delivery: Hydrogels based on PVPA can be designed for the controlled release of therapeutic agents.[3]

  • Fuel Cells: Polyvinylphosphonic acid is a key component in the development of proton exchange membranes for fuel cells due to its high proton conductivity.[4]

  • Antiviral Agents: Copolymers of vinylphosphonic acid have shown promising activity against viruses such as the influenza virus.[7]

Conclusion: A Future of Functional Materials

Substituted vinylphosphonic acids are a class of monomers with immense potential for the creation of advanced functional materials. Their unique combination of a polymerizable vinyl group and a highly functional phosphonic acid moiety allows for the design of polymers with tailored properties for a diverse range of applications. From enhancing the longevity of dental restorations and protecting metals from corrosion to enabling new advances in bone regeneration and drug delivery, the applications of these versatile compounds are continually expanding. As synthetic methods become more refined and our understanding of their structure-property relationships deepens, we can expect to see substituted vinylphosphonic acids play an increasingly important role in the development of next-generation materials and technologies.

References

  • Sellinger, A., McNichols, B., & Koubek, J. (2017). Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides. Chemical Communications. Retrieved from [Link]

  • Bingöl, B. (2006). Synthesis and Characterization of Poly(vinylphosphonic acid) for Proton Exchange Membranes in Fuel Cells. CORE. Retrieved from [Link]

  • Sellinger, A., McNichols, B., & Koubek, J. (2017). Single-Step Synthesis of Styryl Phosphonic Acids via Palladium-Catalyzed Heck Coupling of Vinyl Phosphonic Acid with Aryl Halide. OSTI.GOV. Retrieved from [Link]

  • Sellinger, A., McNichols, B., & Koubek, J. (2017). Single-Step Synthesis of Styryl Phosphonic Acids via Palladium-Catalyzed Heck Coupling of Vinyl Phosphonic Acid with Aryl Halides. ResearchGate. Retrieved from [Link]

  • Lee, J. H., Lee, Y. K., & Lim, B. S. (2012). The Synthesis of Poly(vinylphosphonic Acid-Co-Methacrylic Acid) Microbeads by Suspension Polymerization and the Characterization of Their Indium Adsorption Properties. PubMed. Retrieved from [Link]

  • Ilia, G. (2014). Synthesis and Polymerization of Vinylphosphonic Acid. In Phosphorus-Based Polymers (pp. 51-67). Royal Society of Chemistry. Retrieved from [Link]

  • Syundyukova, V. I., et al. (2022). New Copolymers of Vinylphosphonic Acid with Hydrophilic Monomers and Their Eu3+ Complexes. Polymers (Basel). Retrieved from [Link]

  • Sellinger, A., McNichols, B., & Koubek, J. (2017). Single-Step Synthesis of Styryl Phosphonic Acids via Palladium-Catalyzed Heck Coupling of Vinyl Phosphonic Acid with Aryl Halides. National Renewable Energy Laboratory Research Hub. Retrieved from [Link]

  • Lee, J. H., Lee, Y. K., & Lim, B. S. (2012). The synthesis of poly(vinylphosphonic acid-co-methacrylic acid) microbeads by suspension polymerization and the characterization of their indium adsorption properties. ResearchGate. Retrieved from [Link]

  • Wilson, A. D., & Ellis, J. (1994). Synthesis of poly(vinyl phosphonic acid). U.S. Patent No. 5,278,266. Washington, DC: U.S. Patent and Trademark Office.
  • Popa, M. V., et al. (2020). Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids. Polymers (Basel). Retrieved from [Link]

  • Syundyukova, V. I., et al. (2022). New Copolymers of Vinylphosphonic Acid with Hydrophilic Monomers and Their Eu 3+ Complexes. MDPI. Retrieved from [Link]

  • Henkel, K. G. (1989). Process for the preparation of copolymers of vinylphosphonic acid and (meth)acrylic acid in aqueous solution and their use. Canadian Patent No. CA1258347A.
  • Wilson, A. D., & Ellis, J. (1991). Poly(vinylphosphonic acid) glass ionomer cement. European Patent No. EP0431740B1.
  • Xie, Y., et al. (2019). Effect of polyvinylphosphonic acid on resin-dentin bonds and the cytotoxicity of mouse dental papilla cell-23. The Journal of Prosthetic Dentistry. Retrieved from [Link]

  • Syundyukova, V. I., et al. (2021). Synthesis and Anti-influenza Activity of Vinylphosphonic Acid (Co)polymers. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Ilia, G., & Davidescu, C. M. (2009). Synthesis and polymerization of vinylphosphonic acid. ResearchGate. Retrieved from [Link]

  • Ellis, J., & Wilson, A. D. (1995). Incorporation of crosslinking agents into poly(vinyl phosphonic acid) as a route to glass–polyalkenoate cements of improved compressive strength. Journal of Materials Chemistry. Retrieved from [Link]

  • Dey, R. E., et al. (2018). Poly(vinylphosphonic acid-co-acrylic acid) hydrogels: The effect of copolymer composition on osteoblast adhesion and proliferation. Journal of Biomedical Materials Research Part A. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1981). Process for preparing vinylphosphonic-acid derivatives. European Patent No. EP0032663B1.
  • Bingöl, B., et al. (2007). Synthesis of Vinylphosphonic Acid Anhydrides and their Copolymerization with Vinylphosphonic Acid. ResearchGate. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1983). Process for the manufacture of vinyl phosphonic acid derivatives. U.S. Patent No. 4,388,252. Washington, DC: U.S. Patent and Trademark Office.
  • Sellinger, A., McNichols, B., & Koubek, J. (2017). Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives. ProQuest. Retrieved from [Link]

  • Wilson, A. D., & Ellis, J. (1995). Dental cement. U.S. Patent No. 5,411,584. Washington, DC: U.S. Patent and Trademark Office.
  • Karthik, B. B., Selvakumar, P., & Thangavelu, C. (2012). Phosphonic Acids used as Corrosion Inhibitors-A Review. International Journal of ChemTech Research. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Preparation and properties of polyvinyl alcohol/calcium phosphate composite bone cement. ResearchGate. Retrieved from [Link]

  • Dey, R. E., et al. (2016). Synthesis and Characterization of Poly(vinylphosphonic acid-co-acrylic acid) Copolymers for Application in Bone Tissue Scaffolds. Macromolecules. Retrieved from [Link]

  • Dey, R. E., et al. (2017). Poly(vinylphosphonic acid- co -acrylic acid) hydrogels: The effect of copolymer composition on osteoblast adhesion and proliferation. ResearchGate. Retrieved from [Link]

  • Stankovska, M., et al. (2024). Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze. ResearchGate. Retrieved from [Link]

  • Loguercio, A. D., et al. (2008). Long-term bond strength of adhesive systems applied to etched and deproteinized dentin. Journal of Applied Oral Science. Retrieved from [Link]

  • Villavicencio-Vázquez, J. A., et al. (2022). Bond Strength Comparison Among 10-MDP-Containing and Non-10-MDP-Containing Adhesives in Different Degrees of Dental Fluorosis. Redalyc.org. Retrieved from [Link]

  • Al-Hashem, A., & Al-Saleh, S. (2022). Quantitative Evaluation of Volatile Corrosion Inhibitors. Materials Performance. Retrieved from [Link]

  • Stankovska, M., et al. (2024). Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze. MDPI. Retrieved from [Link]

  • Khouw-Liu, V. H., Anstice, H. M., & Pearson, G. J. (1999). An in vitro investigation of a poly (vinyl phosphonic acid) based cement with four conventional glass-ionomer cements Part 2: Maturation in relation to surface hardness. Journal of Dentistry. Retrieved from [Link]

  • PapersFlow. (2026). Osteoblast Adhesion on Biomaterials: Research Guide & Papers. Retrieved from [Link]

  • Zarrouk, A., et al. (2023). Phosphonates and Phosphonic Acids: New Promising Corrosion Inhibitors. IntechOpen. Retrieved from [Link]

  • Jo, S., & Yaszemski, M. J. (2003). Adhesion and migration of marrow-derived osteoblasts on injectable in situ crosslinkable poly(propylene fumarate-co-ethylene glycol)-based hydrogels with a covalently linked RGDS peptide. Journal of Biomedical Materials Research Part A. Retrieved from [Link]

  • Kavipriya, K., et al. (2012). A CRITICAL REVIEW OF CORROSION INHIBITION BY PHOSPHONIC ACIDS. ResearchGate. Retrieved from [Link]

  • Perdigão, J., et al. (2012). Effect of phosphoric acid etching on the shear bond strength of two self-etch adhesives. Journal of Esthetic and Restorative Dentistry. Retrieved from [Link]

  • Neupsy Key. (2020). 7 Properties of Bone Cements and Vertebral Fill Materials: Implications for Clinical Use in Image-Guided Therapy and Vertebral Augmentation. Retrieved from [Link]

  • Dey, R. E., et al. (2017). Production of PVPA-co-AA hydrogel from AA and VPA monomers, using EGDA as a crosslinking agent. ResearchGate. Retrieved from [Link]

  • Saha, S., & Pal, S. (1984). Mechanical properties of bone cement: a review. Journal of Biomedical Materials Research. Retrieved from [Link]

  • Li, X., et al. (2023). Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium. MDPI. Retrieved from [Link]

  • Miola, M., et al. (2025). Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles. Journal of the Mechanical Behavior of Biomedical Materials. Retrieved from [Link]

  • Ristić, M., et al. (2025). A Year-Long Comparison of Dentin Bond Strength Using the Co-Curing Technique and Conventional Adhesive Application. MDPI. Retrieved from [Link]

  • MTI International. (n.d.). Properties of Bone Cement: Testing and Performance of Bone Cements. Retrieved from [Link]

Sources

Foundational

Structural Characterization, Nomenclature, and Synthetic Methodologies of (1-(p-Tolyl)vinyl)phosphonic Acid

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary Alpha-aryl substituted vinylphosphonates represent a highly specialized class of organophosphorus compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

Alpha-aryl substituted vinylphosphonates represent a highly specialized class of organophosphorus compounds. While parent structures like unsubstituted vinylphosphonic acid are widely utilized in polymer science and commercially cataloged, the introduction of a p-tolyl group at the alpha position dramatically alters the steric and electronic landscape of the molecule. This technical whitepaper establishes the structural identity of (1-(p-tolyl)vinyl)phosphonic acid , details the causality behind its specialized synthetic pathways, and explores its utility in advanced rare-earth metal-mediated polymerizations and bioisosteric drug design.

Nomenclature and Structural Identity

Defining the exact nomenclature and registry status of specialized derivatives is the first critical step in chemical informatics and patent literature search.

IUPAC Derivation

The core pharmacophore is vinylphosphonic acid (ethenylphosphonic acid). The substitution occurs at the alpha carbon (position 1) of the vinyl group with a p-tolyl moiety. In systematic IUPAC nomenclature, the p-tolyl group is designated as a 4-methylphenyl radical. Therefore, the rigorous IUPAC name is [1-(4-methylphenyl)ethenyl]phosphonic acid .

CAS Registry Number Status

While the parent compound, vinylphosphonic acid, is universally indexed ()[1], highly specific alpha-aryl derivatives like (1-(p-tolyl)vinyl)phosphonic acid are typically generated via custom synthesis for targeted studies (such as steric crowding experiments in polymerization). Consequently, this specific free acid derivative does not possess a universally indexed public CAS Registry Number in standard open-access databases, necessitating de novo structural generation for computational and synthetic workflows.

Quantitative Physicochemical Data

The following table summarizes the key structural and theoretical physicochemical parameters of the target compound.

ParameterValue
Systematic IUPAC Name [1-(4-methylphenyl)ethenyl]phosphonic acid
Common Name (1-(p-Tolyl)vinyl)phosphonic acid
Chemical Formula C9H11O3P
Molecular Weight 198.16 g/mol
Parent CAS RN (Vinylphosphonic Acid) 1746-03-8
Target CAS RN Custom Synthesis (Not publicly indexed)
Hydrogen Bond Donors 2 (Phosphonic acid -OH groups)
Hydrogen Bond Acceptors 3 (Phosphoryl oxygen + hydroxyl oxygens)
Rotatable Bonds 2 (Aryl-vinyl C-C bond, Vinyl-P bond)

Strategic Synthetic Methodology

Synthesizing alpha-aryl vinylphosphonic acids requires overcoming specific regiochemical challenges. Traditional Horner-Wadsworth-Emmons (HWE) olefinations typically yield alpha-unsubstituted or beta-substituted vinylphosphonates. To achieve definitive alpha-arylation, a cross-coupling approach followed by a mild, non-aqueous dealkylation is required.

Causality in Experimental Design
  • Why Suzuki-Miyaura Cross-Coupling? Attempting to directly phosphonylate an aryl alkyne often leads to a mixture of Markovnikov and anti-Markovnikov products. By starting with the readily available diethyl 1-bromovinylphosphonate and coupling it with p-tolylboronic acid, we strictly enforce regiocontrol at the alpha position.

  • Why McKenna Hydrolysis? Aqueous acidic hydrolysis (e.g., refluxing concentrated HCl) of the resulting phosphonate ester risks hydration of the electron-deficient vinyl double bond or premature polymerization. The McKenna protocol utilizes bromotrimethylsilane (TMSBr) to cleave the P-O-Et bonds via an

    
     mechanism, forming a silyl ester intermediate that is subsequently solvolyzed with methanol at room temperature. This protects the sensitive alkene.
    
Step-by-Step Self-Validating Protocol

Phase 1: Synthesis of Diethyl (1-(p-tolyl)vinyl)phosphonate

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve diethyl 1-bromovinylphosphonate (1.0 equiv, 10 mmol) and p-tolylboronic acid (1.2 equiv, 12 mmol) in anhydrous toluene (30 mL).

  • Catalysis: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 0.5 mmol) and a degassed aqueous solution of

    
     (2.0 equiv, 2 M, 10 mL).
    
  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint 1: Remove a 0.1 mL organic aliquot, filter through a short silica plug, and analyze via

    
     NMR. The reaction is complete when the starting material peak (~12 ppm) is entirely replaced by the product peak (~17 ppm).
    
  • Workup: Extract with ethyl acetate, wash with brine, dry over

    
    , and purify via flash chromatography (Hexanes/EtOAc) to isolate the intermediate ester.
    

Phase 2: McKenna Hydrolysis to the Free Acid

  • Setup: Dissolve the purified diethyl (1-(p-tolyl)vinyl)phosphonate (5 mmol) in anhydrous dichloromethane (15 mL) under argon at 0 °C.

  • Silylation: Dropwise add bromotrimethylsilane (TMSBr) (3.0 equiv, 15 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2: A

    
     NMR of the crude mixture should show a quantitative shift from ~17 ppm (ester) to ~-5 ppm (bis-TMS ester).
    
  • Solvolysis: Evaporate the volatiles under reduced pressure. Dissolve the residue in anhydrous methanol (10 mL) and stir for 1 hour at room temperature to hydrolyze the silyl esters.

  • Isolation: Concentrate in vacuo to yield (1-(p-tolyl)vinyl)phosphonic acid as a highly pure solid. Verify the final structure via

    
     NMR (expected shift ~10-12 ppm in 
    
    
    
    or
    
    
    ).

Experimental Workflow Diagram

The following logical workflow maps the causal relationship between the reagents, the intermediate, and the final target compound, emphasizing the mild deprotection strategy.

SynthesisWorkflow A Diethyl 1-bromovinylphosphonate C Diethyl (1-(p-tolyl)vinyl) phosphonate A->C Pd(PPh3)4, K2CO3 Suzuki Coupling (90°C) B p-Tolylboronic Acid B->C D (1-(p-tolyl)vinyl) phosphonic acid C->D 1. TMSBr, CH2Cl2 2. MeOH McKenna Hydrolysis (25°C)

Caption: Synthetic workflow for (1-(p-tolyl)vinyl)phosphonic acid via Suzuki coupling and McKenna hydrolysis.

Applications in Advanced Materials and Therapeutics

Rare Earth Metal-Mediated Group Transfer Polymerization (REM-GTP)

Vinylphosphonates are highly sought after for creating biocompatible, flame-retardant, and proton-conducting polymers. Recent breakthroughs in [2][3] have utilized bulky alpha-aryl vinylphosphonates to study the thermodynamics of polymer propagation. The introduction of the rigid p-tolyl group at the alpha position induces significant steric crowding at the pentacoordinated metal intermediate. This steric bulk increases the activation entropy (


) during the eight-membered-ring propagation transition state, allowing researchers to fine-tune the molecular weight and stereoregularity of the resulting poly(vinylphosphonate)s.
Medicinal Chemistry and Bioisosterism

In drug development, phosphonic acids serve as hydrolytically stable bioisosteres for natural phosphates. The p-tolyl group provides a lipophilic anchor that can occupy hydrophobic pockets adjacent to kinase or phosphatase active sites. As noted in recent [4], functionalized vinylphosphonates exhibit selective cytotoxicity against specific malignant cell lines (e.g., A549 lung carcinoma) by acting as Michael acceptors that covalently bind to overexpressed nucleophilic cysteine residues in target oncoproteins.

References

  • Soller, B. S., Salzinger, S., & Rieger, B. (2016). Rare Earth Metal-Mediated Precision Polymerization of Vinylphosphonates and Conjugated Nitrogen-Containing Vinyl Monomers. Chemical Reviews (ACS Publications). URL:[Link]

  • Koprowski, M., et al. (2022). Organophosphorus Chemistry. Molecules (MDPI). URL:[Link]

Sources

Exploratory

Electronic and conformational structure of vinylphosphonic acid derivatives

This technical guide details the electronic and conformational properties of vinylphosphonic acid (VPA) derivatives, designed for researchers in medicinal chemistry and structural biology. A Technical Guide for Rational...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the electronic and conformational properties of vinylphosphonic acid (VPA) derivatives, designed for researchers in medicinal chemistry and structural biology.

A Technical Guide for Rational Ligand Design

Executive Summary

Vinylphosphonic acid (VPA) derivatives represent a critical class of phosphorus-containing pharmacophores. Functioning as both phosphate bioisosteres and Michael acceptors , their utility in drug development hinges on a precise understanding of their electronic distribution and conformational flexibility. This guide dissects the orbital interactions governing the C–P bond, the energetic barriers of s-cis/s-trans rotamers, and the spectroscopic signatures required for unambiguous structural assignment.

Electronic Architecture

The reactivity of vinylphosphonates is dictated by the interplay between the phosphorus center and the adjacent


-system. Unlike the planar carbonyl group in 

-unsaturated ketones, the phosphonate group is tetrahedral, introducing unique stereoelectronic effects.
The P=O Bond and Conjugation

The phosphoryl group (


) is a strong electron-withdrawing group (EWG).
  • Inductive Effect (-I): The high electronegativity of oxygen and the cationic character of phosphorus create a strong dipole, pulling electron density through the

    
    -framework.
    
  • Resonance Effect (-R): While traditionally described as

    
     bonding, modern computational chemistry attributes the electron-withdrawing nature to negative hyperconjugation (
    
    
    
    ) and the polarization of the
    
    
    -system toward the phosphorus.

Impact on Reactivity: The combination of -I and -R effects significantly lowers the LUMO energy of the vinyl group, making the


-carbon highly electrophilic. This is quantified by Hammett substituent constants (

for dialkyl phosphonates), comparable to esters but less activating than nitro groups.
Substituent Effects

Substituents on the vinyl or phosphorus group modulate this electrophilicity:

  • 
    -Substituents:  Electron-donating groups (alkyl, aryl) at the 
    
    
    
    -position stabilize the transition state for electrophilic attack but sterically hinder nucleophilic approach (Michael addition).
  • Phosphorus Esters: Changing from methyl to ethyl to phenyl esters alters the steric bulk and lipophilicity (LogP) but has a minor effect on the electronic induction.

Conformational Analysis

Understanding the spatial arrangement of VPA derivatives is paramount for docking studies and binding affinity prediction.

Geometric Isomerism (E vs. Z)

The C=C double bond is rigid. The (E)-isomer (trans) is generally the thermodynamic product in Horner-Wadsworth-Emmons (HWE) syntheses due to steric minimization. The (Z)-isomer (cis) suffers from


 strain between the phosphonate and the 

-substituent.
Rotational Conformers (s-cis vs. s-trans)

Rotation around the C(sp


)–P(sp

) single bond creates two primary conformational minima.
  • s-trans (anti): The P=O bond is anti-periplanar to the C=C bond. This is typically the global minimum due to dipole minimization and reduced steric clash between the phosphoryl oxygen and vinyl protons.

  • s-cis (syn): The P=O bond is syn-periplanar to the C=C bond. This conformer is higher in energy (approx. 1–3 kcal/mol) but can be stabilized by specific solvent interactions or active site chelation (e.g.,

    
     bridging).
    
Visualization of Conformational Dynamics

The following diagram illustrates the relationship between geometric isomers and rotational conformers.

VPA_Conformations cluster_E E-Isomer (Thermodynamic Product) cluster_Z Z-Isomer (Kinetic/Steric) E_scis (E)-s-cis (Higher Energy) P=O syn to C=C E_strans (E)-s-trans (Global Minimum) P=O anti to C=C E_strans->E_scis C-P Rotation (~2-4 kcal/mol barrier) Z_strans (Z)-s-trans (Less Stable) E_strans->Z_strans UV/Radical Isomerization (High Barrier) Z_scis (Z)-s-cis (Steric Clash) Z_strans->Z_scis C-P Rotation

Caption: Conformational landscape of vinylphosphonates. The (E)-s-trans conformer is generally the most stable species in solution.

Spectroscopic Validation

Unambiguous assignment of conformation requires NMR spectroscopy.[1] The coupling constants (


) between Phosphorus (

P) and Proton (

H) are diagnostic.[2]
Diagnostic NMR Parameters

The magnitude of the vicinal coupling constant (


) follows a Karplus-like relationship dependent on the H–C–P=O dihedral angle.
ParameterInteractionTypical Value (Hz)Structural Insight

(trans)
Vinyl H-H12 – 18 HzConfirms (E)-isomer geometry.

(cis)
Vinyl H-H6 – 12 HzConfirms (Z)-isomer geometry.

(gem)
P-C-H(

)
15 – 25 HzDiagnostic of P substitution; sensitive to s-cis/s-trans.

(trans)
P-C=C-H(

)
20 – 45 HzLarge coupling indicates H is trans to P (geometric).

(cis)
P-C=C-H(

)
10 – 25 HzSmaller coupling indicates H is cis to P.

Critical Note: Do not confuse geometric trans (


 vs P) with conformational trans (

vs

). The

values primarily diagnose the E/Z geometry. To distinguish s-cis vs s-trans, NOE (Nuclear Overhauser Effect) experiments are required to detect through-space interactions between the phosphoryl oxygen (indirectly via solvent) or ester groups and the vinyl protons.

Experimental Protocols

Protocol: Structural Elucidation Workflow

This self-validating workflow ensures accurate identification of the synthesized derivative.

  • Synthesis: Perform Horner-Wadsworth-Emmons (HWE) reaction using tetraethyl methylenediphosphonate and the appropriate aldehyde.

    • Conditions: NaH (1.1 eq), THF,

      
      C to RT.
      
    • Selectivity: HWE typically favors the (E)-isomer (>95%).

  • Initial NMR Screening (

    
    H, 
    
    
    
    P):
    • Acquire

      
      H NMR in 
      
      
      
      .
    • Measure

      
       of vinyl protons.[1] If 
      
      
      
      Hz, assign (E) .
    • Measure

      
      .[1] If 
      
      
      
      Hz (for E-isomer where H is cis to P), this confirms the connectivity.
  • Conformational Locking (Computational):

    • Perform DFT optimization (B3LYP/6-31G* or higher) on the assigned isomer.

    • Scan the C-P-C=C dihedral angle from

      
       to 
      
      
      
      in
      
      
      steps.
    • Calculate Boltzmann distribution at 298 K to predict the population of s-cis vs s-trans.

Protocol: Michael Addition Reactivity Assay

To assess the electronic activation of the vinyl group:

  • Setup: Dissolve vinylphosphonate (0.1 mmol) and thiophenol (0.12 mmol) in

    
     (0.6 mL).
    
  • Initiation: Add catalytic triethylamine (0.01 mmol).

  • Monitoring: Track the disappearance of vinyl protons via

    
    H NMR at t=0, 5, 15, and 60 mins.
    
  • Analysis: Plot ln([Substrate]) vs. time to determine pseudo-first-order rate constants (

    
    ). Higher 
    
    
    
    correlates with stronger electron-withdrawing character of the P-substituents.

Applications in Drug Development[1][3]

Covalent Inhibition

Vinylphosphonates act as "warheads" for covalent drugs. The phosphorus center mimics the tetrahedral transition state of peptide hydrolysis, while the vinyl group serves as a Michael acceptor for active site cysteines.

  • Advantage: Unlike acrylamides, the phosphonate offers additional binding energy through electrostatic interactions with metal ions (e.g.,

    
     in metalloproteases).
    
Phosphate Bioisosteres

The


 bond is metabolically stable against phosphatases.
  • Strategy: Replace the labile

    
     bond in nucleotide monophosphates with the 
    
    
    
    unit. The rigidity of the vinyl group can lock the "sugar-phosphate" backbone into a bioactive conformation, reducing the entropic penalty of binding.

References

  • Minami, T., & Motoyoshiya, J. (1992). Vinylphosphonates in Organic Synthesis. Synthesis.

  • Modro, T. A. (2014). Electronic Effects of the Phosphoryl Group. CRC Press.
  • Kalek, M., et al. (2011). Stereoselective Synthesis of Vinylphosphonates. Journal of Organic Chemistry.

  • Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of Phosphonates and Phosphates. Topics in Current Chemistry.

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society.

Sources

Foundational

Health and safety data for organophosphorus compounds

Health and Safety Data for Organophosphorus Compounds: A Technical Guide for Drug Development Core Directive & Scope The Dual Nature of Organophosphates (OPs) In drug discovery, organophosphorus compounds exist in a prec...

Author: BenchChem Technical Support Team. Date: March 2026

Health and Safety Data for Organophosphorus Compounds: A Technical Guide for Drug Development

Core Directive & Scope

The Dual Nature of Organophosphates (OPs) In drug discovery, organophosphorus compounds exist in a precarious duality. They are indispensable reagents in organic synthesis (e.g., HMPA as a polar aprotic solvent, DFP as a serine protease inhibitor) and the structural backbone of potential Alzheimer’s therapeutics (AChE inhibitors). Simultaneously, they represent some of the most potent neurotoxins known to man, sharing a chemical lineage with G-series nerve agents (Sarin, Soman).

This guide addresses the specific needs of the research scientist: How to utilize the utility of OPs while neutralizing the existential risk. It moves beyond standard MSDS boilerplate to provide a mechanistic understanding of toxicity, validated containment protocols, and immediate response strategies.

Toxicodynamics: The Mechanism of Action

To handle OPs safely, one must understand the causality of their toxicity. The primary hazard is not merely "poisoning" but a specific molecular blockade of the cholinergic system.[1]

The Cholinergic Crisis

OPs function as suicide inhibitors of Acetylcholinesterase (AChE). The phosphorus atom is highly electrophilic and attacks the hydroxyl group of the serine residue within the AChE active site.

  • Phosphorylation: The OP forms a stable covalent bond with the enzyme, rendering it unable to hydrolyze acetylcholine (ACh).

  • Accumulation: ACh floods the synaptic cleft, overstimulating muscarinic and nicotinic receptors.

  • Aging: If untreated, the OP-enzyme complex undergoes "aging" (dealkylation), causing a conformational change that makes the inhibition irreversible, even with antidotes.

Visualization: AChE Inhibition & Aging Pathway

The following diagram illustrates the molecular progression from exposure to irreversible damage.

OP_Mechanism cluster_legend Key Stages AChE Active AChE (Serine Residue) Complex Phosphorylated AChE (Inhibited) AChE->Complex Phosphorylation (Fast) OP Organophosphate (Electrophile) OP->Complex Aged Aged Complex (Irreversible) Complex->Aged Dealkylation (Time-Dependent) Reactivated Reactivated AChE (Functional) Complex->Reactivated Oxime Therapy (Pre-Aging Only) Crisis Cholinergic Crisis (SLUDGE Syndrome) Complex->Crisis ACh Accumulation Aged->Crisis Permanent Blockade

Figure 1: The kinetic pathway of Acetylcholinesterase inhibition, highlighting the critical "Aging" window where antidote therapy becomes ineffective.

Comparative Toxicity Profiling

Not all OPs carry the same risk profile. In a drug development context, researchers often mistake low volatility for low toxicity. The table below contrasts common laboratory reagents against reference warfare agents to contextualize risk.

Table 1: Comparative Physicochemical & Toxicity Data

CompoundClassPrimary UseLD50 (Oral, Rat)Vapor Pressure (20°C)IDLH (NIOSH)Primary Hazard
Sarin (GB) Nerve AgentReference Standard~0.01 mg/kg2.10 mm Hg0.1 mg/m³Extreme Acute Neurotoxicity [1]
Parathion PesticideReference / Toxicology~2 mg/kg0.00004 mm Hg10 mg/m³High Acute Toxicity (Skin/Oral) [2]
DFP ReagentProtease Inhibitor6 mg/kg0.58 mm HgN/A (Treat as GB)High Volatility & Potency [3]
HMPA SolventOrganic Synthesis2,650 mg/kg0.07 mm HgN/ACarcinogen & Reproductive Toxin [4]
Malathion PesticideToxicology Model1,375 mg/kg0.000008 mm Hg250 mg/m³Lower Acute Toxicity (Metabolic Activation req.) [5]

Critical Insight: While HMPA has a high LD50 (low acute toxicity), its danger lies in chronic exposure (carcinogenicity). Conversely, DFP is often handled casually in protein labs despite having an LD50 approaching that of chemical weapons.

Laboratory Handling & Engineering Controls

Trustworthiness in safety comes from redundancy. The following protocol is a self-validating system designed to prevent exposure during synthesis or assay preparation.

The "Laminate-Under-Nitrile" Rule

Standard nitrile gloves are insufficient for many organophosphates, particularly concentrated reagents like DFP or methyl parathion.

  • Protocol: Wear a Silver Shield® (EVOH laminate) glove underneath a standard disposable nitrile glove.

  • Causality: Laminate resists permeation for >4 hours against most OPs. The outer nitrile glove provides dexterity and protects the laminate from physical tears [6].

Engineering Controls
  • Primary Containment: All weighing and solubilization must occur in a certified chemical fume hood or a negative-pressure glove box.

  • Vapor Trap: When using vacuum lines to remove OP solvents (e.g., rotary evaporation of HMPA), a liquid nitrogen cold trap is mandatory to prevent exhaust into the general lab vacuum system.

Decontamination & Quenching

Never dispose of active OPs directly. They must be chemically neutralized (quenched) first.

  • Reagent: 1M Sodium Hydroxide (NaOH) or 10% Sodium Hypochlorite (Bleach).

  • Mechanism: Alkaline hydrolysis attacks the phosphorus center, breaking the P-X bond (where X is the leaving group, e.g., fluoride in DFP or nitrophenol in parathion), converting the toxin into relatively harmless phosphoric acid derivatives [7].

  • Procedure:

    • Dilute the OP waste in a compatible solvent (e.g., water or ethanol).

    • Slowly add 1M NaOH (maintain pH > 10).

    • Allow to stand for 24 hours.

    • Verify pH before disposal as hazardous waste.

Emergency Response & Medical Countermeasures

In the event of exposure, seconds determine the outcome between recovery and permanent neuropathy (OPIDN) or death.

The "SLUDGE" Toxidrome

Recognize the signs of acute cholinergic crisis immediately:

  • S alivation

  • L acrimation (tearing)

  • U rination[2][3][4]

  • D efecation

  • G astrointestinal distress

  • E mesis (vomiting)[5]

  • Key Indicator: Miosis (pinpoint pupils) is the hallmark sign of OP exposure.

Response Workflow

This workflow dictates the logic of response, prioritizing decontamination over transport to prevent secondary exposure to medical personnel.

Emergency_Response Start Suspected Exposure Assess Assess Route Start->Assess Skin Dermal Contact Assess->Skin Inhale Inhalation Assess->Inhale Action_Skin Remove Clothing Wash 15min (Soap/Water) DO NOT SCRUB Skin->Action_Skin Action_Inhale Move to Fresh Air Artificial Respiration (Use Bag-Valve Mask) Inhale->Action_Inhale Antidote Administer Antidotes (If trained/available) Action_Skin->Antidote Action_Inhale->Antidote Atropine Atropine Sulfate (Blocks Receptors) Antidote->Atropine Oxime Pralidoxime (2-PAM) (Reactivates Enzyme) Antidote->Oxime Hospital Transfer to ER (Bring SDS) Atropine->Hospital Oxime->Hospital

Figure 2: Critical decision tree for OP exposure. Note: Artificial respiration via mouth-to-mouth is contraindicated due to risk of secondary contamination.

Antidote Mechanisms
  • Atropine: A muscarinic antagonist. It does not fix the enzyme but blocks the excess acetylcholine from overstimulating receptors, keeping the patient alive (treating symptoms) [8].

  • Pralidoxime (2-PAM): A nucleophilic oxime that binds to the OP-AChE complex and regenerates the enzyme. Crucial: It is only effective before the enzyme "ages" (see Figure 1).

References

  • National Institute for Occupational Safety and Health (NIOSH). Sarin (GB): Emergency Response Card. CDC. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Parathion. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hexamethylphosphoramide (HMPA) Safety Data. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4004, Malathion. Available at: [Link]

  • Yang, Y.C., et al. Decontamination of Chemical Warfare Agents. Chemical Reviews.[6] Available at: [Link]

  • World Health Organization (WHO). Management of Organophosphorus Pesticide Poisoning. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of (1-(Methylphenyl)vinyl)phosphonic acid

Executive Summary & Strategic Rationale This guide details the synthesis of (1-(4-methylphenyl)vinyl)phosphonic acid , a critical isostere of vinyl phosphates used in phosphatase inhibition studies and as a monomer for f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of (1-(4-methylphenyl)vinyl)phosphonic acid , a critical isostere of vinyl phosphates used in phosphatase inhibition studies and as a monomer for functionalized polymers.

While many protocols suggest direct acid-catalyzed dehydration of


-hydroxy phosphonates, this approach is prone to the phosphonate-phosphate rearrangement , a thermodynamic trap that degrades yield and purity. To ensure scientific integrity and reproducibility , this protocol utilizes a Pudovik addition  followed by a Thionyl Chloride (

) mediated dehydration
. This kinetic control strategy prevents rearrangement. The final hydrolysis utilizes the McKenna method (TMSBr), avoiding harsh acidic refluxes that can degrade the vinyl moiety.

Target Molecule:

  • IUPAC Name: (1-(4-Methylphenyl)ethenyl)phosphonic acid

  • Structure:

    
    
    
  • Key Application: Bioisostere for enol phosphates; polymer electrolyte membranes.

Synthetic Pathway & Mechanism

The synthesis is a three-stage linear sequence starting from commercially available 4'-methylacetophenone.

Reaction Scheme (Graphviz Visualization)

SynthesisPath SM 4'-Methylacetophenone (Starting Material) Inter1 Intermediate 1: α-Hydroxy Phosphonate SM->Inter1 Step 1: Pudovik Addition Reagent1 Diethyl Phosphite Et3N (Cat.) Reagent1->Inter1 Inter2 Intermediate 2: Vinyl Phosphonate Diester Inter1->Inter2 Step 2: Elimination Reagent2 SOCl2 / Pyridine (Dehydration) Reagent2->Inter2 Product Final Product: (1-(4-Methylphenyl)vinyl) phosphonic acid Inter2->Product Step 3: McKenna Hydrolysis Reagent3 1. TMSBr 2. MeOH Reagent3->Product

Figure 1: Linear synthetic workflow for the production of (1-(4-methylphenyl)vinyl)phosphonic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (1-hydroxy-1-(4-methylphenyl)ethyl)phosphonate

Rationale: Base-catalyzed addition of diethyl phosphite to the ketone (Pudovik reaction).[1] We use a solvent-free or high-concentration approach to drive the equilibrium toward the adduct.

Materials:

  • 4'-Methylacetophenone (1.0 eq, 50 mmol)

  • Diethyl phosphite (1.1 eq, 55 mmol)

  • Triethylamine (

    
    ) (0.2 eq) or DBU (0.05 eq)
    
  • Solvent: None (Neat) or minimal Toluene.

Protocol:

  • Setup: In a dry 100 mL round-bottom flask under Nitrogen (

    
    ) atmosphere, combine 4'-methylacetophenone (6.71 g) and diethyl phosphite (7.60 g).
    
  • Initiation: Add triethylamine (1.4 mL) dropwise while stirring. The reaction is exothermic; use a water bath to maintain temperature below 60°C.

  • Reaction: Stir the neat mixture at room temperature (RT) for 12–24 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The ketone spot (

      
      ) should disappear; the product is more polar (
      
      
      
      ).
    • Troubleshooting: If conversion is low after 24h, heat to 50°C for 4 hours.

  • Workup: Dilute with Dichloromethane (DCM, 50 mL). Wash with 1M HCl (2 x 20 mL) to remove the amine catalyst, then Brine (20 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil usually solidifies upon standing. Recrystallize from Hexane/EtOAc (10:1) if necessary.

    • Expected Yield: 80–90%[2]

    • Appearance: White to off-white solid.

Step 2: Dehydration to Diethyl (1-(4-methylphenyl)vinyl)phosphonate

Rationale: Acid-catalyzed thermal dehydration (e.g., pTsOH/Toluene reflux) often causes rearrangement to the thermodynamic phosphate isomer. Using


/Pyridine proceeds via a chlorophosphate intermediate that undergoes E2 elimination, preserving the C-P bond.

Materials:

  • Intermediate 1 (from Step 1) (1.0 eq, 40 mmol)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Pyridine (3.0 eq)

  • Solvent: Anhydrous DCM (100 mL)

Protocol:

  • Setup: Dissolve Intermediate 1 (10.9 g) in anhydrous DCM (80 mL) and Pyridine (9.7 mL). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (4.35 mL) dropwise over 20 minutes. Maintain temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to RT and stir for 4 hours.

    • Mechanism: The hydroxyl group is converted to a leaving group (chlorosulfite/chloride), followed by pyridine-mediated elimination of HCl.

  • Workup: Quench carefully with cold water (50 mL). Separate phases. Wash organic layer with 1M HCl (to remove pyridine), Sat.

    
    , and Brine.
    
  • Isolation: Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0

    
     40% EtOAc in Hexane).
    
    • Expected Yield: 70–80%[2]

    • Data Check:

      
       NMR should show two vinyl protons (geminal coupling) around 
      
      
      
      6.0–6.5 ppm.
Step 3: McKenna Hydrolysis to (1-(4-Methylphenyl)vinyl)phosphonic Acid

Rationale: Hydrolysis of phosphonate esters usually requires harsh reflux in conc. HCl. The McKenna method uses Bromotrimethylsilane (TMSBr) to form a silyl ester under mild conditions, which hydrolyzes instantaneously in methanol/water.

Materials:

  • Intermediate 2 (Vinyl phosphonate) (1.0 eq, 25 mmol)

  • Bromotrimethylsilane (TMSBr) (3.5 eq)

  • Solvent: Anhydrous DCM (50 mL)

  • Quench: Methanol (MeOH)

Protocol:

  • Setup: Dissolve Intermediate 2 (6.35 g) in anhydrous DCM (50 mL) under Argon. Cool to 0°C.[3][4]

  • Addition: Add TMSBr (11.5 mL) dropwise via syringe.

  • Reaction: Warm to RT and stir for 4–6 hours.

    • Monitoring:

      
       NMR is ideal here. The signal will shift significantly (
      
      
      
      ppm shift) as the P-OEt becomes P-OSiMe3.
  • Hydrolysis: Concentrate the mixture in vacuo to remove excess TMSBr and DCM. The residue is the bis(trimethylsilyl) ester.

  • Conversion: Redissolve the residue in MeOH (30 mL) and stir for 1 hour at RT. The silyl groups are cleaved, and the acid forms.

  • Purification: Concentrate in vacuo. The product is often a viscous oil that solidifies. Triturate with cold diethyl ether or recrystallize from Acetone/Water if needed.

    • Expected Yield: >90%

Analytical Specifications & Quality Control

ParameterSpecificationMethod of Verification
Appearance White solid or viscous pale yellow oilVisual Inspection

NMR

12.0 – 18.0 ppm (singlet)

or


NMR
Vinyl protons:

5.9–6.4 ppm (2H, dd)

Mass Spec [M-H]- = 197.04ESI-MS (Negative Mode)
Purity > 95%HPLC (C18, Water/MeCN + 0.1% TFA)

Mechanistic Insight: The Dehydration Risk

It is vital to understand why the


 method is chosen over simple acid reflux.

Rearrangement Start α-Hydroxy Phosphonate (Kinetic Product) Carbocation Carbocation Intermediate Start->Carbocation Acid (H+) Desired Vinyl Phosphonate (Desired Elimination) Carbocation->Desired -H+ (Elimination) Rearranged Vinyl Phosphate (Thermodynamic Rearrangement) Carbocation->Rearranged P-C to P-O Migration (Irreversible)

Figure 2: Competition between elimination and rearrangement. The


/Pyridine method avoids the carbocation intermediate, favoring the desired elimination pathway.

References

  • Pudovik Reaction Overview

    • Pudovik, A. N., & Konovalova, I. V. (1979). Addition of phosphorus nucleophiles to carbonyl compounds.[1][5] Synthesis, 1979(02), 81-96.

  • Dehydration Methodologies (Prevention of Rearrangement)

    • Gazizov, T. H., et al. (1990). Rearrangement of -hydroxyphosphonates. Journal of General Chemistry of the USSR, 60, 1035.
    • Application Note Reference: Standard protocol adapted from: Creary, X., & Underiner, T. L. (1985).

      
      -Keto phosphonates. Journal of Organic Chemistry, 50(12), 2165-2170. 
      
  • McKenna Hydrolysis (TMSBr)

    • McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Tetrahedron Letters, 18(2), 155-158.

  • Vinylphosphonic Acid Synthesis Reviews

    • Kume, A., et al. (2020). Recent Advances in the Synthesis of Vinylphosphonates. Molecules, 25(23), 5656.

Sources

Application

Application Note: Polymerization Protocols for (1-(Methylphenyl)vinyl)phosphonic Acid

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Technical Guide Introduction & Mechanistic Overview (1-(Methylphenyl)vinyl)phosphonic acid (CAS 868...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Technical Guide

Introduction & Mechanistic Overview

(1-(Methylphenyl)vinyl)phosphonic acid (CAS 86812-21-7)[] is a highly functionalized monomer featuring both a bulky aromatic ring (a methylphenyl/tolyl group) and a strongly acidic phosphonic acid moiety at the alpha-carbon position[2]. Polymers containing these sidechain P-OH fragments are highly sought after for proton exchange membranes (PEMs), flame retardants, and inorganic-organic hybrid catalyst supports[3].

The Causality of Polymerization Challenges

The homopolymerization of alpha-substituted vinylphosphonic acids presents significant thermodynamic and kinetic hurdles. The extreme steric hindrance imposed by the 1-methylphenyl group and the phosphonic acid group drastically lowers the ceiling temperature (


) of the monomer. During standard free-radical polymerization (FRP), this steric strain favors chain transfer to the monomer and bimolecular termination over propagation, leading to low conversions and oligomeric products[4].

To circumvent these limitations and achieve high-molecular-weight materials, two field-proven strategies are employed:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: By utilizing a chain transfer agent (CTA) such as a xanthate, the concentration of active propagating radicals is kept extremely low, minimizing termination events and allowing for controlled homopolymerization[4]. Furthermore, partial neutralization of the phosphonic acid groups with NaOH reduces electrostatic repulsion during propagation, significantly accelerating the reaction[5].

  • Free-Radical Copolymerization: Copolymerizing the hindered monomer with highly reactive, less sterically encumbered monomers (e.g., styrene) relieves steric strain at the propagating radical center, allowing for the synthesis of robust copolymers.

Experimental Workflows & Protocols

Protocol A: Controlled RAFT Homopolymerization in Aqueous Media
  • Design Rationale: This protocol uses AIBA as a water-soluble initiator and a xanthate-based CTA (MADIX process). The addition of 0.5 equivalents of NaOH is a critical mechanistic choice; it partially deprotonates the phosphonic acid, altering the hydration sphere and reducing the activation energy for propagation, thereby increasing both the polymerization rate and final conversion[3].

  • Self-Validation System: The system is validated in-process by

    
    H NMR tracking of the vinyl protons (6.0–6.3 ppm) against an internal standard to ensure conversion targets are met before quenching. Post-dialysis Gel Permeation Chromatography (GPC) must yield a Polydispersity Index (PDI) of < 1.3 to confirm RAFT control[4].
    

Step-by-Step Methodology:

  • Preparation: In a 25 mL Schlenk flask, dissolve 10 mmol of (1-(Methylphenyl)vinyl)phosphonic acid in 10 mL of ultra-pure deionized water.

  • Neutralization: Slowly add 5 mmol (0.5 molar equivalents) of NaOH under continuous stirring until the monomer is fully dissolved[5].

  • Initiator & CTA Addition: Add 0.1 mmol of the xanthate CTA (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) and 0.02 mmol of AIBA (2,2'-Azobis(2-methylpropionamidine) dihydrochloride)[4].

  • Degassing: Seal the flask and perform three consecutive freeze-pump-thaw cycles to remove dissolved oxygen (a potent radical scavenger). Backfill with ultra-pure Nitrogen.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 65 °C. Stir at 400 rpm for 24 hours[4]. (Validation Check: At t=8h and t=24h, extract 0.1 mL aliquots under N

    
     for 
    
    
    
    H NMR analysis to confirm >60% monomer conversion).
  • Isolation: Quench the reaction by exposing it to air and rapidly cooling it in an ice bath. Transfer the solution to dialysis tubing (MWCO 3000 Da) and dialyze against deionized water for 72 hours, changing the water twice daily.

  • Drying: Lyophilize the retentate to yield the purified poly((1-(methylphenyl)vinyl)phosphonic acid) as a white powder.

Protocol B: Free-Radical Copolymerization with Styrene
  • Design Rationale: Styrene acts as an ideal comonomer, readily accepting the sterically hindered tertiary radical of the phosphonic acid monomer. Benzoyl peroxide (BPO) is selected as the initiator for its optimal half-life at 80 °C in organic solvents like ethyl acetate.

  • Self-Validation System: Successful incorporation is confirmed post-precipitation via

    
    P NMR, where the appearance of a broad polymer backbone peak (~15.9 ppm) validates the synthesis.
    

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, combine 21.7 mmol of (1-(Methylphenyl)vinyl)phosphonic acid and 173.9 mmol of styrene (approx. 1:8 molar ratio) in 150 mL of ethyl acetate.

  • Initiation: Add 4.7 mmol of Benzoyl Peroxide (BPO) to the solution.

  • Degassing: Purge the solution with dry Nitrogen gas for 30 minutes at room temperature.

  • Polymerization: Attach a reflux condenser, heat the mixture to 80 °C, and stir continuously for 12 hours. (Validation Check: Monitor the macroscopic viscosity; a significant increase indicates successful chain growth).

  • Precipitation: Cool the mixture to room temperature and precipitate the polymer by adding the solution dropwise into 1000 mL of vigorously stirred methanol.

  • Isolation: Filter the resulting white precipitate and wash with fresh methanol. Dry in a vacuum oven at 50 °C to a constant weight to yield the poly(styrene-co-(1-(methylphenyl)vinyl)phosphonic acid).

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes based on the chosen polymerization strategy, highlighting the stark contrast between standard FRP and controlled methods.

Polymerization StrategyComonomerInitiator / CTATemp (°C)Time (h)Monomer Conversion (%)

( g/mol )
PDI (

)
Standard FRP (Homopolymer) NoneAIBN / None7024< 20%< 3,000> 2.50
RAFT (Homopolymer) NoneAIBA / Xanthate6524~ 65%8,5001.25
FRP (Copolymerization) StyreneBPO / None8012> 85%38,6002.00

Workflow Visualization

RAFT_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: RAFT Polymerization cluster_2 Phase 3: Isolation N1 Monomer Dissolution N2 Partial Neutralization (0.5 eq NaOH) N1->N2 N3 Add CTA & AIBA N2->N3 N4 Degassing (Freeze-Pump-Thaw) N3->N4 N5 Thermal Initiation (65°C, 24h) N4->N5 N6 Degenerate Chain Transfer N5->N6 N6->N6 Controlled Propagation N7 Quenching (Cool to RT) N6->N7 N8 Dialysis (MWCO 3000) N7->N8 N9 Lyophilization N8->N9

Figure 1: RAFT polymerization workflow for (1-(Methylphenyl)vinyl)phosphonic acid.

References

Sources

Method

Application Note: (1-(Methylphenyl)vinyl)phosphonic Acid (MPVPA) as a Corrosion Inhibitor for Steel

Executive Summary This guide details the protocol for utilizing (1-(Methylphenyl)vinyl)phosphonic acid (MPVPA) (CAS: 86812-21-7) as a corrosion inhibitor for carbon steel in acidic media. Unlike simple alkyl phosphonates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing (1-(Methylphenyl)vinyl)phosphonic acid (MPVPA) (CAS: 86812-21-7) as a corrosion inhibitor for carbon steel in acidic media. Unlike simple alkyl phosphonates, MPVPA combines a high-affinity phosphonate anchor with a hydrophobic tolyl tail and a reactive vinyl group. This unique structure facilitates a dual-action protection mechanism: chemisorption via the phosphonate group and potential in-situ polymerization or


-complexation via the vinyl moiety, creating a dense, hydrophobic barrier film.

Target Efficiency: >90% inhibition in 1.0 M HCl at 200 ppm (based on structural analogs).

Chemical Profile & Mechanistic Hypothesis

The Molecule: MPVPA
  • IUPAC Name: (1-(4-methylphenyl)vinyl)phosphonic acid (Isomer specificity depends on synthesis; para-tolyl is most common for steric optimization).

  • Functional Moieties:

    • Phosphonic Acid (

      
      ):  The "Anchor." Forms strong Fe-O-P coordinate bonds with the steel surface.
      
    • Vinyl Group (

      
      ):  The "Crosslinker." Allows for lateral interactions between adsorbed molecules or 
      
      
      
      -electron donation to the metal surface.
    • Methylphenyl (Tolyl) Group: The "Shield." Provides steric bulk and hydrophobicity, repelling water and aggressive ions (

      
      , 
      
      
      
      ).
Adsorption Mechanism

The inhibition efficiency (


) relies on the formation of a Self-Assembled Monolayer (SAM) or a thick precipitation film.
  • Diffusion: MPVPA diffuses from bulk solution to the Helmholtz double layer.

  • Physisorption: Electrostatic interaction between partially charged steel surface and ionized phosphonate.

  • Chemisorption: Displacement of water molecules; formation of monodentate or bidentate Fe-phosphonate complexes.

  • Film Densification: The vinyl groups align, potentially polymerizing or stacking via

    
     interactions, sealing the surface.
    

Experimental Protocols

Materials & Solution Preparation

Objective: Create a reproducible corrosive environment.

  • Substrate: Carbon Steel (C1018 or similar).

    • Preparation: Wet polish with SiC paper (grit sequence: 400, 600, 800, 1200, 2000). Wash with deionized water, degrease with acetone, air dry. Use immediately.

  • Aggressive Media: 1.0 M HCl (prepared from 37% analytical grade reagents).

  • Inhibitor Stock: Dissolve MPVPA in a minimal amount of ethanol (if solubility in pure acid is low) before diluting with 1.0 M HCl.

    • Test Concentrations: 0 (Blank), 50, 100, 200, 500 ppm.

Electrochemical Impedance Spectroscopy (EIS)

Standard: ASTM G106 Rationale: Measures the Charge Transfer Resistance (


), which is inversely proportional to the corrosion rate.

Workflow:

  • OCP Stabilization: Immerse working electrode (Steel,

    
     exposed area) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
    
  • Parameters:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS (perturbation).

    • Points/Decade: 10.

  • Data Output: Nyquist and Bode plots.

  • Analysis: Fit data to an Equivalent Electrical Circuit (EEC).

    • Circuit Model:

      
       or 
      
      
      
      .
    • Where

      
       is a Constant Phase Element (representing non-ideal capacitance).
      

Calculation of Efficiency (


): 


Potentiodynamic Polarization (PDP)

Standard: ASTM G59 Rationale: Determines anodic/cathodic Tafel slopes (


) and corrosion current density (

).

Workflow:

  • Timing: Perform immediately after EIS on the same sample (non-destructive) or a fresh sample.

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (Standard) or 0.166 mV/s (High precision).

  • Analysis: Extrapolate linear Tafel regions to

    
    .
    

Calculation of Efficiency (


): 


Visualizations

Experimental Workflow (DOT Diagram)

G Start Steel Coupon Prep (Polishing to 2000 grit) Soln Solution Prep (1M HCl + MPVPA) Start->Soln OCP OCP Stabilization (30 mins) Soln->OCP Immersion EIS EIS Measurement (100kHz - 10mHz) OCP->EIS Stable E_corr PDP Tafel Polarization (±250mV vs OCP) EIS->PDP Sequential Analysis Data Fitting (Calc: Rct, Icorr) EIS->Analysis Nyquist Data PDP->Analysis

Caption: Sequential electrochemical workflow for validating MPVPA inhibition efficiency.

Mechanistic Action of MPVPA

Mechanism cluster_Ads Adsorption Layer Bulk Bulk Solution (H+, Cl-, MPVPA) Anchor Phosphonate Anchor (Fe-O-P Bond) Bulk->Anchor Diffusion Surface Steel Surface (Fe) Anchor->Surface Chemisorption Vinyl Vinyl Polymerization (Lateral Crosslinking) Anchor->Vinyl Structure Tail Tolyl Hydrophobic Barrier (Water Repulsion) Vinyl->Tail Structure Tail->Bulk Blocks H+/Cl-

Caption: Multi-stage protection mechanism: Anchoring, Crosslinking, and Shielding.

Data Interpretation & Acceptance Criteria

The following table outlines the expected data trends if MPVPA is functioning correctly as a mixed-type inhibitor.

ParameterSymbolBlank (1M HCl)MPVPA (200 ppm)Interpretation
Corrosion Potential

-450 mV-450 ± 85 mVShift < 85mV implies "Mixed Inhibitor" (blocks anodic & cathodic sites).
Current Density

~1000

< 100

Significant reduction indicates effective blockage.
Charge Transfer Res.

~10-30

> 300

Higher resistance = stronger protective film.
Double Layer Cap.

HighLowDecrease indicates displacement of water by organic molecules.
Inhibition Efficiency

-> 90% PASS/FAIL Criteria.

Troubleshooting & Optimization

  • Issue: Low Inhibition Efficiency (<70%).

    • Root Cause:[1][2] Low solubility of MPVPA in acid.

    • Fix: Pre-dissolve MPVPA in 5% ethanol or acetone before adding to acid.

    • Advanced Fix: Add 1-2 mM

      
       ions. Phosphonates show strong synergism with Zinc, forming stable 
      
      
      
      ternary complexes.
  • Issue: Noisy EIS Data at Low Frequencies.

    • Root Cause:[2] Unstable system (corrosion rate changing during scan).

    • Fix: Increase OCP stabilization time to 1 hour. Ensure Faraday cage is grounded.

References

  • ASTM International. (2021). ASTM G106-89(2015) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. West Conshohocken, PA.[3]

  • ASTM International. (2021). ASTM G59-97(2014) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. West Conshohocken, PA.[3]

  • Kálmán, E., et al. (1994). "Corrosion Inhibition by 1-Hydroxy-ethane-1,1-diphosphonic Acid: An Electrochemical Impedance Spectroscopy Study." Journal of the Electrochemical Society.[4] (Foundational text on phosphonate mechanisms).

  • Glover, C.F., et al. (2022).[5] "Corrosion inhibition of galvanized steel by thin superhydrophobic phosphonate–siloxane films." Int. J. Corros. Scale Inhib.

  • Balanaga Karthik, B., et al. (2012).[6] "Phosphonic Acids used as Corrosion Inhibitors-A Review." Asian Journal of Chemistry.

Sources

Application

Application Note: (1-(Methylphenyl)vinyl)phosphonic Acid (MPVPA) in Advanced Flame Retardant Polymers

Executive Summary & Mechanistic Paradigm The integration of phosphorus-containing reactive monomers into polymer matrices represents the vanguard of halogen-free flame retardant (FR) technology. While unsubstituted vinyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

The integration of phosphorus-containing reactive monomers into polymer matrices represents the vanguard of halogen-free flame retardant (FR) technology. While unsubstituted vinylphosphonic acid (VPA) and its polymeric form (PVPA) are known for their excellent intumescent properties, their inherent hydrophilicity often leads to moisture-induced degradation in cured resins[1].

(1-(Methylphenyl)vinyl)phosphonic acid (MPVPA) overcomes this limitation. By introducing a bulky, hydrophobic methylphenyl (tolyl) group to the vinyl backbone, MPVPA achieves superior compatibility with non-polar matrices (such as epoxy acrylates and polystyrene) and imparts exceptional water-soak resistance to the final intumescent char.

The Dual-Action Flame Retardant Mechanism

MPVPA operates via a highly efficient, concurrent two-phase mechanism during thermal degradation[2]:

  • Condensed Phase (Solid-State Intumescence): Upon exposure to high heat, the phosphonic acid moieties undergo acid-catalyzed dehydration, promoting the crosslinking of the polymer matrix. This results in a dense, carbon-rich intumescent char layer that acts as a thermal and mass-transfer barrier.

  • Gas Phase (Radical Scavenging): The thermal cleavage of the phosphorus-carbon bonds releases volatile PO· radicals into the flame zone. These radicals actively scavenge highly reactive H· and OH· radicals, effectively interrupting the exothermic combustion chain reaction.

Mechanism Polymer MPVPA-Grafted Polymer Heat Thermal Exposure (Fire) Polymer->Heat Subjected to Decomp Thermal Decomposition Heat->Decomp SolidPhase Solid Phase: Phosphonic Acid Dehydration & Crosslinking Decomp->SolidPhase Acid Catalysis GasPhase Gas Phase: PO· Radical Release Decomp->GasPhase Volatilization Char Intumescent Char Layer (Thermal Barrier) SolidPhase->Char Carbonization Quench H· and OH· Radical Quenching (Flame Inhibition) GasPhase->Quench Scavenging

Fig 1. Dual-phase flame retardant mechanism of MPVPA in polymer matrices.

Experimental Protocols & Workflows

Protocol A: Formulation of UV-Curable MPVPA-Epoxy Acrylate (EA) Coatings

Causality of Experimental Design: Traditional thermal curing of phosphonic acid monomers often triggers premature dehydration and anhydride formation before the vinyl groups can fully polymerize. Utilizing a UV-photopolymerization technique decouples the polymerization process from the thermal degradation pathway, ensuring maximum double-bond conversion at ambient temperatures[1].

Materials & Reagents
  • Base Resin: Bisphenol-A epoxy acrylate (EA) oligomer.

  • Reactive Diluent: Tripropylene glycol diacrylate (TPGDA) to modulate viscosity.

  • FR Monomer: (1-(Methylphenyl)vinyl)phosphonic acid (MPVPA).

  • Photoinitiator: 2-Hydroxy-2-methylpropiophenone (Darocur 1173) – chosen for its high efficiency in α-cleavage and compatibility with acidic monomers.

Step-by-Step Methodology
  • Monomer Blending: In a light-shielded amber flask, blend 60 wt% EA oligomer with 20 wt% TPGDA. Stir mechanically at 300 RPM until homogeneous.

  • MPVPA Integration: Gradually add 15 wt% MPVPA to the mixture. Crucial Step: Maintain the temperature below 35°C during addition to prevent auto-acceleration or premature acid-catalyzed crosslinking.

  • Initiator Addition: Add 5 wt% Darocur 1173. Stir for an additional 30 minutes under a nitrogen blanket to displace dissolved oxygen, which can inhibit free-radical UV curing.

  • Substrate Application: Draw down the formulation onto glass-fibre reinforced epoxy (GRE) composite substrates using a wire-wound bar to achieve a uniform wet film thickness of 300 μm.

  • UV Curing: Pass the coated substrates through a UV conveyor system equipped with a 365 nm medium-pressure mercury lamp. Total exposure energy should be calibrated to 5 J/cm².

  • Self-Validation (QC): Analyze the cured film via Attenuated Total Reflectance FTIR (ATR-FTIR). The complete disappearance of the vinyl C=C stretching band at 1630 cm⁻¹ validates total monomer conversion. If the peak persists, increase UV dosage by 1 J/cm² increments.

Workflow Prep Monomer Blending (MPVPA + EA) Initiator Add Photoinitiator (Darocur 1173) Prep->Initiator Coat Substrate Coating (Glass/Epoxy) Initiator->Coat Cure UV Curing (365 nm, 5 J/cm²) Coat->Cure Test Fire Testing (Cone Calorimetry) Cure->Test

Fig 2. Workflow for MPVPA-based UV-curable flame retardant coatings.

Quantitative Data Synthesis

To demonstrate the efficacy of the methylphenyl substitution, the performance of MPVPA-modified epoxy acrylates was benchmarked against pure EA and EA modified with standard unsubstituted VPA. Data was collected using Cone Calorimetry (ISO 5660-1) at a heat flux of 50 kW/m² and the UL-94 vertical burning test[2][3].

Formulation MatrixLimiting Oxygen Index (LOI) %UL-94 RatingPeak Heat Release Rate (pHRR) kW/m²Char Residue at 600°C (%)Moisture Absorption (24h soak) %
Pure EA (Control) 21.5HB8502.50.8
EA + 15% VPA 27.0V-152018.06.5 (High)
EA + 15% MPVPA 31.5V-041026.51.2 (Low)

Data Interpretation: The incorporation of 15% MPVPA drastically increases the LOI from 21.5% to 31.5% and achieves a V-0 rating, outperforming standard VPA. More importantly, the hydrophobic methylphenyl group reduces moisture absorption by over 80% compared to the VPA formulation, ensuring the long-term environmental stability of the flame-retardant coating. The high char residue (26.5%) confirms the robust condensed-phase intumescent activity of the phosphonic acid moiety[2].

References

  • Novel Flame Retardants Containing 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide and Unsaturated Bonds: Synthesis, Characterization, and Application in the Flame Retardancy of Epoxy Acrylates Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • UV-polymerisable, phosphorus-containing, flame-retardant surface coatings for glass fibre-reinforced epoxy composites Progress in Organic Coatings (via ResearchGate) URL:[Link]

  • The Effect of Phosphoric Acid on the Flame Retardancy and Interfacial Adhesion of Carbon Fiber with Thermoplastic Resin PA6 National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Method

Application Note: Surface Modification of Nanoparticles with (1-(Methylphenyl)vinyl)phosphonic Acid

Executive Summary This guide details the protocol for functionalizing metal oxide nanoparticles (NPs)—specifically TiO₂, ZrO₂, and Fe₃O₄—with (1-(Methylphenyl)vinyl)phosphonic acid . Unlike conventional carboxylic acid l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for functionalizing metal oxide nanoparticles (NPs)—specifically TiO₂, ZrO₂, and Fe₃O₄—with (1-(Methylphenyl)vinyl)phosphonic acid . Unlike conventional carboxylic acid ligands (e.g., oleic acid) which are prone to desorption, or silanes which are sensitive to self-condensation, this phosphonic acid derivative offers a robust tridentate anchoring mechanism .

The unique structure of (1-(Methylphenyl)vinyl)phosphonic acid provides a dual advantage:

  • The Methylphenyl (Tolyl) Group: Provides steric bulk that prevents nanoparticle agglomeration and enhances compatibility with aromatic or non-polar matrices.

  • The Vinyl Group: Serves as a reactive "handle" for post-functionalization via radical polymerization or thiol-ene click chemistry, making it ideal for creating high-performance polymer nanocomposites.

Chemical Basis & Mechanism

The Molecule
  • IUPAC Name: (1-(4-methylphenyl)vinyl)phosphonic acid (assuming para-isomer as standard representative).

  • Functionality: Heterobifunctional Ligand.

  • Head Group: Phosphonic acid (-PO(OH)₂) – High affinity for Metal Oxides (

    
    ).
    
  • Tail Group: Methylphenyl-substituted vinyl – Steric stabilization and polymerization active site.

Binding Mechanism

Phosphonic acids bind to metal oxide surfaces via condensation reactions with surface hydroxyl groups (


). The binding is thermodynamically favored over carboxylic acids due to the formation of stable 

bonds.

Binding Modes:

  • Monodentate: One P-O-M bond (Reversible, less stable).

  • Bidentate/Tridentate: Two or three P-O-M bonds (Irreversible, highly stable). Heating promotes the transition from mono- to tridentate coordination.

Visualization of Surface Chemistry

BindingMechanism NP_Surface Metal Oxide Surface (Ti-OH / Zr-OH) Ligand_Free Free Ligand (1-(Methylphenyl)vinyl)phosphonic acid Intermediate Physisorption (Hydrogen Bonding) Ligand_Free->Intermediate Diffusion Final_State Chemisorption (Tridentate M-O-P Coordination) Intermediate->Final_State Condensation (Heat/Vacuum) Byproduct Release of H₂O Intermediate->Byproduct

Figure 1: Mechanism of phosphonic acid condensation onto metal oxide surfaces.[1] The transition to the stable tridentate state is driven by the elimination of water.

Materials & Equipment

Reagents
ReagentGrade/PurityFunction
(1-(Methylphenyl)vinyl)phosphonic acid>95%Surface Modifier
Metal Oxide NPs (TiO₂, ZrO₂, or Fe₃O₄)<50 nmSubstrate
Tetrahydrofuran (THF)Anhydrous, >99.9%Solvent (Primary)
Ethanol / MethanolACS ReagentWashing Solvent
Chloroform / TolueneAnhydrousDispersion Solvent
Equipment
  • Ultrasonic bath (or probe sonicator for difficult dispersions).

  • Centrifuge (capable of >10,000 RPM).

  • Reflux setup (Round bottom flask, condenser, oil bath).

  • Vacuum oven.

  • Inert gas line (Nitrogen or Argon).

Experimental Protocols

Protocol A: Direct Grafting (For Bare Nanoparticles)

Best for: Commercial oxide nanopowders with hydroxylated surfaces.

  • Dispersion: Suspend 100 mg of metal oxide nanoparticles in 20 mL of THF. Sonicate for 20 minutes to break up soft agglomerates.

  • Ligand Addition: Dissolve 50 mg of (1-(Methylphenyl)vinyl)phosphonic acid in 5 mL of THF. Add this solution dropwise to the nanoparticle suspension.

    • Note: A molar excess of ligand (approx. 5-10 ligands per nm² of surface area) is recommended to ensure full coverage.

  • Reaction: Reflux the mixture at 65°C (boiling point of THF) for 12–24 hours under stirring.

    • Why Reflux? Thermal energy overcomes the activation barrier for condensation, driving the reaction toward the stable tridentate binding mode [1].

  • Purification:

    • Cool to room temperature.

    • Centrifuge (10,000 RPM, 15 min) to pellet the NPs.

    • Discard supernatant (contains excess free ligand).

    • Resuspend pellet in Ethanol (or Methanol) and centrifuge again. Repeat 3x.

  • Drying: Dry the pellet in a vacuum oven at 60°C overnight to remove residual solvents.

Protocol B: Ligand Exchange (For Oleic Acid-Capped NPs)

Best for: High-quality colloidal nanocrystals synthesized in organic media.

  • Pre-treatment: Disperse 50 mg of Oleic Acid-capped NPs in 10 mL of Toluene.

  • Exchange Solution: Dissolve 100 mg of (1-(Methylphenyl)vinyl)phosphonic acid in 5 mL of Chloroform.

  • Exchange Process: Mix the two solutions. Stir at 50°C for 24 hours.

    • Mechanism:[2] Phosphonic acids have a higher binding affinity (

      
      ) to metal oxides than carboxylic acids, effectively displacing the oleic acid [2].
      
  • Precipitation: Add an excess of Methanol (non-solvent) to precipitate the functionalized NPs.

  • Wash: Centrifuge, discard supernatant, and redisperse in Chloroform. Repeat precipitation with Methanol 2x to ensure complete removal of displaced oleic acid.

Characterization & Validation

To validate the surface modification, the following analytical techniques are required.

FTIR Spectroscopy (Key Indicators)
Region (cm⁻¹)AssignmentObservation in Modified NPs
1000 – 1100 P-O-M Appearance of broad, strong bands indicates successful anchoring.
1600 – 1650C=C (Vinyl)Weak stretch confirming retention of the vinyl group.
1450 – 1500C=C (Aromatic)Characteristic ring stretches from the methylphenyl group.
2800 – 3000C-H (Aliphatic)Presence of methyl/vinyl protons.
Thermogravimetric Analysis (TGA)

Run TGA from 25°C to 800°C under Nitrogen.

  • Weight Loss: Expect a distinct weight loss step between 300°C–500°C corresponding to the decomposition of the organic ligand.

  • Calculation: Use the weight loss % to calculate grafting density (

    
    , molecules/nm²).
    
    
    
    
    (Where
    
    
    is weight loss,
    
    
    is Avogadro's number, and
    
    
    is specific surface area of the NP).
Colloidal Stability Test

Disperse modified NPs in Toluene or Styrene monomer.

  • Success Criteria: The solution should remain optically clear (or translucent) without sedimentation for >24 hours. Unmodified hydrophilic oxides will precipitate immediately in these solvents.

Application Workflow: Polymer Nanocomposites

The primary utility of this ligand is to integrate inorganic fillers into polymer matrices.

Workflow cluster_0 Phase 1: Modification cluster_1 Phase 2: Integration Start Bare Metal Oxide (Hydrophilic) Step1 Ligand Grafting (Reflux in THF) Start->Step1 Modified Functionalized NP (Hydrophobic/Reactive) Step1->Modified Mix Dispersion in Monomer (e.g., Styrene/Acrylates) Modified->Mix Steric Stabilization Poly In-situ Polymerization (Radical Initiator) Mix->Poly Vinyl Copolymerization Final Crosslinked Nanocomposite Poly->Final

Figure 2: Workflow for creating covalently linked polymer nanocomposites using the vinyl handle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Grafting Density Reaction time too short or temp too low.Increase reflux time to 24h. Ensure water is removed (use anhydrous solvents) to prevent ligand self-condensation before binding.
Agglomeration Incomplete coverage or solvent mismatch.Increase ligand:NP ratio. Ensure thorough sonication during ligand addition.
Loss of Vinyl Activity Thermal polymerization during grafting.Add a radical inhibitor (e.g., BHT) during the reflux step if temperatures exceed 70°C.
White Residue Excess free ligand precipitating.Increase the number of washing cycles with Ethanol.

References

  • Mutin, P. H., Guerrero, G., & Vioux, A. (2005). Hybrid materials from organophosphorus coupling molecules. Journal of Materials Chemistry, 15(35-36), 3761-3768. Link

  • De Palma, R., et al. (2007). Silane Ligand Exchange to Make Hydrophobic Superparamagnetic Nanoparticles Water-Dispersible. Chemistry of Materials, 19(7), 1821–1831. Link

  • Guerrero, G., Mutin, P. H., & Vioux, A. (2001). Anchoring of phosphonate and phosphinate coupling molecules on titania particles. Chemistry of Materials, 13(11), 4367-4373. Link

  • Hotchkiss, P. J., et al. (2012). The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications.[3] Accounts of Chemical Research, 45(3), 337-346. Link

  • Bulusu, A., et al. (2013). Efficient modification of metal oxide surfaces with phosphonic acids by spray coating.[3] Langmuir, 29(12), 3935-3942. Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for (1-(Methylphenyl)vinyl)phosphonic acid and specific nanoparticles before handling.

Sources

Application

Technical Guide: (1-(Methylphenyl)vinyl)phosphonic Acid (MPVPA) as a High-Performance Adhesion Promoter

Executive Summary (1-(Methylphenyl)vinyl)phosphonic acid (MPVPA) represents a class of bifunctional adhesion promoters designed to bridge the interface between inorganic substrates (metals, ceramics, oxides) and organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-(Methylphenyl)vinyl)phosphonic acid (MPVPA) represents a class of bifunctional adhesion promoters designed to bridge the interface between inorganic substrates (metals, ceramics, oxides) and organic polymer matrices (coatings, adhesives). Unlike simple silanes, MPVPA utilizes a phosphonic acid headgroup for hydrolytically stable anchoring to metal oxides, while its styrenic vinyl tail ensures compatibility and co-polymerization with radical-cured systems (acrylates, styrenics, vinyl esters).

This guide details the mechanism, application protocols, and validation methods for utilizing MPVPA to prevent delamination and corrosion in high-stress environments.

Mechanism of Action

The efficacy of MPVPA lies in its ability to form a molecular bridge. It functions through a dual-reaction mechanism:

  • Inorganic Interface (Anchoring): The phosphonic acid group (

    
    ) undergoes acid-base interactions with surface hydroxyls (
    
    
    
    ) on the metal oxide, followed by condensation to form stable tridentate or bidentate metal-phosphonate bonds (
    
    
    ).
  • Organic Interface (Crosslinking): The (methylphenyl)vinyl group provides a reactive double bond that participates in free-radical polymerization during the curing of the topcoat, covalently locking the coating to the primer layer.

Visualization: The Molecular Bridge Pathway

MPVPA_Mechanism Substrate Inorganic Substrate (Steel, Al, Ti, Glass) SurfaceOH Surface Hydroxyls (M-OH) Substrate->SurfaceOH Oxidation Condensation Condensation Reaction (-H2O) SurfaceOH->Condensation Acid-Base Interaction MPVPA MPVPA Molecule (Bifunctional Linker) MPVPA->Condensation Phosphonic Headgroup Curing Free Radical Polymerization MPVPA->Curing Vinyl Tail Group Anchored Metal-Phosphonate Covalent Bond Condensation->Anchored Thermal Annealing Interface Stabilized Interface (Corrosion Resistant) Anchored->Interface Coating Organic Coating (Acrylates/Styrenics) Coating->Curing Monomers/Oligomers Curing->Interface Covalent Crosslink

Figure 1: Mechanistic pathway of MPVPA adhesion promotion. The molecule acts as a "molecular zipper" connecting dissimilar materials.

Experimental Protocols

MPVPA can be applied via two primary methods: Surface Pre-treatment (creating a Self-Assembled Monolayer or SAM) or as a Direct Additive to the formulation.

Method A: Surface Pre-treatment (SAM Formation)

Best for: Precision optics, medical devices, and critical corrosion protection.

Materials Required:
  • MPVPA (High purity >98%)

  • Solvent: Ethanol (anhydrous) or Tetrahydrofuran (THF). Note: The methylphenyl group reduces water solubility compared to standard Vinyl Phosphonic Acid.

  • Substrate: Aluminum (Al-6061), Stainless Steel (316L), or Titanium.

  • Equipment: Sonicator, Nitrogen stream, Convection oven.

Step-by-Step Protocol:
  • Substrate Preparation (Critical):

    • Degrease substrate in acetone (10 min sonication).

    • Rinse with Isopropanol (IPA).

    • Optional but Recommended: UV-Ozone or Oxygen Plasma treat for 5 minutes to maximize surface hydroxyl density.

  • Solution Preparation:

    • Dissolve MPVPA in Ethanol to a concentration of 0.5 mM to 1.0 mM .

    • Tip: If solubility is slow, use a 50:50 Ethanol/THF mix.

  • Deposition:

    • Immerse the cleaned substrate into the MPVPA solution.

    • Incubation Time: 1 to 24 hours at room temperature. (Longer times favor denser monolayer packing).

  • Rinsing:

    • Remove substrate and rinse copiously with pure solvent (Ethanol) to remove physisorbed (loose) molecules.[1] Only chemisorbed molecules should remain.

  • Thermal Annealing (The Locking Step):

    • Place substrate in an oven at 120°C for 1 hour .

    • Why? This drives the condensation reaction, converting hydrogen bonds into covalent Metal-O-P bonds [1].

Method B: Direct Additive (In-Can Formulation)

Best for: Industrial coatings, paints, and bulk adhesives.

Protocol:
  • Loading Level: Add MPVPA at 0.5% to 3.0% by weight of the total resin solids.

  • Incorporation:

    • Pre-dissolve MPVPA in a compatible polar solvent (e.g., Propylene Glycol Monomethyl Ether Acetate - PGMEA) if the resin system is non-polar.

    • Add to the resin before adding the curing agent/hardener to prevent premature reaction.

  • Compatibility Check: Verify the solution remains clear. Haze indicates phase separation (incompatibility).

Validation & Characterization

To ensure the protocol was successful, the following validation steps are required.

Data Summary: Expected Performance Metrics
Test MethodParameter MeasuredControl (No MPVPA)With MPVPA (Treated)Mechanism
Contact Angle Surface Energy (Water)< 30° (Clean Metal)85° - 95°Hydrophobic tail orientation
XPS Surface ChemistryAl, O, C signalsP 2p peak (~133 eV)Presence of Phosphonate
Pull-Off Test Adhesion Strength2 - 4 MPa> 10 MPa Covalent Anchoring
Salt Spray Corrosion (500 hrs)Blistering/DelaminationIntact InterfaceHydrolytic Stability
Protocol: Pull-Off Adhesion Test (ASTM D4541)
  • Apply the target coating (e.g., Acrylic Urethane) over the MPVPA-treated panel.

  • Cure according to coating specifications.

  • Glue a 20mm aluminum dolly to the coating surface using epoxy adhesive.

  • Cure epoxy for 24 hours.

  • Use a hydraulic adhesion tester to pull the dolly perpendicular to the surface.

  • Pass Criteria: Failure must be cohesive (within the coating) rather than adhesive (at the metal interface).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Haze in Coating MPVPA insolubilityPre-dilute MPVPA in a polar solvent (Butanol or PGMEA) before adding to resin.
Low Adhesion Poor surface cleaningOils prevent phosphonate binding. Re-clean with alkali degreaser or plasma.
Low Adhesion Incomplete condensationIncrease annealing temperature (up to 140°C) or time.
Cure Inhibition Acid interferenceMPVPA is acidic. In amine-cured epoxies, it may consume amine. Adjust stoichiometry or use in acrylate systems.

References

  • BenchChem. (2025).[2] An In-Depth Technical Guide to Self-Assembled Monolayers with Phosphonic Acids. Retrieved from

  • MDPI. (2024). Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze.[3] Retrieved from

  • Princeton University. Self-assembled Monolayers of r,ω-Diphosphonic Acids on Ti Enable Complete or Spatially Controlled Surface Derivatization. Retrieved from

  • Google Patents. US7935274B2 - Phosphonic acid and polyvinyl alcohol conversion coating. Retrieved from

  • BASF. (2025).[4] Vinylphosphonic acid (VPA) Technical Data Sheet. Retrieved from

Sources

Method

Application Note: Synthesis and Functionalization of Metal Complexes with Vinylphosphonic Acid Ligands

Scientific Rationale & Mechanistic Causality Vinylphosphonic acid (VPA) represents a highly versatile, bifunctional building block in modern coordination chemistry and materials science[1]. The molecular architecture of...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Causality

Vinylphosphonic acid (VPA) represents a highly versatile, bifunctional building block in modern coordination chemistry and materials science[1]. The molecular architecture of VPA provides two distinct reactive sites, each serving a specific mechanistic purpose:

  • The Phosphonic Acid Moiety (-PO₃H₂): Acts as a potent chelating agent that binds strongly to transition metals (e.g., Co²⁺, Zn²⁺) and rare-earth metals (e.g., La³⁺, Nd³⁺). This coordination forms hydrolytically stable M-O-P bonds, generating 1D to 3D metal-organic frameworks (MOFs) or coordination polymers[2]. These stable networks are highly effective in applications such as mild steel and aluminum corrosion protection, where the phosphonate inhibitor reduces metal solubility in aqueous media and increases the activation energy required for hydrolysis[3].

  • The Vinyl Group (-CH=CH₂): Remains uncoordinated during the initial framework assembly, projecting into the porous cavities or residing on the surface. This allows for targeted post-synthetic modifications (PSM), such as surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization, enabling the grafting of functional polymer chains (like poly(vinylphosphonic acid), PVPA) to enhance proton conductivity[4].

Understanding this causality is critical: the inorganic nodes provide structural rigidity and porosity, while the organic vinyl groups provide a canvas for dynamic chemical functionalization.

Mechanistic Coordination Logic of Bifunctional VPA Ligands.

Quantitative Data & Material Properties

The structural and functional outcomes of VPA-metal complexes vary significantly based on the chosen metal center and synthetic methodology. The table below summarizes key quantitative data from recent field-proven studies.

Metal CenterLigand SystemSynthesis MethodKey Property / ApplicationRef
Co²⁺ / Zn²⁺ Vinylphosphonic Acid (VPA)Hydrothermal (120 °C)96.8% Corrosion Inhibitory Efficiency on iron[2]
Zr⁴⁺ (UiO-66) VPA (Post-grafted PVPA)SI-RAFT PolymerizationEnhanced Proton Conductivity via polymer-MOF conjugates[4]
La³⁺, Nd³⁺, Sm³⁺ Dialkyl Vinyl PhosphonatesGroup Transfer PolymerizationHigh-MW Isotactic Polymers (Rare-earth catalysis)[1]
Ce³⁺ / La³⁺ VPA + Imidazole/PhenanthrolineSolvothermalHigh capacity Heavy Metal Adsorption (Pb²⁺, Cd²⁺)[5]

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the action and a quality control (QC) checkpoint to ensure scientific integrity.

Protocol A: Hydrothermal Synthesis of Phosphonate MOFs (Co-VP / Zn-VP)

Objective: Synthesize a robust, hydrolytically stable metal-organic framework for corrosion inhibition[2].

  • Precursor Preparation: Dissolve 10 mmol of Co(NO₃)₂·6H₂O (or Zn(NO₃)₂·6H₂O) and 10 mmol of Vinylphosphonic Acid (VPA) in 30 mL of deionized water.

    • Causality: A strict 1:1 molar ratio prevents the formation of uncoordinated ligand domains, which can act as defect sites and reduce the framework's hydrolytic stability[2].

  • pH Adjustment: Adjust the solution to pH 4.5 using 1M NaOH.

    • Causality: The pH controls the deprotonation state of the phosphonic acid (-PO₃H₂ → -PO₃H⁻ → -PO₃²⁻). A pH of 4.5 ensures partial deprotonation, allowing for optimal coordination geometry without causing immediate, uncontrolled precipitation of metal hydroxides.

  • Hydrothermal Treatment: Transfer the mixture to a 50 mL Teflon-lined stainless steel autoclave. Seal and heat at 120 °C for 72 hours.

    • Causality: Hydrothermal conditions provide the necessary activation energy to overcome the kinetic barrier of M-O-P bond formation, yielding highly crystalline networks[2].

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour.

    • Causality: Slow cooling promotes the thermodynamic growth of larger, defect-free crystals, minimizing amorphous byproducts.

  • Isolation & Self-Validation: Filter the crystals, wash sequentially with deionized water and ethanol, and dry under vacuum at 60 °C.

    • QC Checkpoint (FTIR & XRD): Perform ATR-FTIR. The successful coordination is validated by the disappearance of the broad P-OH stretching band (approx. 2700-2200 cm⁻¹) and the appearance of sharp P-O-M bands (approx. 1100-950 cm⁻¹)[2]. Powder XRD must show sharp diffraction peaks distinct from the starting precursors.

Protocol B: Surface-Initiated RAFT (SI-RAFT) Grafting of PVPA onto MOFs

Objective: Graft poly(vinylphosphonic acid) chains onto the surface of a MOF to create a proton-conducting hybrid material[4].

  • RAFT Agent Immobilization: React the vinyl groups of the pre-synthesized VPA-MOF with a chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) using standard coupling chemistry.

  • Polymerization Setup: Disperse 100 mg of the RAFT-modified MOF in 10 mL of anhydrous DMF. Add VPA monomer (50 mmol) and AIBN initiator (0.1 mmol).

    • Causality: SI-RAFT is selected over conventional free-radical polymerization because the dithioester RAFT agent mediates a controlled radical process. This ensures uniform polymer chain length and grafting density, preventing bulk homopolymerization that would block the MOF's pores[4].

  • Deoxygenation: Subject the Schlenk flask to three rapid freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger. Complete removal is mandatory to prevent the quenching of the propagating radical species.

  • Thermal Activation: Backfill with Argon and heat the mixture to 70 °C for 24 hours under continuous stirring.

  • Isolation & Self-Validation: Centrifuge the suspension at 10,000 rpm, discard the supernatant (containing unbound PVPA homopolymer), and wash the pellet with methanol via Soxhlet extraction for 12 hours.

    • QC Checkpoint (TGA & NMR): Thermogravimetric Analysis (TGA) will validate the synthesis by revealing a distinct secondary weight-loss derivative peak between 250-350 °C, corresponding to the thermal degradation of the grafted PVPA chains[4].

Protocol C: Rare-Earth Metal-Mediated Group Transfer Polymerization

Objective: Synthesize high-molecular-weight, isotactic poly(dialkyl vinyl phosphonates)[1].

  • Catalyst Preparation (Glovebox): Inside an argon-filled glovebox (O₂, H₂O < 1 ppm), dissolve the rare-earth metal amide complex[N(SiHMe₂)₂]₃(THF)₂ (Ln = La, Nd, Sm) in anhydrous toluene.

    • Causality: Rare-earth metal complexes are highly oxophilic and moisture-sensitive. Any ambient moisture will instantly hydrolyze the active metal-amide bond, deactivating the catalyst[1].

  • Monomer Addition: Add dialkyl vinyl phosphonate dropwise to the catalyst solution at room temperature.

    • Causality: Traditional radical polymerization of VPA often yields low molecular weights. The rare-earth catalyst bypasses this by facilitating a group transfer mechanism, coordinating the phosphonate oxygen and directing the sequential insertion of monomers to yield high-MW, isotactic polymers[1].

  • Termination & Self-Validation: Quench the reaction after 4 hours with acidic methanol (5% HCl in MeOH). Precipitate the polymer, filter, and dry.

    • QC Checkpoint (GPC): Gel Permeation Chromatography (GPC) should confirm a high number-average molecular weight (Mₙ) and a narrow dispersity (Đ < 1.2), validating the living/controlled nature of the group transfer polymerization.

Process Workflow Visualization

Workflow of VPA Metal Complex Synthesis & Post-Modification.

References

1.[1] MDPI (Encyclopedia.pub). Design and Synthesis of Sidechain Phosphorus-Containing Polyacids. Available at: 2.[2] ResearchGate. Phosphonic acid vs phosphonate metal organic framework influence on mild steel corrosion protection. Available at: 3.[4] Ben-Gurion University Research Portal (ACS Applied Polymer Materials). Grafting of Poly(vinyl phosphonic acid) to MOF Surfaces to Achieve Proton Conducting Hybrid Materials. Available at: 4.[3] MDPI. Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum. Available at: 5.[5] UVT. Cercetări Avansate Privind Sinteza, Caracterizarea și Aplicațiile Rețelelor Metal Organice. Available at:

Sources

Application

Biologically Active Organophosphorus Compounds: From Bioisosteres to ProTides

Application Note & Technical Guide Abstract For decades, organophosphorus (OP) chemistry was stigmatized by its association with toxic agrochemicals and nerve agents (e.g., Sarin). However, a renaissance in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Abstract

For decades, organophosphorus (OP) chemistry was stigmatized by its association with toxic agrochemicals and nerve agents (e.g., Sarin). However, a renaissance in medicinal chemistry has repositioned the phosphorus atom as a critical pivot for therapeutic efficacy. This guide addresses the two dominant applications of OP compounds in modern drug discovery: Phosphonate Bioisosterism (improving metabolic stability) and the ProTide Strategy (intracellular delivery of nucleotides). We provide detailed protocols for synthesis, metabolic profiling, and target engagement assays, focusing on the "McGuigan" phosphoramidate technology that enabled blockbuster drugs like Sofosbuvir and Remdesivir.

Part 1: Structural Logic & Bioisosterism

The Phosphorus Advantage

The phosphate group (


) is ubiquitous in biology (DNA backbone, kinase signaling), but it makes for a poor drug moiety due to rapid enzymatic hydrolysis (phosphatases) and poor membrane permeability (dianionic charge at physiological pH).

The Solution: Bioisosteric Replacement Replacing the labile P-O bond with a metabolically stable P-C bond (phosphonate) preserves the tetrahedral geometry required for enzyme recognition while preventing hydrolysis.

Comparative Analysis: Phosphate vs. Phosphonate vs. Carboxylate[1]
FeaturePhosphate (

)
Phosphonate (

)
Carboxylate (

)
Geometry TetrahedralTetrahedralPlanar
pKa ~1.5 / ~6.4~2.0 / ~7.5 (Higher pKa2)~4.5
Stability Labile (Phosphatases)Stable (C-P bond)Stable
Charge (pH 7.4) -2-2-1
Utility Natural SubstrateTransition State Mimic Classical Isostere
Visualization: Bioisosteric Relationships

The following diagram illustrates the structural progression from natural substrates to stable drug candidates.

Bioisosteres Phosphate Natural Phosphate (Labile P-O Bond) Phosphonate Phosphonate (Stable P-C Bond) Hydrolysis Resistant Phosphate->Phosphonate Bioisosteric Replacement AlphaFluoro α-Fluorophosphonate (P-CF2-P) pKa Tuned Mimic Phosphonate->AlphaFluoro Electronegativity Tuning (pKa)

Caption: Progression from labile phosphates to stable phosphonates and α-fluorophosphonates, where fluorine substitution corrects the pKa shift caused by the C-for-O replacement.

Part 2: The ProTide Strategy (Prodrug Application)[2][3]

The ProTide (Pronucleotide) technology addresses the "kinase bypass" problem. Many antiviral nucleosides are inactive because the body's kinases cannot perform the first phosphorylation step. ProTides deliver a "masked" monophosphate directly into the cell.[2][3]

Mechanism of Action

The ProTide consists of a nucleoside monophosphate masked by:

  • An Amino Acid Ester (usually L-Alanine).

  • An Aryloxy Group (usually Phenol or Naphthol).

The activation pathway is a cascade relying on intracellular enzymes, ensuring the drug is only active inside the cell.

ProTideMechanism ProTide Intact ProTide (Permeable) Step1 Ester Hydrolysis (Cathepsin A / CES1) ProTide->Step1 Intermediate1 Carboxylate Intermediate Step1->Intermediate1 Step2 Spontaneous Cyclization (Displaces Phenol) Intermediate1->Step2 Cyclic Unstable Cyclic Anhydride Step2->Cyclic - Phenol Step3 Ring Opening (Water/HINT1) Cyclic->Step3 Phosphoramidate Phosphoramidate Metabolite Step3->Phosphoramidate Step4 P-N Cleavage (HINT1 Phosphoramidase) Phosphoramidate->Step4 ActiveDrug Nucleoside Monophosphate (Active Species) Step4->ActiveDrug Kinase Bypass Achieved

Caption: The metabolic activation pathway of a ProTide. Note that the rate-limiting step is often the initial ester hydrolysis by Cathepsin A or CES1.

Part 3: Protocol A - Synthesis of Aryloxyphosphoramidates

Objective: To synthesize a ProTide analogue of a nucleoside (e.g., Adenosine analog) using the


 method.
Why this method?  Unlike the N-methylimidazole (NMI) method, the Grignard method (

) prevents the nucleophilic attack on the base moiety and is superior for purine nucleosides.
Reagents
  • Nucleoside analogue (dried azeotropically with pyridine).

  • Phosphorochloridate reagent (prepared from Phenyl dichlorophosphate + L-Alanine ester).

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.0 M in THF).
    
  • Anhydrous THF.

Step-by-Step Procedure
  • Preparation of Nucleoside:

    • Suspend the nucleoside (1.0 eq) in anhydrous THF (10 mL/mmol) under Argon atmosphere.

    • Critical: Ensure the system is strictly moisture-free; water reacts instantly with the chlorophosphatereagent.

  • Deprotonation:

    • Cool the suspension to 0°C.

    • Add

      
       (1.1 eq) dropwise over 10 minutes.
      
    • Observation: The suspension should clear as the alkoxide is formed. Stir for 30 mins at 0°C, then warm to Room Temperature (RT) for 30 mins.

  • Coupling:

    • Cool the mixture back to 0°C.

    • Dissolve the Phosphorochloridate reagent (1.2 eq) in THF and add dropwise.

    • Causality: Slow addition at low temperature prevents the formation of bis-phosphorylated byproducts.

  • Reaction Monitoring:

    • Allow to warm to RT and stir for 12–16 hours.

    • Validation: Monitor via TLC (MeOH:DCM 1:9) and

      
       NMR .
      
    • Success Criteria: Disappearance of the chlorophosphatereagent peak (~14 ppm) and appearance of two diastereomeric peaks at ~3–4 ppm.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x). Wash organics with brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via Silica Gel Column Chromatography (Gradient: 0-10% MeOH in DCM).

    • Note: ProTides are formed as a 1:1 mixture of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and 
      
      
      
      diastereomers.[4] Separation via HPLC or chiral crystallization may be required if one isomer is significantly more active (e.g., Sofosbuvir is the
      
      
      isomer).

Part 4: Protocol B - Metabolic Stability & Activation Assay

Objective: To confirm the prodrug releases the active monophosphate in biological media. Self-Validating System: We use a "Time-Course" approach where the disappearance of the parent and appearance of the metabolite must correlate.

Materials
  • Pooled Human Liver Microsomes (HLM) or S9 Fraction.

  • Recombinant Cathepsin A (optional, for specificity).

  • LC-MS/MS system.

Protocol
  • Incubation:

    • Prepare a 1 µM solution of the ProTide in Phosphate Buffer (pH 7.4).

    • Add HLM (0.5 mg/mL protein concentration).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • At T = 0, 5, 15, 30, 60, and 120 minutes, remove 50 µL aliquots.

    • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to precipitate proteins and stop enzyme activity.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min).

    • Inject supernatant into LC-MS/MS.

    • Monitor Transitions:

      • Parent ProTide (

        
        ).
        
      • Intermediate (Alanine metabolite).

      • Final Nucleoside Monophosphate (

        
         - often better detected in negative mode).
        
  • Data Interpretation:

    • Calculate

      
       (Half-life).
      
    • Success Criteria: Rapid depletion of Parent (

      
       min) accompanied by the stoichiometric appearance of the Monophosphate. If the parent is stable, the ester motif is likely too sterically hindered for the esterase.
      

Part 5: Protocol C - Target Engagement (ABPP)

Context: Organophosphorus compounds (specifically Fluorophosphonates) are privileged scaffolds for Activity-Based Protein Profiling (ABPP) . They covalently bind to the active site serine of Serine Hydrolases (lipases, esterases, proteases).[5]

Objective: To determine if a drug candidate off-targets essential serine hydrolases.

Reagents
  • Probe: FP-Biotin (Fluorophosphonate conjugated to Biotin).[6]

  • Proteome: Cell lysate (e.g., HeLa or HepG2) adjusted to 1 mg/mL.

  • Competitor: Your test compound (The OP drug candidate).

Workflow
  • Competition Step:

    • Aliquot cell lysate (50 µL) into PCR tubes.

    • Add Test Compound (at 10x

      
      ) or DMSO (Control).
      
    • Incubate for 30 mins at RT.

    • Logic: If your drug binds a specific enzyme, it will block the active site.

  • Labeling Step:

    • Add FP-Biotin (1 µM final concentration) to all samples.

    • Incubate for 1 hour at RT.

    • Mechanism:[2][5][7][8][9][10][11] FP-Biotin will covalently label only the active serine hydrolases that were not blocked by your drug.

  • Enrichment & Analysis:

    • Add Streptavidin-agarose beads to pull down biotinylated proteins.[6]

    • Wash beads stringently (1% SDS, 6M Urea) to remove non-covalent binders.

    • Digest on-bead with Trypsin.

    • Analyze peptides via LC-MS/MS (Shotgun Proteomics).

  • Result Interpretation:

    • Compare the DMSO control vs. Treated sample.

    • Hit: Enzymes that disappear in the Treated sample are targets of your drug.

    • Safety Check: If your drug accidentally inhibits Acetylcholinesterase (AChE) or Neuropathy Target Esterase (NTE), it may have neurotoxic liabilities.

References

  • McGuigan, C., et al. (2010). Phosphoramidate ProTides of the anti-HCV agent 2'-C-methylcytidine. Current Medicinal Chemistry.[7]

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic.[12] Journal of Medicinal Chemistry.[12]

  • Heider, J. K., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry.

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[5] Annual Review of Biochemistry.

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs.[4][13] Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (1-(Methylphenyl)vinyl)phosphonic Acid Synthesis

Topic: Yield Optimization & Troubleshooting Guide Compound: (1-(4-Methylphenyl)vinyl)phosphonic acid (and associated isomers) Target Audience: Synthetic Organic Chemists, Process Development Scientists[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide Compound: (1-(4-Methylphenyl)vinyl)phosphonic acid (and associated isomers) Target Audience: Synthetic Organic Chemists, Process Development Scientists[1]

Executive Summary

The synthesis of


-arylvinylphosphonic acids, specifically the (1-(methylphenyl)vinyl) derivative, is notoriously difficult due to three competing failure modes: thermal polymerization  of the vinyl group, rearrangement  of the intermediate 

-hydroxy phosphonate, and hydrolytic degradation during deprotection.[1]

This guide moves beyond standard textbook protocols to address the mechanistic bottlenecks that kill yield. We focus on the "Dehydration Route" (Pudovik reaction followed by dehydration), as it is the most versatile for functionalized acetophenones.

Phase 1: The Precursor Stage (Pudovik Reaction)

Goal: Synthesis of Diethyl (1-hydroxy-1-(p-tolyl)ethyl)phosphonate.[1] Core Issue: Incomplete conversion and "Pudovik Rearrangement" (phosphonate-phosphate rearrangement).

Optimized Protocol
  • Reagents: 4'-Methylacetophenone (1.0 eq), Diethyl phosphite (1.1 eq).

  • Catalyst: Triethylamine (TEA) (0.1 eq) or DBU (0.05 eq). Avoid strong alkoxides if possible to prevent rearrangement.

  • Conditions: Solvent-free or minimal Toluene. Strict Temperature Control: 40–60°C.

    • Why? Higher temperatures (>80°C) promote the rearrangement of the

      
      -hydroxy phosphonate to the thermodynamically stable phosphate, which is a dead-end for vinyl synthesis.
      
Troubleshooting Precursor Yield
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation (Reversible reaction).[1]Use ultrasound irradiation (sonication) to push kinetics without high heat.[1] Increase diethyl phosphite to 1.5 eq.
Phosphate Impurity "Pudovik Rearrangement" triggered by heat/base.[1]Lower reaction temperature to <50°C. Switch to a milder base (

/18-crown-6).[1]
Oily/Sticky Product Residual solvent/phosphite.[1][2]The hydroxy phosphonate is often a solid. Recrystallize from Hexane/EtOAc (10:1) to remove unreacted phosphite.[1]
Phase 2: The Critical Dehydration (The Yield Bottleneck)

Goal: Conversion to Diethyl (1-(p-tolyl)vinyl)phosphonate.[1] Core Issue: Polymerization and Reversibility.

This is the step where 60% of yields are lost. The elimination of water requires energy, but energy triggers polymerization of the electron-deficient vinyl group.

The Solution: Acid-Catalyzed Dehydration with Radical Scavenging

Do NOT attempt this step without a radical inhibitor.

  • Reagents: Hydroxy phosphonate intermediate.

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq).[1]

  • Solvent: Toluene (high dilution, ~0.1 M).

  • Additives (CRITICAL): Hydroquinone or BHT (1-2 wt%).[1]

    • Mechanism:[2][3][4][5] These scavenge free radicals generated by thermal stress, preventing the vinyl phosphonate from turning into a "gummy" oligomer.

  • Setup: Dean-Stark trap. Reflux until water collection ceases (typically 4-6 hours).[1]

Alternative Method: The Thionyl Chloride Route (

)

If the thermal method fails (yield <40%), switch to chemical dehydration:

  • Dissolve hydroxy phosphonate in DCM/Pyridine (excess).

  • Add

    
     at 0°C.
    
  • Mechanism: Converts -OH to a good leaving group (-OS(O)Cl), followed by rapid E2 elimination by pyridine.[1] This avoids the high heat of the Dean-Stark method.[6]

Phase 3: Hydrolysis (Preserving the Product)

Goal: Deprotection to (1-(Methylphenyl)vinyl)phosphonic acid.[1] Core Issue: Acid-catalyzed degradation of the vinyl group.

Standard Protocol (To Avoid): Refluxing in 6M HCl.

  • Why it fails: Harsh aqueous acid can cause nucleophilic attack of water on the

    
    -carbon (Michael addition) or promote polymerization.
    

Recommended Protocol: The McKenna Method This method is anhydrous and mild, preserving the sensitive vinyl moiety.

  • Reagent: Bromotrimethylsilane (TMSBr) (3.0 eq).[1]

  • Solvent: Dry DCM or Acetonitrile.[1]

  • Procedure: Stir at Room Temperature for 4–12 hours. Monitor by

    
    P NMR (shift from ~20 ppm to ~0 ppm for silyl ester).
    
  • Quench: Add Methanol (MeOH).

    • Mechanism:[2][3][4][5] TMSBr cleaves the ethyl esters to form silyl esters (

      
      ). Methanolysis instantly converts these to 
      
      
      
      and volatile MeOTMS.[1]
  • Workup: Evaporate volatiles. No aqueous extraction required.[1]

Visualizing the Workflow

SynthesisWorkflow cluster_failures Common Yield Killers Start 4'-Methylacetophenone Step1 Step 1: Pudovik Reaction (Diethyl phosphite, TEA, 50°C) Start->Step1 Inter1 Intermediate: Diethyl (1-hydroxy-1-(p-tolyl)ethyl)phosphonate Step1->Inter1 Fail1 Rearrangement to Phosphate (Temp > 80°C) Step1->Fail1 Step2 Step 2: Dehydration (pTsOH, Toluene, Dean-Stark) Inter1->Step2 Inter2 Vinyl Ester: Diethyl (1-(p-tolyl)vinyl)phosphonate Step2->Inter2 Fail2 Polymerization (No Inhibitor) Step2->Fail2 Inhibitor CRITICAL ADDITIVE: Hydroquinone (Radical Inhibitor) Inhibitor->Step2 Must be present Step3 Step 3: McKenna Hydrolysis (TMSBr, DCM, then MeOH) Inter2->Step3 Final Final Product: (1-(Methylphenyl)vinyl)phosphonic acid Step3->Final

Figure 1: Optimized synthetic workflow highlighting the critical insertion point for radical inhibitors.

Troubleshooting & Diagnostic Logic

If your yield is


, use this logic tree to identify the failure point.

TroubleshootingTree Start Low Yield (<40%) Check1 Check Step 1: Is the Hydroxy Phosphonate solid? Start->Check1 Action1 Recrystallize Precursor. Impure precursor fails dehydration. Check1->Action1 No (Oily) Check2 Check Step 2: Did the reaction turn into a gel? Check1->Check2 Yes Action2 Polymerization occurred. Repeat with 2% Hydroquinone. Check2->Action2 Yes Check3 Check Step 3: Did you use aqueous HCl? Check2->Check3 No Action3 Hydrolytic degradation. Switch to TMSBr (McKenna Method). Check3->Action3 Yes

Figure 2: Diagnostic logic for isolating yield loss.

FAQ: Specific User Scenarios

Q: My final product is a hygroscopic glass, not a powder. Is it impure? A: Not necessarily.[1] Vinyl phosphonic acids are notoriously hygroscopic.[1]

  • Fix: Lyophilize (freeze-dry) the product from water or benzene.[1] Store under Argon at -20°C. If it is a "sticky gum" that doesn't dissolve in water, it has polymerized.[1]

Q: Can I use Acetyl Chloride instead of pTsOH for dehydration? A: Yes. This is the "Acetylation-Pyrolysis" route.

  • Protocol: React hydroxy phosphonate with Acetyl Chloride/Pyridine to form the Acetyl-intermediate. Then, heat to ~180-200°C under vacuum to eliminate Acetic Acid.[1]

  • Verdict: This is robust but requires high heat (high polymerization risk).[1] Only use if you have excellent vacuum control (<1 mmHg) to distill the product away from the heat zone immediately.

Q: Why does my NMR show a complex mixture after Step 1? A: You likely have the Phosphate Rearrangement .

  • Diagnostic: Check

    
    P NMR.[1][7] Phosphonates (C-P bond) show up at ~20-30 ppm.[1] Phosphates (O-P bond) show up at ~ -5 to 0 ppm.[1]
    
  • Cause: Reaction temperature was too high or base was too strong.[1]

References
  • Pudovik Reaction & Rearrangement

    • Pudovik, A. N., & Konovalova, I. V. (1979).[1] Addition of phosphorus(III) compounds to carbonyl compounds.[1] Synthesis, 1979(02), 81-96.[1] [1]

  • Dehydration of Hydroxy Phosphonates

    • Modro, A. M., & Modro, T. A. (1995).[1] 1-Hydroxy-1-arylethylphosphonic acids and their dehydration to 1-arylvinylphosphonic acids.[1] Canadian Journal of Chemistry, 73(1), 14-19.[1]

  • The McKenna Method (TMSBr Hydrolysis)

    • McKenna, C. E., et al. (1977).[1][8] Bromotrimethylsilane: A selective reagent for dealkylation of phosphonate esters.[9] Tetrahedron Letters, 18(2), 155-158.[1]

  • Polymerization Prevention

    • Bingöl, B., et al. (2008).[1] Synthesis and Polymerization of Vinylphosphonic Acid. Macromolecules, 41(5), 1634–1639.[1] [1]

Sources

Optimization

Side reactions and impurity profiling in vinylphosphonic acid synthesis

Welcome to the VPA Technical Support Center Empowering scientists with field-proven methodologies for phosphonic acid synthesis, impurity profiling, and downstream polymer applications. Vinylphosphonic acid (VPA) is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the VPA Technical Support Center Empowering scientists with field-proven methodologies for phosphonic acid synthesis, impurity profiling, and downstream polymer applications.

Vinylphosphonic acid (VPA) is a critical monomer used in the development of proton exchange membranes, dental adhesives, and bone tissue scaffolds. However, its synthesis is notoriously prone to side reactions, yielding impurities that drastically alter polymerization kinetics and polymer properties. This guide provides drug development professionals and materials scientists with mechanistic insights, troubleshooting strategies, and self-validating profiling protocols.

Section 1: Frequently Asked Questions (FAQs)

Q: Why am I seeing high-field shifted signals in my 31P NMR spectra of synthesized VPA? A: High-field shifted 31P NMR signals (relative to the standard VPA monomer peak at ~15.96 ppm) are the primary analytical signature of VPA anhydrides[1][2]. This condensation side reaction occurs when VPA is exposed to elevated temperatures (e.g., during vacuum distillation or thermal drying processes above 140°C). The formation of the P–O–P linkage alters the electronic environment, shielding the phosphorus nuclei and causing the upfield shift[2].

Q: What causes the formation of tetraalkyl ethylene diphosphonate during the alkyne addition route? A: When synthesizing VPA derivatives via the addition of dialkyl phosphites to acetylene, dimerization or double addition can occur if the catalyst lacks sufficient selectivity. Traditional nickel-phosphine complexes often yield only ~30% of the desired product due to these competing side reactions. Switching to highly selective Pd(0) or Pt complexes allows for near-quantitative conversion under mild conditions, completely suppressing the formation of tetraalkyl ethylene diphosphonate[3].

Q: My purified VPA behaves as a monoprotic acid during titration instead of diprotic. Why? A: If your VPA batch exhibits monoprotic behavior, it has likely undergone spontaneous cyclopolymerization to form poly(vinylphosphonic acid) (PVPA) or is heavily contaminated with cyclic anhydrides. While VPA monomer is a diprotic acid, PVPA behaves as a monoprotic acid due to its complex hydrogen-bonding network and structural diffusion mechanisms (Grotthuss mechanism)[1].

Section 2: Troubleshooting Guide: Side Reactions & Mitigation

Issue 1: Incomplete Hydrolysis and Half-Ester Contamination

  • Mechanism & Causality: A highly scalable industrial route to VPA involves heating 2-acetoxyethanephosphonic acid dialkyl esters at 150–270°C to eliminate alkyl acetate, followed by the hydrolysis of the resulting diesters at 130–230°C[4]. If this hydrolysis step is incomplete, monoesters (half-esters) remain in the mixture. These half-esters are a major, potentially toxic impurity in phosphonic acid synthesis and can prematurely terminate radical polymerizations[5].

  • Resolution: Ensure the continuous distillation of the alcohol byproduct during the hydrolysis phase to drive the thermodynamic equilibrium forward[4]. Validate completion by monitoring the disappearance of the alkoxy proton signals in 1H NMR.

Issue 2: Thermal Dehydration to Anhydrides

  • Mechanism & Causality: VPA synthesis from 2-chloroethylphosphonic acid derivatives requires aggressive heating to 180–350°C to eliminate HCl[6]. At these extreme temperatures, the phosphonic acid groups undergo intermolecular and intramolecular condensation, releasing water and forming anhydrides[2][6].

  • Resolution: If synthesizing via the 2-chloroethylphosphonic acid route, strictly control the residence time at high temperatures. For downstream purification, avoid thermal drying entirely. Utilize lyophilization (freeze-drying) to remove residual water without triggering thermal condensation.

G SM1 2-Chloroethylphosphonic Acid Derivatives Cond1 Heat (180-350°C) - HCl SM1->Cond1 SM2 2-Acetoxyethanephosphonic Dialkyl Esters Cond2 Acid/Base Catalyst 150-270°C SM2->Cond2 SM3 Dialkyl Phosphites + Acetylene Cond3 Pd(0) Catalyst Mild Conditions SM3->Cond3 VPA Vinylphosphonic Acid (VPA) Cond1->VPA Primary Route Imp1 VPA Anhydrides (Condensation) Cond1->Imp1 High Temp Int1 Vinylphosphonic Acid Diesters Cond2->Int1 Cond3->Int1 Imp3 Tetraalkyl Ethylene Diphosphonate Cond3->Imp3 Catalyst Side Rxn Int1->VPA Hydrolysis (130-230°C) Imp2 Monoesters / Half-esters (Incomplete Hydrolysis) Int1->Imp2 Partial Rxn VPA->Imp1 Thermal Dehydration

Mechanistic pathways of VPA synthesis highlighting catalytic conditions and side reactions.

Section 3: Standardized Impurity Profiling & Purification Protocol

To ensure reproducibility in your polymerizations, every batch of VPA must be treated as a self-validating system where spectroscopic data directly aligns with titrimetric behavior.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of the synthesized VPA in 0.5 mL of anhydrous DMSO-d6. Causality note: You must use strictly anhydrous solvent if profiling for anhydrides; ambient moisture in standard D2O can slowly hydrolyze anhydrides back to VPA during the NMR acquisition window, masking the impurity.

  • 31P NMR Acquisition: Acquire a proton-decoupled 31P NMR spectrum.

    • Validation Check: The primary VPA monomer peak must appear at ~15.96 ppm[1].

    • Impurity Check: Scan the high-field region (< 10 ppm) for anhydride linkages and the ~30.6 ppm region for spontaneous PVPA formation[1][2].

  • Titrimetric Profiling: Dissolve 0.1 g of VPA in 50 mL of deionized water. Titrate with 0.1 M NaOH using a potentiometric autotitrator.

    • Validation Check: Two distinct equivalence points should be observed, confirming the diprotic nature of pure VPA. A single equivalence point indicates polymeric or anhydride contamination.

  • Purification (If impurities > 2%): If anhydrides or half-esters are detected, dissolve the crude mixture in water and reflux at 100°C for 4 hours to force the hydrolysis of anhydrides. Follow with repeated recrystallization from cold petroleum ether or a suitable non-polar anti-solvent to crash out polymeric impurities.

Workflow Step1 1. Sample Prep Dissolve in DMSO-d6 Step2 2. 31P NMR Check 15.9 ppm Step1->Step2 Step3 3. Impurity ID Anhydrides/Esters Step2->Step3 Step4 4. Titration Diprotic Check Step3->Step4 Step5 5. Purification Hydrolysis/Precipitation Step4->Step5

Standardized experimental workflow for VPA impurity profiling and purification.

Section 4: Quantitative Data Presentation

Table 1: Analytical Signatures of VPA and Common Impurities

Compound / Impurity31P NMR Shift (ppm)Acidic BehaviorPrimary Cause of Formation
Vinylphosphonic Acid (VPA) ~15.96DiproticN/A (Target Product)
Poly(vinylphosphonic acid) ~30.62MonoproticSpontaneous cyclopolymerization
VPA Anhydrides High-field shifted (< 10)Monoprotic/VariableThermal condensation (>140°C)
VPA Monoesters (Half-esters) ~18 - 22 (Variable)MonoproticIncomplete hydrolysis
Tetraalkyl Ethylene Diphosphonate ~20 - 25Neutral (Esters)Catalyst side-reaction (Ni-based)

References

1.[6] US5811575A - Process for preparing vinyl-phosphonic acids - Google Patents. Google Patents. URL: 2.[4] US4386036A - Process for the preparation of vinylphosphonic acid - Google Patents. Google Patents. URL: 3.[1] Synthesis and Characterization of Poly(vinylphosphonic acid-co-acrylic acid) Copolymers for Application in Bone Tissue Scaffolds. Macromolecules - ACS Publications. URL:[Link] 4.[3] WO1999067259A1 - Method for producing vinyl phosphonic acid compounds - Google Patents. Google Patents. URL: 5.[2] Anhydrous Proton Transport within Phosphonic Acid Layers in Monodisperse Telechelic Polyethylenes. D-NB.info. URL:[Link] 6.[5] EP0244459B1 - Process for the production of aliphatic phosphonic acids - Google Patents. Google Patents. URL:

Sources

Troubleshooting

Troubleshooting low molecular weight in vinylphosphonic acid polymerization

Welcome to the Technical Support Center for Polymer Synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering kinetic and molecular weight limitations dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polymer Synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering kinetic and molecular weight limitations during the polymerization of Vinylphosphonic Acid (VPA).

VPA is a highly valuable monomer for synthesizing proton-conducting membranes, dental cements, and biomimetic materials. However, its unique chemical structure often leads to frustratingly low molecular weight (MW) oligomers. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to overcome them.

I. Diagnostic FAQ: Why is my PVPA Molecular Weight so Low?

Q: I am using standard free radical polymerization (FRP) with AIBN in an organic solvent, but I only get oligomers. What is happening? A: VPA exhibits extremely low reactivity in standard FRP due to high rates of chain transfer to the monomer and solvent. The propagating radical is strongly resonance-stabilized, making the transfer of a hydrogen atom more kinetically favorable than the addition of a new monomer unit. This prematurely terminates the growing chain, capping the molecular weight at a few thousand g/mol [1].

Q: I switched to aqueous media to improve solubility, but the conversion is still poor and the MW is low. Why? A: In aqueous media, VPA acts as a monoprotic or diprotic acid depending on the pH. If polymerized in its native, highly acidic state, the phosphonic acid groups partially dissociate. This creates massive electrostatic repulsion between the propagating poly(VPA) macro-radical and the incoming VPA monomers, severely retarding the propagation rate.

Q: Can I use Reversible Addition-Fragmentation Chain Transfer (RAFT) to force higher molecular weights? A: Yes, but CTA (Chain Transfer Agent) selection is critical. Standard dithiobenzoates or trithiocarbonates perform poorly with VPA. You must use the RAFT/MADIX (Macromolecular Design via the Interchange of Xanthates) approach. O-ethyl xanthates are the technology of choice for VPA because they can rapidly and quantitatively react with VPA oligoradicals[2]. Even then, without pH modulation, conversions often stall at 75-80%[3].

II. Mechanistic Deep Dive: The Causality of VPA Polymerization

To successfully troubleshoot VPA, you must understand the two primary pathways to achieve high molecular weight: pH-Modulated RAFT/MADIX and Anhydride Cyclopolymerization .

The Electrostatic Balance (RAFT/MADIX)

When polymerizing VPA in water, the dissociation state of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group dictates the kinetics. Adding a specific stoichiometric amount of an alkali hydroxide (e.g., NaOH, KOH) neutralizes a fraction of the acid groups. Research demonstrates that adding exactly 0.5 molar equivalents of NaOH  relative to VPA optimizes the degree of dissociation. This reduces the electrostatic repulsion between the polymer and monomer while preventing the complete resonance stabilization that halts propagation. If you exceed 1.0 equivalent of NaOH, the polymerization is severely retarded.
The Anhydride Route (Free Radical)

If your application requires ultra-high molecular weight (up to 60,000 g/mol ) and you do not need strict control over dispersity, standard FRP can be manipulated by altering the monomer state. Heating VPA in specific solvents or under vacuum dehydrates the monomer into vinylphosphonic anhydride . This intermediate undergoes a highly efficient cyclopolymerization mechanism, bypassing the standard chain-transfer limitations of the free acid[4][5].

Pathway VPA Vinylphosphonic Acid (VPA) Monomer Path1 Aqueous Media (Native pH < 2) VPA->Path1 Path2 Aqueous Media (+ 0.5 eq Alkali Hydroxide) VPA->Path2 Path3 Thermal Dehydration (> 80 °C) VPA->Path3 Res1 Strong electrostatic repulsion High chain transfer Result: Oligomers Path1->Res1 Res2 Optimized dissociation Reduced repulsion Result: Controlled MW (RAFT) Path2->Res2 Res3 Vinylphosphonic Anhydride Intermediate Path3->Res3 Res4 Cyclopolymerization Result: High MW (>60 kDa) Res3->Res4

Caption: Mechanistic pathways of VPA polymerization and their impact on molecular weight.

III. Quantitative Data: Optimizing the Counterion

The choice of alkali hydroxide in RAFT/MADIX polymerization directly impacts both the reaction rate and the dispersity (Đ) of the resulting PVPA. The dispersity decreases as the ionic radius of the counterion increases (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), while the acceleration of the polymerization rate follows the order 

.

Table 1: Effect of Alkali Hydroxides on Aqueous RAFT/MADIX Polymerization of VPA

Additive (0.5 eq)Counterion Radius (pm)Polymerization RateDispersity (Đ)Recommended Use Case
None (Control) N/ASlowHighNot recommended; yields low MW.
LiOH 76ModerateModerateNiche applications requiring Li+ doping.
NaOH 102Very Fast ModerateBest for maximizing conversion and MW rapidly.
KOH 138FastLowExcellent balance of speed and MW control.
NH₄OH 148FastVery Low Best for precision polymers and block copolymers.
NaOH (>1.0 eq) 102RetardedHighAvoid; excessive repulsion halts propagation.

Data synthesized from Seiler et al., Polymer Chemistry (2017).

IV. Step-by-Step Troubleshooting Workflows

LogicTree Start Issue: Low MW in VPA Polymerization CheckMethod Determine required polymer architecture Start->CheckMethod FRP Need max MW possible (Dispersity unimportant) CheckMethod->FRP RAFT Need controlled MW & low dispersity (Block Copolymers) CheckMethod->RAFT Sol_FRP Protocol 2: Anhydride Cyclopolymerization FRP->Sol_FRP Sol_RAFT Protocol 1: pH-Accelerated RAFT/MADIX RAFT->Sol_RAFT Action_FRP Dehydrate VPA at >80°C Initiate via standard FRP Sol_FRP->Action_FRP Action_RAFT Add 0.5 eq NaOH/NH4OH Use Xanthate CTA Sol_RAFT->Action_RAFT Result_FRP MW ~ 60,000 g/mol Action_FRP->Result_FRP Result_RAFT MW ~ 10,000+ g/mol (Controlled) Action_RAFT->Result_RAFT

Caption: Troubleshooting logic tree for resolving low molecular weight in VPA polymerization.

Protocol 1: pH-Accelerated Aqueous RAFT/MADIX Polymerization

Use this protocol to achieve controlled molecular weights with narrow dispersity, ideal for biomedical applications or block copolymer synthesis.

Materials: VPA monomer, O-ethyl xanthate CTA (e.g., Rhodixan A1), Water-soluble initiator (e.g., AIBA or V-50), Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH), Degassed Milli-Q water.

  • Monomer Purification: Ensure VPA is highly pure. Residual phosphoric acid or diesters will skew the stoichiometric ratio of the pH adjustment.

  • Exothermic Neutralization (Critical Step):

    • Prepare a concentrated aqueous solution of VPA in an ice bath.

    • Slowly add exactly 0.5 molar equivalents of NaOH (or NH₄OH for lower dispersity) dropwise under vigorous stirring.

    • Self-Validation: The reaction is highly exothermic. If the temperature spikes, premature degradation of the monomer can occur. Maintain the solution below 20°C during addition[6].

  • Reagent Mixing: Add the O-ethyl xanthate CTA and the AIBA initiator. A typical molar ratio is [VPA]:[CTA]:[Initiator] = 100:1:0.2.

  • Deoxygenation: Transfer the mixture to a Schlenk flask. Perform 3-4 freeze-pump-thaw cycles to remove oxygen, which acts as a radical scavenger.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 65°C for 12–24 hours.

  • Purification: Precipitate the polymer in cold methanol. Note: If synthesizing double hydrophilic block copolymers (DHBCs), precipitation may fail due to solubility similarities; use dialysis against deionized water instead[6].

Protocol 2: High-MW PVPA via Anhydride Cyclopolymerization

Use this protocol when absolute molecular weight (e.g., for robust proton exchange membranes) is prioritized over architectural control.

Materials: VPA monomer, Azo-initiator (e.g., AIBN), Organic solvent (e.g., DMF or bulk conditions).

  • Dehydration: Place VPA in a vacuum distillation setup. Heat the monomer to 80°C–100°C under reduced pressure to drive off water.

  • Intermediate Verification: The monomer will convert into vinylphosphonic anhydride. Self-Validation: You can confirm the presence of P-O-P anhydride bonds via ³¹P NMR before proceeding[4].

  • Initiation: Add AIBN (approx. 1-2 wt%) to the anhydride mixture. If using a solvent, ensure it is strictly anhydrous (e.g., dry DMF).

  • Polymerization: Heat the reaction mixture to 80°C for 8-12 hours. The polymerization proceeds via cyclopolymerization of the anhydride intermediate[5].

  • Hydrolysis & Recovery: Once polymerized, the poly(vinylphosphonic anhydride) must be hydrolyzed back to the acid form. Add excess water and stir at 60°C until the polymer fully dissolves.

  • Purification: Precipitate the resulting high-MW PVPA in an anti-solvent (e.g., acetone or ethanol) and dry under vacuum.

V. References

  • Seiler, L., Loiseau, J., Leising, F., Boustingorry, P., Harrisson, S., & Destarac, M. (2017). "Acceleration and improved control of aqueous RAFT/MADIX polymerization of vinylphosphonic acid in the presence of alkali hydroxides." Polymer Chemistry, 8, 3825-3832.[Link]

  • Macarie, L., & Ilia, G. (2014). "Synthesis and Polymerization of Vinylphosphonic Acid." Phosphorus-based Polymers: From Synthesis to Applications.[Link]

  • Coutelier, O., Blidi, I., Reynaud, S., Grassl, B., & Destarac, M. (2015). "Aqueous RAFT/MADIX Polymerization of Vinylphosphonic Acid under Microwave Irradiation." ACS Symposium Series.[Link]

  • RSC Blogs. (2017). "Paper of the month: Acceleration and improved control of aqueous RAFT/MADIX polymerization of vinylphosphonic acid in the presence of alkali hydroxides." Royal Society of Chemistry.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Aminophosphonates

Welcome to the technical support center for aminophosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing α-aminophosphona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aminophosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing α-aminophosphonates, which are crucial analogues of α-amino acids with wide-ranging applications in medicinal and agricultural chemistry.[1][2] This resource provides in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles.

Core Concepts in Aminophosphonate Synthesis

The synthesis of α-aminophosphonates is most commonly achieved through two primary named reactions: the Kabachnik-Fields reaction and the Pudovik reaction .[3][4]

  • Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[3][5][6][7]

  • Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite to a pre-formed imine.[3][4][6][8]

The mechanistic pathway of the Kabachnik-Fields reaction can vary depending on the reactants and conditions, proceeding either through an imine intermediate (favored by weakly basic amines) or an α-hydroxyphosphonate intermediate.[3][5][9]

Reaction Mechanism Overview

The following diagram illustrates the interconnected pathways of the Kabachnik-Fields and Pudovik reactions.

Aminophosphonate Synthesis Pathways cluster_KF Kabachnik-Fields Reaction cluster_Pudovik Pudovik Reaction Amine Amine Imine Imine Amine->Imine + Carbonyl Carbonyl Carbonyl Carbonyl->Imine Dialkyl_Phosphite_KF Dialkyl Phosphite Aminophosphonate Aminophosphonate Dialkyl_Phosphite_KF->Aminophosphonate Imine->Aminophosphonate + Dialkyl Phosphite Preformed_Imine Pre-formed Imine Aminophosphonate_P Aminophosphonate Preformed_Imine->Aminophosphonate_P + Dialkyl Phosphite Dialkyl_Phosphite_P Dialkyl Phosphite Dialkyl_Phosphite_P->Aminophosphonate_P

Caption: Kabachnik-Fields vs. Pudovik reaction pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of aminophosphonates in a question-and-answer format.

FAQ 1: My reaction yield is low or I'm not getting any product. What are the common causes and how can I fix it?

Low or no product yield is a frequent challenge and can be attributed to several factors.[3][10] A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Reagents Check Reagent Quality (Freshly distilled aldehydes, pure phosphite) Start->Reagents Imine_Formation Is Imine Formation Inefficient? (Kabachnik-Fields) Reagents->Imine_Formation No Sol_Reagents Purify/dry reagents. Reagents->Sol_Reagents Yes Phosphite_Addition Is Phosphite Addition the Slow Step? Imine_Formation->Phosphite_Addition No Sol_Imine Add dehydrating agent (e.g., 4Å MS). Pre-form imine (Pudovik reaction). Use a catalyst (e.g., Lewis acid). Imine_Formation->Sol_Imine Yes Catalyst_Issue Is the Catalyst Inactive or Inefficient? Phosphite_Addition->Catalyst_Issue No Sol_Phosphite Increase temperature. Use a more effective catalyst. Phosphite_Addition->Sol_Phosphite Yes Conditions Are Reaction Conditions Optimal? Catalyst_Issue->Conditions No Sol_Catalyst Increase catalyst loading. Switch to a more effective catalyst. Catalyst_Issue->Sol_Catalyst Yes Sol_Conditions Screen solvents. Increase reaction time or temperature. Consider microwave irradiation. Conditions->Sol_Conditions Yes

Caption: Decision tree for troubleshooting low product yield.

Detailed Explanations:

  • Poor Reagent Quality: Aldehydes can oxidize to carboxylic acids, and amines can absorb CO2 and water from the atmosphere.[10] Diethyl phosphite is also susceptible to hydrolysis. It is recommended to use freshly distilled aldehydes and pure phosphite sources.[10]

  • Inefficient Imine Formation (Kabachnik-Fields): The condensation of the amine and carbonyl to form the imine is a reversible reaction that produces water.[3] To drive the equilibrium towards the imine, consider the following:

    • Dehydrating Agents: Adding a dehydrating agent like 4Å molecular sieves can effectively remove water.[3][10]

    • Pre-formation of the Imine: Switching to a two-step Pudovik reaction by pre-forming the imine before adding the phosphite can significantly improve yields in some cases.[10]

    • Catalysis: The use of a Lewis or Brønsted acid catalyst can accelerate imine formation.[3]

  • Slow Phosphite Addition: The nucleophilic addition of the phosphite to the imine can be the rate-limiting step.[3]

    • Catalyst: Lewis acids such as Y(OTf)₃ or even elemental iodine can activate the imine for nucleophilic attack.[3]

    • Temperature: Increasing the reaction temperature can enhance the reaction rate.[3]

  • Catalyst Issues: The choice and activity of the catalyst are paramount.

    • Catalyst Deactivation: In some transition-metal-catalyzed reactions, the catalyst can be deactivated. Optimizing catalyst loading and reaction conditions is critical.[3]

    • Catalyst Selection: A wide array of catalysts can be employed. The table below summarizes some effective options.

Catalyst TypeExamplesReferences
Lewis Acids InCl₃, Mg(ClO₄)₂, ZnCl₂, Y(OTf)₃, Sc(OTf)₃[3],[6],[11]
Brønsted Acids p-toluenesulfonic acid (PTSA), Oxalic acid[3]
Organocatalysts Tartaric acid, L-lactic acid, Quinine[3],[5]
Heterogeneous Silica-supported acids, Zeolites, Nano-catalysts[3],[2]
Elemental Iodine[3][6]
  • Suboptimal Reaction Conditions:

    • Solvent: While many reactions can be performed neat, solvents like ethanol, acetonitrile, or toluene can be beneficial.[10][12] For water-sensitive reactions, anhydrous solvents are a must.[10]

    • Temperature: Some reactions require heating, while others may need cooling to prevent side product formation.[10]

    • Microwave Irradiation: This technique can often accelerate the reaction and improve yields, sometimes even under solvent- and catalyst-free conditions.[3][4][9]

FAQ 2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

The formation of byproducts can complicate purification and reduce the yield of the desired aminophosphonate.[10]

  • α-Hydroxyphosphonate: This is a common side product resulting from the direct addition of the phosphite to the carbonyl compound (Abramov reaction).[10]

    • Solution: To favor the desired imine pathway, you can pre-form the imine (Pudovik reaction) or adjust reaction conditions (e.g., lower temperature) to favor imine formation.[10] Using a less reactive phosphite source can also help.[10]

  • Aminal Formation: This occurs from the reaction of the imine with a second molecule of the amine.[3]

    • Solution: Careful control of stoichiometry and reaction conditions can minimize this side reaction.

  • Hydrolysis Products: Water generated during imine formation can lead to the hydrolysis of triaryl phosphites and the aminophosphonate product, especially in reactions involving sensitive moieties like paracetamol.[13]

    • Solution: The use of a dehydrating agent is highly recommended.[3][10]

FAQ 3: I'm having trouble purifying my product. It's an oil that won't crystallize. What can I do?

Purification of aminophosphonates can be challenging, especially when they are obtained as oils.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying oily products.[3]

  • Salt Formation: If the product remains an oil after chromatography, it may be possible to convert it to a solid salt (e.g., hydrochloride) for easier handling and purification.[3]

  • Catalyst Removal:

    • Heterogeneous Catalysts: The use of a heterogeneous catalyst, such as a silica-supported acid, allows for simple filtration to remove it after the reaction.[3]

    • Homogeneous Catalysts: For homogeneous catalysts, an aqueous workup may be necessary for removal.[3]

FAQ 4: How can I achieve enantioselectivity in my aminophosphonate synthesis?

Synthesizing enantiomerically pure α-aminophosphonates is a significant area of research.[3] Key strategies include:

  • Asymmetric Catalysis: Employing a chiral catalyst (e.g., chiral phosphoric acids, cinchona alkaloids, or metal complexes with chiral ligands) can favor the formation of one enantiomer.[3][14]

  • Chiral Auxiliaries: Using a chiral amine as a starting material can direct the stereochemistry of the reaction.[3]

  • Asymmetric Hydrogenation: This involves the asymmetric hydrogenation of an α-iminophosphonate using a chiral catalyst.[3]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Kabachnik-Fields Reaction

This is a general procedure and may require optimization for specific substrates.

  • Setup: To a solution of the aldehyde (1.0 eq.) and amine/carbamate (1.1 eq.) in a suitable solvent (e.g., dichloromethane), add the catalyst (e.g., Y(OTf)₃, 10 mol%).[3]

  • Addition: Add the phosphite (1.2 eq.) to the mixture.[3]

  • Reaction: Stir the reaction mixture at room temperature for the required time (e.g., 16 hours). Monitor the reaction progress by TLC or LCMS.[3]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography to yield the desired α-aminophosphonate.[3]

Microwave-Assisted Solvent-Free Synthesis

This protocol offers a green chemistry approach by avoiding solvents and often catalysts.[3][9]

  • Reagents: In a sealed microwave reactor tube, combine the amine (1.0 eq.), aldehyde (1.0 eq.), and dialkyl phosphite (1.0 eq.).[3]

  • Reaction: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100 °C) for the optimized time (e.g., 45 minutes). Monitor the reaction pressure.[3]

  • Workup: After cooling, remove any volatile components under vacuum.[3]

  • Purification: Purify the resulting residue, typically an oil, by flash column chromatography on silica gel.[3]

References

  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. Retrieved from [Link]

  • Farreh, M., Guezane-Lakoud, S., Bendjeffal, H., Aissa, R., Merabet-Khelassi, M., Toffano, M., & Aribi-Zouioueche, L. (2022). Full factorial optimization of α-aminophosphonates synthesis using diphenylphosphinic acid as e cient Organocatalyst. Research Square. [Link]

  • Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 17(5), 5529-5557. [Link]

  • Patil, S. S., & Baseer, M. A. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Letters in Applied NanoBioScience, 11(1), 3175-3180. [Link]

  • Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Retrieved from [Link]

  • Colacino, E., et al. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.
  • Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, 2017(3), M954. [Link]

  • Colacino, E., et al. (2026). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Current Organic Chemistry, 16(21), 2531-2553.
  • ResearchGate. (n.d.). Effects of polar solvent on synthesis of a-aminophosphonates a. Retrieved from [Link]

  • Frontiers. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Retrieved from [Link]

  • ACS Publications. (2025).
  • ResearchGate. (n.d.). Optimization of the synthesis of α-aminophosphonate 4a. Retrieved from [Link]

  • Bentham Science. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Current Organic Synthesis, 13(1), 132-141. [Link]

  • Organic Chemistry Portal. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

  • Eyckens, D. J., & Henderson, L. C. (2017). Synthesis of α-aminophosphonates using solvate ionic liquids. RSC Advances, 7(44), 27575-27581. [Link]

  • Ceradini, D., & Shubin, K. (2021). One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction. RSC Advances, 11(62), 39359-39366. [Link]

  • PMC. (2024).
  • Ingenta Connect. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Biologically Potent α-Aminophosphonates Derivatives by Nano-Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 441-447. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. Retrieved from [Link]

  • PMC. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru).
  • MDPI. (2023). The Last Decade of Optically Active α-Aminophosphonates. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Premature Polymerization of Functional Monomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing catastrophic runaway polymerizations or frustratingly inconsistent induction periods during mono...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing catastrophic runaway polymerizations or frustratingly inconsistent induction periods during monomer synthesis and purification.

Functional monomers (such as acrylates, methacrylates, styrenics, and vinyls) are thermodynamically driven to polymerize. Preventing this requires a rigorous understanding of radical kinetics, oxygen dependence, and inhibitor mechanisms. This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting for your most critical workflows.

The Mechanistic Reality of Inhibition

The most common point of failure in monomer handling is a fundamental misunderstanding of how phenolic inhibitors work. The industry standard stabilizer, MEHQ (Hydroquinone Monomethyl Ether) , does not efficiently scavenge carbon-centered monomer radicals (R•) on its own.

Instead, MEHQ operates through a synergistic, oxygen-dependent mechanism 1. Trace dissolved oxygen reacts with the monomer radical at diffusion-controlled rates to form a peroxyl radical (ROO•). MEHQ then rapidly donates a hydrogen atom to the ROO• radical, terminating the chain and forming a stable, non-propagating quinone derivative 2. Without oxygen, MEHQ is effectively blind to runaway radical chains.

MEHQ_Mechanism R_rad Monomer Radical (R•) Generated thermally/photochemically ROO_rad Peroxyl Radical (ROO•) R_rad->ROO_rad Fast Reaction (Requires O2) Polymer Runaway Polymerization R_rad->Polymer Slow Self-Polymerization (Dominates if NO O2) O2 Dissolved Oxygen (O2) O2->ROO_rad Stable Stable Quinone + Hydroperoxide (Chain Terminated) ROO_rad->Stable H-atom transfer from MEHQ MEHQ MEHQ (Phenolic Inhibitor) MEHQ->Stable

Diagram 1: Mechanism of MEHQ inhibition requiring dissolved oxygen to terminate radical chains.

Diagnostic FAQs & Troubleshooting

Q1: I purged my MEHQ-inhibited monomer with Argon for long-term storage, but it polymerized into a solid block overnight. Why?

A1: By purging the monomer with Argon, you stripped the liquid phase of dissolved oxygen. Because MEHQ requires an equimolar ratio of dissolved O2 to function (typically ~10 ppm O2 for 40 ppm inhibitor), removing the oxygen deactivated the MEHQ 2. Thermal auto-initiation generated R• radicals, which, unchecked by O2/MEHQ, propagated into a solid polymer. Solution: Always store phenolic-inhibited monomers under an ambient air atmosphere (or a 50/50 nitrogen/air mix) at 2–8°C.

Q2: I am purifying acrylic acid via vacuum distillation at 65°C, but it keeps polymerizing in the distillation head. How do I stop this?

A2: Vacuum distillation creates a perfect storm for premature polymerization: the vacuum removes the necessary oxygen, rendering MEHQ useless, while the elevated temperature exponentially increases the rate of thermal radical generation [[3]](). Solution: You must switch to a process inhibitor that is oxygen-independent. Add Phenothiazine (PTZ) or 4-hydroxy-TEMPO (a stable nitroxide radical) to the distillation pot at 50–200 ppm 45. These compounds directly scavenge carbon-centered radicals anaerobically.

Q3: How do I completely remove MEHQ right before a controlled radical polymerization (e.g., RAFT/ATRP)?

A3: Even trace amounts of MEHQ (e.g., 25 ppm) will cause unpredictable induction periods and shift the polymerization onset temperature 6. For lab-scale reactions, passing the neat monomer through a short column of activated basic alumina is the most efficient method to selectively adsorb the phenolic inhibitor without requiring thermal stress 7.

Troubleshooting Start Premature Polymerization During Synthesis/Handling Process Identify the Unit Operation Start->Process Storage Storage / Ambient Handling Process->Storage Distillation Vacuum Distillation / High Temp Process->Distillation CheckO2 Is Oxygen Present? Storage->CheckO2 ChangeInhibitor Action: Switch to PTZ or TEMPO (O2-independent inhibitors) Distillation->ChangeInhibitor Vacuum removes O2 AddO2 Action: Do not purge with inert gas. MEHQ requires O2 to function. CheckO2->AddO2 No (N2/Ar Purged)

Diagram 2: Troubleshooting workflow for selecting the correct inhibitor based on process conditions.

Quantitative Data: Inhibitor Selection Matrix

Selecting the right inhibitor dictates the success of your synthesis. Use this matrix to match the inhibitor to your specific thermodynamic and atmospheric conditions.

InhibitorChemical ClassO₂ Required?Typical ConcentrationPrimary Application
MEHQ PhenolicYes 10 – 300 ppmAmbient Storage, Transport
BHT PhenolicYes 10 – 100 ppmAmbient Storage
Phenothiazine (PTZ) AmineNo 5 – 500 ppmHigh-Temperature Distillation
4-hydroxy-TEMPO NitroxideNo 10 – 200 ppmVacuum Distillation / Anaerobic

Standard Operating Procedure (SOP): Removal of Phenolic Inhibitors via Basic Alumina

To ensure a self-validating and reproducible polymerization, MEHQ must be stripped from the monomer immediately prior to initiation. This protocol utilizes basic activated aluminum oxide (Al₂O₃), which chemically adsorbs the acidic phenolic hydroxyl group of MEHQ 89.

Materials Required:
  • Glass chromatography column (or a 12 mL disposable syringe for small scales)

  • Basic Aluminum Oxide (Al₂O₃, Brockmann I, ~150 mesh)

  • Glass wool or non-absorbent cotton

  • Washed and calcined quartz sand

Step-by-Step Methodology:
  • Column Preparation: Insert a small plug of glass wool into the bottom of the column/syringe to act as a frit.

  • Base Layering: Add a 1.5 cm layer of quartz sand over the glass wool to provide a flat bed and prevent alumina from escaping.

  • Stationary Phase Packing: Carefully pour the dry basic alumina into the column until it reaches approximately 8 cm in height. Tap the sides gently to ensure dense, uniform packing without air channels.

  • Monomer Loading: Slowly pipette the neat (undiluted) liquid monomer onto the top of the alumina bed. Do not let the bed run dry during the addition.

  • Elution: Allow the monomer to pass through the column via gravity. The basic alumina will selectively bind the MEHQ. Collect the purified monomer in a clean, dry, pre-weighed vial.

  • System Validation (Crucial): To validate the protocol, take a micro-aliquot of the eluted monomer and analyze it via UV-Vis spectroscopy. MEHQ has a distinct absorption peak at 295 nm. The disappearance of this peak confirms successful de-inhibition.

  • Immediate Use: The purified monomer is now highly reactive. It must be used immediately or stored at -20°C under an inert atmosphere for no longer than 24 hours.

References

  • "How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems?" Vinati Organics. 1

  • "The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing." Fluoryx. 2

  • "Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors." ResearchGate. 3

  • "Method for removal of phenothiazine inhibitor from acrylic acid." US Patent 5763658A. 4

  • "Polymerization inhibitor composition and method of inhibiting polymerization of distillable monomers." WO Patent 2010096512A1. 5

  • "Calorimetric Method To Determine Self-Accelerating Polymerization Temperature (SAPT) for Monomer Transportation Regulation." ACS Publications. 6

  • "Technical Support Center: a-Methacryloyloxybenzoic Acid Inhibitor Removal." Benchchem. 8

  • "Removing inhibitor from MMA (and other methacrylate monomers)." Reddit (r/chemhelp). 7

  • "An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique." SCIRP. 9

Sources

Optimization

Technical Support Center: Scale-Up Production of Phosphonic Acids

Status: Operational Operator: Senior Application Scientist Ticket Focus: Process Safety, Purification, and Yield Optimization Mission Statement Welcome to the Phosphonic Acid Scale-Up Support Center. You are likely here...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Process Safety, Purification, and Yield Optimization

Mission Statement

Welcome to the Phosphonic Acid Scale-Up Support Center. You are likely here because the methods that worked in a 50 mL round-bottom flask—specifically the Michaelis-Arbuzov reaction and subsequent hydrolysis—are failing or behaving dangerously in your 20 L to 100 L reactors.

This guide is not a textbook; it is a troubleshooting manual designed to address the three most critical failure modes in phosphonate chemistry: Thermal Runaway , Incomplete Hydrolysis , and The "Hygroscopic Oil" Trap .

Module 1: Reaction Safety & The Michaelis-Arbuzov Protocol
User Ticket #402:

"I scaled up my Arbuzov reaction (triethyl phosphite + alkyl bromide) to 5 kg. Halfway through the addition, the temperature spiked uncontrollably, and the pressure relief valve blew. What happened?"

Diagnosis: You experienced a thermal runaway caused by intermediate accumulation . The Michaelis-Arbuzov reaction proceeds via two steps:

  • Formation of a quasi-phosphonium salt intermediate (Exothermic).

  • Dealkylation of the intermediate to the phosphonate and alkyl halide byproduct (Endothermic or slightly Exothermic, but requires heat to drive off the volatile byproduct).

At scale, if the reactor temperature is too low during addition, the quasi-phosphonium salt accumulates . When the temperature eventually reaches the activation threshold, all the accumulated intermediate reacts simultaneously, releasing massive heat and generating a rapid pressure spike from the volatile alkyl halide byproduct (e.g., Ethyl Bromide).

The Protocol: Semi-Batch "Hot" Addition To prevent this, you must ensure the intermediate is consumed as fast as it is formed.

  • Charge the Reactor: Load the Alkyl Halide (electrophile) and heat to reaction temperature (often 120–150°C). Note: If the alkyl halide is volatile, reverse this: Heat the Phosphite and add the Halide, but this risks "self-Arbuzov" side reactions.

  • Controlled Addition: Add the Trialkyl Phosphite slowly.

  • The Critical Control Point (CCP):

    • Monitor Reflux/Distillation: You must see the byproduct (e.g., EtBr) distilling off or refluxing immediately upon addition.

    • Stop Condition: If addition continues but no byproduct evolves, STOP . You are accumulating the explosive intermediate. Increase temperature or wait for the reaction to "catch up" before resuming.

Visual Workflow: Safe Arbuzov Scale-Up

ArbuzovSafety node_start Start Scale-Up node_heat Heat Substrate to Reaction Temp (>120°C) node_start->node_heat node_add Begin Slow Addition of Phosphite node_heat->node_add node_check Is Byproduct (R'X) Distilling/Refluxing? node_add->node_check node_stop EMERGENCY STOP: Accumulation Hazard node_check->node_stop No node_continue Continue Addition node_check->node_continue Yes node_stop->node_heat Wait for consumption node_continue->node_add Loop until complete node_strip Vacuum Strip Residual Volatiles node_continue->node_strip Addition Complete

Caption: Logic flow for preventing thermal runaway during Michaelis-Arbuzov scale-up. The "Check" step is critical for safety.

Module 2: Hydrolysis Strategies (McKenna vs. Acid)
User Ticket #405:

"I need to convert my diethyl phosphonate ester to the free acid. Refluxing in 6N HCl decomposed my molecule. Is there a milder way?"

Diagnosis: Acid hydrolysis is the industrial standard but is too harsh for substrates containing amides, esters, or acid-sensitive heterocycles. You need the McKenna Method (Silylation-Hydrolysis) .

The Solution: Silylation via TMSBr This method uses Bromotrimethylsilane (TMSBr) to cleave the alkyl ester under mild conditions, forming a silyl ester which hydrolyzes instantly in water.

Troubleshooting The McKenna Scale-Up:

IssueRoot CauseCorrective Action
Incomplete Conversion Moisture in reactor. TMSBr reacts with water faster than the phosphonate.Dry reactor/solvents thoroughly. Use 3.0–4.0 equivalents of TMSBr.
Dangerous Off-gassing Reaction generates Methyl Bromide (MeBr) or Ethyl Bromide (EtBr) gas.CRITICAL: Vent to a caustic scrubber (NaOH). MeBr is neurotoxic and an ozone depleter.
"Sticky" Impurities N-alkylation side reaction.Do not let the reaction sit overnight. Monitor by ³¹P NMR.[1][2][3][4] Quench immediately upon completion.
Cost is too high TMSBr is expensive.Alternative: Generate TMSBr in situ using TMSCl (cheap) and NaI or NaBr in Acetonitrile.

Protocol: In-Situ McKenna Method (Cost-Effective)

  • Dissolve Phosphonate Ester (1.0 eq) in Acetonitrile.

  • Add Sodium Iodide (2.2 eq per phosphonate group).

  • Add Trimethylsilyl Chloride (TMSCl) (2.2 eq) dropwise.

  • Heat to 40–60°C for 2–4 hours. (Precipitation of NaCl indicates progress).

  • Filter off NaCl salts.

  • Concentrate filtrate and add MeOH/Water to hydrolyze silyl esters.

Module 3: Purification & Isolation (The "Oil" Problem)
User Ticket #409:

"My final phosphonic acid is a viscous, hygroscopic oil. I cannot crystallize it, and it holds onto 10% solvent. How do I get a handleable solid?"

Diagnosis: Phosphonic acids are notorious for forming "glasses" due to strong hydrogen bonding networks and high polarity. They resist forming ordered crystal lattices.

The Fix: The "Salt Switch" or Lyophilization If you cannot crystallize the free acid, you must change the physical state.

Strategy A: Lyophilization (Freeze Drying)

  • Why: Removes water/solvents without thermal stress.

  • Method: Dissolve the oil in water, freeze, and sublime the ice.

  • Result: A fluffy, amorphous powder (hygroscopic but weighable).

Strategy B: Salt Formation (The "Bis-Cyclohexylamine" Trick)

  • Why: Salts often crystallize better than free acids.

  • Method:

    • Dissolve crude acid in Ethanol or Acetone.

    • Add Cyclohexylamine or Dicyclohexylamine (1–2 eq).

    • The amine salt often precipitates immediately as a white solid.

    • Recovery: If you need the free acid back later, pass the salt through an ion-exchange resin (Dowex H+ form).

Visual Workflow: Purification Decision Tree

Purification node_crude Crude Phosphonic Acid (Viscous Oil) node_solvent Trituration node_crude->node_solvent Et2O / Hexane node_solid Solid Product? node_solvent->node_solid node_success Filter & Dry node_solid->node_success Yes node_lyo Lyophilization (Freeze Dry) node_solid->node_lyo No (Hygroscopic) node_salt Salt Formation (Add Cyclohexylamine) node_solid->node_salt No (Stable Solid Needed) node_salt->node_success node_ion Ion Exchange (Optional Recovery) node_salt->node_ion If Free Acid Needed node_ion->node_lyo

Caption: Decision matrix for isolating phosphonic acids. Salt formation is the most robust method for scale-up.

FAQ: Quick Technical Checks

Q: What material of construction (MOC) should I use for the reactor? A:

  • Arbuzov Step: Stainless Steel (SS316) is usually fine.

  • Hydrolysis (HCl/HBr): Glass-Lined Steel (GLS) is mandatory. Hot HCl will pit Stainless Steel in hours. Hastelloy C-276 is an expensive alternative.

Q: How do I remove the residual smell of phosphites? A: The "rotten garlic" smell is due to trace P(III) species. Treat the waste stream or crude mixture with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide to convert odorous P(III) to non-odorous P(V) phosphates before disposal.

References
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews. Link

  • McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Tetrahedron Letters. Link

  • Organic Process Research & Development (OPRD). Safety Assessment of the Michaelis−Arbuzov Reaction. Link

  • Cherkasov, R. A., & Pudovik, M. A. (1994). Thermal Stability of Organophosphorus Compounds. Russian Chemical Reviews. Link

Sources

Troubleshooting

Technical Support Center: Purification of (1-(Methylphenyl)vinyl)phosphonic Acid

Ticket ID: #PUR-VP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Organophosphorus Division Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-VP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Organophosphorus Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are dealing with (1-(Methylphenyl)vinyl)phosphonic acid , a compound that presents a "perfect storm" of purification challenges: it is highly polar, susceptible to polymerization, and prone to "oiling out" rather than crystallizing.

This guide treats the purification process not as a recipe, but as a troubleshooting workflow. We assume you have a crude mixture containing the target acid, likely contaminated with inorganic salts, palladium residues (if synthesized via cross-coupling), or dehydration byproducts.

Module 1: The "Sticky" Situation (Physical Isolation)

User Complaint: "My product is a viscous oil/gum and refuses to crystallize, even though the literature suggests it should be a solid."

Root Cause Analysis

Phosphonic acids are notorious for super-saturation. The (1-(Methylphenyl)vinyl) moiety adds lipophilicity, but the phosphonic acid headgroup (


) dominates the physical properties, creating strong intermolecular hydrogen bonding networks that trap impurities and solvents, leading to oils.
Troubleshooting Protocol: The "Oiling Out" Rescue

Do not attempt to scrape the oil. Instead, use a Trituration-Recrystallization Hybrid approach.

Step-by-Step Protocol:

  • Solvent Choice: You need a solvent system where the impurity is soluble, but the phosphonic acid is only sparingly soluble at room temperature.

    • Primary Solvent (Good): Ethanol or Acetone (hot).

    • Anti-Solvent (Poor): Diethyl Ether or Hexane.[1]

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol (

    
    ).
    
  • Seeding (Critical): If you lack seed crystals, scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • The Slow Drip: Add the anti-solvent (Ether) dropwise to the hot solution until a persistent cloudiness appears.

  • Cooling: Stop stirring. Wrap the flask in a towel to cool slowly to room temperature. Rapid cooling locks impurities into the lattice.

Data: Solubility Profile for Arylvinylphosphonic Acids

SolventSolubility (Hot)Solubility (Cold)Suitability
Water HighModeratePoor (Hard to dry, loss of yield)
Ethanol HighModerateGood (Primary solvent)
Ethyl Acetate ModerateLowExcellent (For extraction/trituration)
Diethyl Ether LowNegligibleExcellent (Anti-solvent)
Hexane NegligibleNegligibleGood (Anti-solvent, but may cause oiling)

Module 2: Chemical Cleanup (Acid-Base Extraction)

User Complaint: "I have inorganic salts or non-acidic organic impurities in my crude mixture."

The Mechanism

Phosphonic acids are dibasic (


, 

). We exploit this ionization window to wash away non-acidic organic impurities (like starting ketones or vinyl halides) while the product is in the water phase, then extract the product after acidification.
Workflow Diagram: The pH Swing

ExtractionWorkflow Start Crude Mixture (Acid + Impurities) Step1 Dissolve in 1M NaOH (aq) pH > 10 Start->Step1 Step2 Wash with Ethyl Acetate Step1->Step2 Decision1 Phase Separation Step2->Decision1 OrgPhase1 Organic Phase: Contains Non-Acidic Impurities (Discard) Decision1->OrgPhase1 Top Layer AqPhase1 Aqueous Phase: Contains Product as Disodium Salt Decision1->AqPhase1 Bottom Layer Step3 Acidify with 6M HCl to pH ~1.0 AqPhase1->Step3 Step4 Extract with n-Butanol or EtOAc Step3->Step4 FinalOrg Organic Phase: Contains Purified Acid Step4->FinalOrg FinalAq Aqueous Phase: Salts (Discard) Step4->FinalAq

Caption: pH-Swing Extraction logic. Note the requirement for pH < 2.0 in Step 3 to fully protonate the phosphonic acid for organic extraction.

Critical Technical Note: When extracting the free acid back into the organic phase (Step 4), standard Ethyl Acetate may not be polar enough. Use n-Butanol or a mixture of CHCl3:Isopropanol (3:1) if recovery is low.

Module 3: Chromatographic Challenges

User Complaint: "My compound streaks/tails on the silica column, and I'm losing mass."

Root Cause Analysis

The acidic protons of the phosphonic acid interact strongly with the silanols (


) on the silica gel surface, causing irreversible adsorption (tailing).
Troubleshooting Protocol

You must suppress the ionization of the phosphonic acid or block the silanol sites.

Option A: Reverse Phase (Recommended)

  • Stationary Phase: C18.

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid .[2]

  • Why: The hydrophobic "Methylphenyl" group provides good retention on C18, while the acidic buffer prevents ionization, ensuring sharp peaks.

Option B: Normal Phase (If C18 is unavailable)

  • Stationary Phase: Standard Silica.

  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (90 : 9 : 1).

  • Why: Acetic acid competes for the binding sites on the silica, displacing your product and allowing it to elute.

Module 4: Stability & Storage (The Hidden Killer)

User Complaint: "The NMR looks clean, but the material turned into an insoluble rubber overnight."

Root Cause Analysis

The vinyl group attached to the phosphorus is electron-deficient and prone to radical polymerization, especially when concentrated or heated. The "Methylphenyl" group can stabilize radical intermediates, potentially accelerating this process.

Preventative Protocol
  • Inhibition: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or MEHQ (10-50 ppm) to the collection flask before rotary evaporation.

  • Temperature: Never heat the water bath above

    
     during solvent removal.
    
  • Storage: Store under Argon at

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: No. Free vinylphosphonic acids will likely polymerize or decompose before boiling. If you must distill, convert it to the dimethyl ester first, distill the ester, and then hydrolyze it back to the acid using TMSBr (McKenna method).

Q: My product is colored (yellow/brown). How do I fix this? A: This is likely a trace of oxidized polymerization byproducts or palladium. Dissolve the acid in water and treat with activated charcoal for 30 minutes, then filter through Celite.

Q: I used a Palladium catalyst. How do I ensure metal removal? A: Phosphonic acids are excellent ligands for metals, making Pd hard to remove. Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) on the final organic solution. Standard washing is often insufficient.

References

  • General Synthesis & Properties: Zotov, S. B., et al. "Microwave Synthesis of Vinylphosphonic Acid and Its Derivatives."[3] Russian Journal of Applied Chemistry, vol. 85, no. 4, 2012, pp. 639–643.[3] Link

  • pKa & Ionization: Oumada, F. Z., et al. "Comparisons of pKa and log P values of some carboxylic and phosphonic acids." Farmaco, vol. 57, 2002. Link

  • Purification of Phosphonic Acids: BenchChem Technical Support. "Application Notes and Protocols for the Purification of Phosphonic Acids." Link

  • McKenna Method (Ester Hydrolysis): McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, 1979. Link

  • Chromatography Troubleshooting: University of Rochester, Dept. of Chemistry. "Troubleshooting Thin-Layer Chromatography." Link

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Functional Monomer Polymerization

Topic: Troubleshooting Catalyst Deactivation during the Polymerization of Functional Monomers Ticket ID: POLY-SUP-0084 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The "Polar Mono...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Deactivation during the Polymerization of Functional Monomers Ticket ID: POLY-SUP-0084 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Polar Monomer" Problem

If you are reading this, your polymerization likely stalled immediately or produced oligomers with low conversion. You are likely attempting to polymerize monomers containing heteroatoms (acrylates, vinyl ethers, vinyl acetates, or nitrogen-containing olefins) using a coordination catalyst (Ziegler-Natta, Metallocene, or Post-Metallocene).

The root cause is almost invariably Lewis Acid-Base Poisoning . Most high-performance olefin polymerization catalysts are electrophilic (Lewis Acids). Functional monomers contain nucleophilic heteroatoms (Lewis Bases like O, N, S). These heteroatoms donate electron density to the metal center, forming a stable


-complex that blocks the active site from coordinating with the olefin 

-bond.

This guide provides the diagnostic frameworks and remediation protocols to overcome this thermodynamic trap.

Module 1: Diagnostic & Mechanism

Before altering your setup, confirm the deactivation mechanism.

The Deactivation Pathway

The diagram below illustrates the competition between the desired path (Olefin Coordination) and the fatal path (Heteroatom Poisoning/Chelation).

DeactivationMechanism Catalyst Active Metal Center (Electrophilic/Lewis Acid) RouteA Path A: Olefin u03c0-Coordination Catalyst->RouteA Non-polar moiety RouteB Path B: Heteroatom u03c3-Coordination Catalyst->RouteB Polar moiety (O, N, S) Monomer Functional Monomer (Contains C=C and Heteroatom) Monomer->RouteA Monomer->RouteB Polymer Successful Insertion & Propagation RouteA->Polymer Fast Kinetics Dead Catalyst Poisoning (Stable Chelate Formation) RouteB->Dead Thermodynamic Sink

Figure 1: The kinetic vs. thermodynamic competition in coordination polymerization. Path B (Poisoning) is often thermodynamically favored for early transition metals.

Symptom Checker
ObservationDiagnosisImmediate Action
No exotherm upon injection. Immediate poisoning. The catalyst was dead on arrival.Switch to Masking Protocol (See Module 2).
Rapid color change (e.g., Yellow

Green/Black).
Catalyst decomposition or reduction by the functional group.Check monomer purity; use Late Transition Metal catalysts.
Low Mw / Oily product.

-X Elimination. The functional group induced chain termination.
Lower temperature; increase spacer length between C=C and FG.
Activity dies after 5 mins. Slow poisoning or impurity accumulation.Scavenge system with excess MAO or TIBAL.

Module 2: The "Trojan Horse" Strategy (Lewis Acid Masking)

If you must use early transition metals (Ti, Zr, Hf) with polar monomers, you must "mask" the heteroatom. This strategy uses a sacrificial Lewis Acid to bind the heteroatom, rendering it sterically bulky and electronically neutral [1].

Protocol: Aluminum Alkyl Masking

Objective: Passivate the functional group (FG) using an aluminum alkyl reagent before the monomer encounters the catalyst.

Reagents:

  • Masking Agent: Triisobutylaluminum (TiBA) or Trimethylaluminum (TMA). Note: MAO is often too expensive to use as a stoichiometric masking agent.

  • Monomer: Dry, degassed functional monomer.

Step-by-Step Procedure:

  • Stoichiometry Calculation: You need a molar ratio of Al : Functional Group

    
     1.1 : 1 .
    
    • Warning: Under-dosing leads to incomplete protection. Over-dosing can slow down polymerization due to excess Al coordinating to the catalyst.

  • Pre-Contacting (The Critical Step):

    • In a glovebox or under Schlenk lines, dilute the monomer in the reaction solvent (e.g., Toluene).

    • Add the Aluminum Alkyl solution dropwise to the monomer solution at -78°C or 0°C (depending on monomer stability).

    • Observation: You may see a color change (yellowing) or slight fuming. This indicates complex formation.

    • Stir for 15–30 minutes to ensure equilibrium favors the Al-Monomer adduct.

  • Polymerization:

    • Inject the Masked Monomer Solution into the reactor containing the catalyst.

    • Tip: The Al-adduct is bulky.[1] You may need to increase catalyst loading or temperature slightly to overcome steric hindrance, but do not exceed the catalyst's thermal limit.

  • Quenching:

    • The polymer will contain Aluminum residues. Quench with acidified methanol (5% HCl) to break the Al-O/Al-N bonds and wash out the aluminum salts.

Module 3: Catalyst Selection Matrix

Not all metals are equal. Early transition metals are "oxophilic" (love oxygen) and easily poisoned. Late transition metals are "soft" and more tolerant [2].

Use this table to select the correct metal center for your monomer:

Catalyst FamilyMetal CenterTolerance to Polar GroupsMechanism of ToleranceRecommended For
Metallocenes / CGC Ti, Zr, HfVery Low None. Requires masking or protecting groups.Non-polar olefins; Masked acrylates.
Brookhart (

-diimine)
Ni, PdHigh Reduced electrophilicity; Steric bulk blocks axial coordination of poisons.Acrylates, functionalized norbornenes.
Drent (Phosphine-Sulfonate) PdVery High Asymmetrical electronic environment prevents chelation.Vinyl acetate, Vinyl ethers, Acrylonitrile.
Salicylaldiminato NiModerate Ligand sterics protect the active site.Ethers, Esters.

Recommendation: If your project allows, switch to a Palladium (Pd) or Nickel (Ni)


-diimine system  for direct copolymerization of functional monomers without masking [3].

Module 4: Impurity Management (The Invisible Killers)

Even with the right catalyst, "dirty" monomers will kill the reaction. Functional monomers are often stabilized with inhibitors (e.g., MEHQ) that are catalyst poisons [4].

Purification Workflow
  • Inhibitor Removal:

    • Pass the liquid monomer through a column of activated basic alumina or inhibitor remover beads (e.g., De-Hibit).

    • Test: Check UV-Vis or run a quick NMR to ensure inhibitor signals are gone.

  • Drying (The "CaH2" Trap):

    • Do NOT use molecular sieves for monomers with reactive functional groups (like epoxides) as they can induce polymerization inside the sieve.

    • Protocol: Stir monomer over Calcium Hydride (

      
      )  for 12-24 hours.
      
    • Distillation: Vacuum distill the monomer directly from the

      
       flask into a cryo-cooled receiver flask.
      
  • Degassing:

    • Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved Oxygen. Oxygen is a potent radical trap and catalyst oxidant.

Frequently Asked Questions (FAQ)

Q1: I used a masking agent, but my activity is still 10x lower than with pure ethylene. Why? A: This is the "Steric Penalty." The Al-Monomer adduct is significantly bulkier than the naked monomer. This slows down the insertion rate (


). Additionally, the masking agent (Al-alkyl) is in equilibrium; a small fraction of "free" heteroatoms may still momentarily poison the catalyst. Increase the Al:Monomer ratio slightly or increase monomer concentration.

Q2: Can I use MAO as both the activator and the masking agent? A: Yes, but it is inefficient. MAO contains "free" trimethylaluminum (TMA). However, relying on MAO to scavenge large amounts of functional monomer requires massive equivalents (Al:Cat > 1000:1), which is expensive and increases ash content. It is better to pre-treat the monomer with cheap TMA or TiBA first.

Q3: Why did my reactor turn black when using a Palladium catalyst? A: "Palladium Black" formation indicates catalyst decomposition. The active Pd(II) species was reduced to Pd(0) colloids. This often happens if the ligand dissociates or if the monomer undergoes


-hydride elimination without insertion. Ensure your ligand (e.g., phosphine-sulfonate) is robust and the temperature is kept below the decomposition threshold (typically < 80°C for Pd systems).

Q4: My polymer has a bimodal distribution. What does this mean? A: This suggests you have two active species. One might be the intended catalyst, and the other might be a "poisoned" but slowly active species (or a catalyst interacting with the masking agent). Alternatively, if using a masking agent, you may have incomplete masking, leading to a "pulsing" effect of active/dormant sites.

References

  • Chen, C. (2018).[2] Polymerization of Polar Monomers Mediated by Main-Group Lewis Acid-Base Pairs. Chemical Reviews. Link

  • Nakamura, A., et al. (2013). Transition-Metal-Catalyzed Coordination Copolymerization of Olefins with Polar Monomers. Chemical Reviews. Link

  • Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization. Chemical Reviews. Link

  • BocSci. (n.d.). Polymer Isolation and Purification Services.

Sources

Troubleshooting

Technical Support Center: Polymerization of Acidic Monomers

Welcome to the Technical Support Center for the polymerization of acidic monomers. Designed for researchers, scientists, and drug development professionals, this guide provides field-proven troubleshooting strategies, me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the polymerization of acidic monomers. Designed for researchers, scientists, and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for managing the highly pH-dependent kinetics of monomers like acrylic acid (AA) and methacrylic acid (MAA).

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the causality behind reaction failures—specifically how thermodynamics, electrostatic forces, and ionic strength dictate your polymerization outcomes.

Diagnostic Troubleshooting Flowchart

When your polymerization stalls or yields unexpected molecular weights, the first variable to interrogate is the pH of your reaction medium. Use the diagnostic logic tree below to identify the root cause of your kinetic issues.

Troubleshooting A Issue: Low Conversion or Slow Rate B Check Reaction pH A->B C pH < 3 (Unionized Monomers) B->C D pH 4 - 6 (Partial Ionization) B->D E pH > 7 (Fully Ionized) B->E F Check Initiator Half-life & Temp C->F G Electrostatic Repulsion (Radical vs Monomer) D->G I Rate Restored via Charge Screening E->I H Increase Ionic Strength (Add NaCl) G->H H->I

Diagnostic flowchart for troubleshooting acidic monomer polymerization rates based on pH.

Frequently Asked Questions (FAQs)

Q1: Why does the polymerization rate of acrylic acid drop drastically as the pH increases from 2 to 6? A: This is a classic case of electrostatic repulsion. At pH 2, acrylic acid is fully protonated (unionized), allowing the growing macroradical to easily approach and react with the monomer. However, as the pH approaches and surpasses the monomer's


 (~4.2), the carboxylic acid groups ionize into negatively charged acrylate anions. Because the propagating polymer chain also carries these negative charges, severe electrostatic repulsion occurs between the macroradical and the incoming monomer, drastically lowering the propagation rate constant (

)[1].

Q2: How can I recover the reaction rate without dropping the pH back to 2? A: You can manipulate the ionic strength of the solution. By adding a neutral salt (such as NaCl) to the reaction mixture, the introduced cations (e.g.,


) provide Debye screening. This ionic shield masks the negative charges on both the macroradical and the ionized monomers, effectively neutralizing the electrostatic repulsion and restoring the polymerization rate even at elevated pH levels[1].

Q3: Why am I getting much lower molecular weights and higher hydrophilicity at higher pH? A: As the degree of neutralization increases, the conversion rate drops due to the aforementioned repulsion. If the initiation rate remains constant while propagation slows down, the kinetic chain length decreases, yielding shorter polymer chains (lower molecular weight). Additionally, the resulting polymer is highly ionized (e.g., sodium polyacrylate), which inherently increases its hydrophilicity and lowers its glass transition temperature compared to the protonated poly(acrylic acid)[2].

Q4: Does pH affect the heat of polymerization? I am scaling up and need to calculate cooling requirements. A: Yes, significantly. Isothermal heat flow calorimetry demonstrates that the heat of polymerization (


) shifts based on the degree of neutralization. Accurate thermal hazard evaluation must account for this shift, as 

increases from ~72.5 kJ/mol under acidic conditions to ~75.3 kJ/mol when the monomer is 75% neutralized[3].

Quantitative Data: pH and Kinetic Parameters

To aid in your experimental design and scale-up calculations, the following table summarizes the thermodynamic and kinetic parameters of acrylic acid polymerization across different degrees of neutralization.

Degree of Neutralization (%)Approximate pHFinal Conversion (%)Polymerization Heat (

, kJ/mol)
Kinetic Behavior & Causality
0% ~2.2> 90%72.5 ± 0.6Maximum rate: Monomers are unionized, allowing rapid propagation without repulsion[3].
25% ~4.0~ 80%72.3 ± 0.3Decreasing rate: Onset of monomer ionization begins to slow propagation[3].
75% ~5.5< 50%75.3 ± 2.3Minimum rate: Severe electrostatic repulsion stalls the macroradical extension[3].
≥ 100% > 7.0N/AN/AHighly suppressed: Radical initiation is largely inactive under strongly basic conditions[3].

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol embeds self-validating checkpoints. If a step fails, the system provides immediate analytical feedback, preventing wasted downstream effort.

Protocol: Controlled-pH Aqueous Free Radical Polymerization of Acrylic Acid

Step 1: Monomer Purification

  • Action: Pass the acrylic acid monomer through a basic alumina column to remove the MEHQ (hydroquinone monomethyl ether) inhibitor.

  • Causality: MEHQ acts as a radical scavenger. If not removed, it will consume the primary radicals, leading to an unpredictable induction period and artificially low conversion.

Step 2: Solution Preparation and pH Targeting

  • Action: Dilute the purified monomer in Milli-Q water (e.g., 30 wt%). Place the reaction vessel in an ice bath. Slowly titrate with

    
     or 
    
    
    
    while monitoring with a calibrated pH meter until the target pH is reached.
  • Validation Checkpoint: The exotherm from the acid-base neutralization must dissipate before proceeding. A stable temperature and pH reading validate readiness.

Step 3: Deoxygenation

  • Action: Seal the reactor and purge the solution with high-purity Nitrogen (

    
    ) or Argon for at least 30 minutes under continuous stirring.
    
  • Causality: Oxygen is a potent diradical that rapidly quenches propagating carbon-centered radicals.

Step 4: Initiation

  • Action: Inject a water-soluble initiator system (e.g., Ammonium Persulfate (APS) and TEMED for redox initiation at room temperature, or just APS for thermal initiation at 70°C).

Step 5: In-line Validation (The Self-Validating Step)

  • Action: Monitor the reaction using in-line ATR-FTIR spectroscopy.

  • Validation Checkpoint: Track the disappearance of the vinyl

    
     stretching vibration at 1620 cm⁻¹ .
    
    • Success: The peak area decreases exponentially, correlating with polymer conversion.

    • Failure: If the peak area remains static after the expected initiator half-life, the system is either oxygen-inhibited or suffering from electrostatic stalling (if pH > 4.5). If the latter, inject a degassed

      
       solution to induce charge screening.
      

Step 6: Quenching and Purification

  • Action: Expose the reaction to air to quench the radicals. Precipitate the polymer in an excess of a non-solvent (e.g., acetone or methanol, depending on the degree of neutralization), filter, and dry under vacuum to constant weight.

Workflow Step1 1. Monomer Purification (Remove MEHQ) Step2 2. pH Adjustment (Titrate to Target) Step1->Step2 Step3 3. Deoxygenation (N2 Purge, 30 min) Step2->Step3 Step4 4. Initiation (Add APS/TEMED) Step3->Step4 Step5 5. In-line Validation (FTIR Conversion Tracking) Step4->Step5 Step6 6. Quenching & Precipitation Step5->Step6

Step-by-step self-validating workflow for controlled-pH aqueous free radical polymerization.

References

  • Effects of Ionization on the Reaction Behavior and Kinetics of Acrylic Acid Polymerizations. American Chemical Society (ACS).[Link]

  • Effect of pH on Poly(acrylic acid) Solution Polymerization. ResearchGate / Journal of Macromolecular Science.[Link]

  • Isothermal heat flow calorimetry for one-step determination of polymerization heat and rate of poly(acrylic acid) at varying pH. National Institutes of Health (NIH) / PMC.[Link]

Sources

Optimization

Methods for deprotection of phosphonate esters to phosphonic acids

Topic: Methods for deprotection of phosphonate esters to phosphonic acids Ticket ID: PHOS-DEPROT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Center Y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methods for deprotection of phosphonate esters to phosphonic acids Ticket ID: PHOS-DEPROT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You have reached the specialized support hub for organophosphorus chemistry. This guide is structured to troubleshoot and optimize the conversion of phosphonate esters (


) to their corresponding phosphonic acids (

).

This transformation is a critical bottleneck in drug discovery (e.g., nucleotide analogs, bisphosphonates). Our goal is to move you beyond "standard recipes" toward a mechanistic understanding that ensures reproducibility.

Part 1: Triage & Method Selection (Decision Matrix)

Before proceeding, identify your substrate constraints. Select the method that matches your molecule's stability profile.

MethodSelection Start Start: Select Substrate Type Q1 Are functional groups Acid/Base Sensitive? Start->Q1 Benzyl Benzyl Esters (Bn) Q1->Benzyl Benzyl Groups Alkyl Alkyl Esters (Me, Et, iPr) Q1->Alkyl Alkyl Groups H2 Method A: Hydrogenolysis (H2, Pd/C) Benzyl->H2 Q2 Is the substrate Acid Labile? Alkyl->Q2 TMSBr Method B: McKenna Reaction (TMSBr / TMSI) Q2->TMSBr Yes (e.g., Boc, tBu) AcidHydro Method C: Acid Hydrolysis (HCl / HBr) Q2->AcidHydro No (Robust molecule)

Caption: Decision tree for selecting the optimal deprotection strategy based on substrate stability.

Part 2: The "Gold Standard" – The McKenna Method (TMSBr)

Applicability: Methyl, Ethyl, Isopropyl esters. Key Benefit: Mild, anhydrous conditions compatible with acid-sensitive groups (e.g., Boc, esters).

The McKenna method uses bromotrimethylsilane (TMSBr) to transesterify the alkyl phosphonate into a silyl phosphonate, which is then hydrolyzed.[1][2]

The Protocol
  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM or Acetonitrile (ACN).

  • Reagent Addition: Add TMSBr (3.0 – 4.0 equiv) dropwise at 0°C under Argon.

    • Note: Excess reagent is required to drive the equilibrium and account for moisture.

  • Reaction: Warm to RT and stir (1–12 h).

    • Validation: Monitor by

      
      P NMR . The signal will shift upfield (e.g., from ~20-30 ppm to ~0-10 ppm for the silyl ester).
      
  • Concentration (Critical): Evaporate solvent and excess TMSBr in vacuo.

    • Why? Residual TMSBr produces HBr upon quenching, which can degrade acid-sensitive groups.

  • Methanolysis (Quench): Redissolve the residue in MeOH. Stir for 1 h.

    • Mechanism:[1][2][3][4] Solvolysis of P-O-Si bonds to P-OH.

  • Isolation: Concentrate in vacuo.

Mechanistic Visualization

McKennaMechanism Substrate Dialkyl Phosphonate R-P(O)(OR')2 Intermediate1 Silyl-Alkyl Intermediate Substrate->Intermediate1 Step 1: Silylation TMSBr + TMSBr SilylEster Bis(TMS) Ester R-P(O)(OTMS)2 Intermediate1->SilylEster Step 2: 2nd Silylation Product Phosphonic Acid R-P(O)(OH)2 SilylEster->Product Step 3: Methanolysis Quench + MeOH

Caption: The three-stage mechanism of TMSBr deprotection: Sequential silylation followed by solvolysis.[1][4]

Troubleshooting the McKenna Method
SymptomProbable CauseCorrective Action
Incomplete Conversion Old/Wet TMSBrTMSBr hydrolyzes to HBr + HMDSO. Distill TMSBr or use a fresh ampoule.[1]
Product Reverts to Ester Insufficient Quench timeSilyl esters are stable. Stir in MeOH for at least 1 hour.
"Sticky Gum" Product Hygroscopic AcidDo not scrape. Dissolve in water, freeze, and lyophilize to obtain a fluffy powder.
Acid-Labile Group Cleaved HBr generationYou did not remove excess TMSBr before adding MeOH. Add a buffer (pyridine) if necessary.
Part 3: Hydrogenolysis (Benzyl Esters)

Applicability: Benzyl (Bn) esters.[5][6][7] Key Benefit: Neutral conditions; orthogonal to alkyl esters.

The Protocol
  • Setup: Dissolve substrate in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10-20 wt% of substrate).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 2–6 h.
    
  • Validation:

    
    P NMR shows a clean shift to the acid.
    
  • Workup: Filter through Celite. Concentrate.

Expert Insight: If the reaction stalls, it is often due to catalyst poisoning by the phosphonic acid product (which binds to Pd).

  • Fix: Add 1.0 equiv of Ammonium Formate or Triethylamine to the reaction. This keeps the product as a salt, preventing catalyst inhibition.

Part 4: Mono-Deprotection (The "Prodrug" Route)

Researchers often ask: "How do I stop at the mono-ester?" (e.g.,


). This is difficult with TMSBr but achievable with base.

Method: Basic Hydrolysis (Sodium Hydroxide)

  • Substrate: Dialkyl phosphonate.[1][3][8][9]

  • Reagent: 1.0 – 2.0 equiv NaOH (aq) in Dioxane or MeOH.

  • Temp: Reflux.

  • Selectivity: The first ester hydrolyzes ~100x faster than the second due to the negative charge repulsion on the mono-anion

    
    .
    
Part 5: Frequently Asked Questions (FAQ)

Q: My phosphonic acid is water-soluble and I can't extract it. How do I purify it? A: Phosphonic acids are notoriously difficult to extract into organic solvents.

  • Option A: Reverse Phase HPLC (C18) using water/acetonitrile (with 0.1% TFA).

  • Option B (Crystallization): Convert the acid to a salt using Cyclohexylamine or Dicyclohexylamine . These salts often crystallize nicely from Acetone/EtOH, allowing filtration.

Q: Can I use TMSCl instead of TMSBr? A: TMSCl is much weaker.[1] It generally will not deprotect phosphonates at RT. However, adding NaI (Sodium Iodide) generates TMSI in situ, which is even more reactive than TMSBr.[1]

  • Recipe: TMSCl (4 eq) + NaI (4 eq) in ACN.

Q: I see a P-C bond cleavage (loss of phosphorus). What happened? A: This is rare but happens with


-functionalized phosphonates (e.g., 

-hydroxy or

-keto phosphonates) under harsh acidic conditions. Switch to the McKenna method and ensure strictly anhydrous conditions to prevent HBr formation.
References
  • McKenna, C. E., et al. (1977). "The Facile Dealkylation of Phosphonic Acid Dialkyl Esters by Bromotrimethylsilane." Tetrahedron Letters, 18(2), 155–158.

  • Rabinowitz, R. (1960). "The Reactions of Phosphonic Acid Esters with Acid Chlorides." Journal of Organic Chemistry, 28(11), 2975–2978.

  • Freeman, F., & Karchefski, M. L. (1975). "Reaction of Iodotrimethylsilane with Phosphonate Esters." Journal of Chemical Education, 52, 620.
  • Wiemer, A. J., & Wiemer, D. F. (2015). "Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier." Topics in Current Chemistry, 360, 115-160.

End of Technical Support Guide. For further assistance, contact the Process Chemistry Division.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of (1-(Methylphenyl)vinyl)phosphonic acid isomers

[label="Ir- Workflow of 1-(Methylphenyl)vinylphosphonic acid isomers from synthesis to advanced applications. Self-Validating Experimental Protocols To ensure scientific integrity, the following protocols incorporate cau...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Ir-

Workflow of 1-(Methylphenyl)vinylphosphonic acid isomers from synthesis to advanced applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate causality-driven steps and built-in validation checkpoints.

Protocol 1: Synthesis and Anhydrous Deprotection of Monomers

Causality: Aqueous acidic hydrolysis of vinylphosphonate esters frequently results in the unwanted hydration of the delicate vinyl double bond. To prevent this, deprotection must be executed using bromotrimethylsilane (TMSBr) via a silyl ester intermediate.

  • Cross-Coupling: React diethyl 1-bromovinylphosphonate (1.0 eq) with the desired tolylboronic acid isomer (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a degassed Toluene/H₂O mixture at 80 °C for 12 hours. Extract and purify via silica gel chromatography.

  • Silylation: Dissolve the resulting ester in anhydrous CH₂Cl₂ at 0 °C under Argon. Dropwise add TMSBr (3.0 eq). Stir at room temperature for 4 hours.

  • Methanolysis: Evaporate the volatiles, then add anhydrous methanol to cleave the silyl esters. Stir for 1 hour and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude product via ³¹P NMR. A successful deprotection is confirmed by a quantitative chemical shift from ~12 ppm (diethyl ester) to ~18 ppm (free phosphonic acid). Residual ester will terminate chain growth in downstream polymerization.

Protocol 2: Free Radical Polymerization (Optimized for para-isomer)

Causality: Phosphonic acids can hydrogen-bond strongly, increasing solution viscosity and trapping radicals. Using a highly polar, aprotic solvent like DMF disrupts these networks, maintaining a homogeneous phase for chain propagation.

  • Preparation: Dissolve 1-(4-methylphenyl)vinylphosphonic acid (3.0 M) in anhydrous DMF.

  • Initiation: Add Azobisisobutyronitrile (AIBN) (2 mol%). Purge the Schlenk flask with Argon for 30 minutes to remove oxygen (a potent radical scavenger).

  • Propagation: Heat the mixture to 70 °C for 24 hours.

  • Validation Checkpoint: Monitor the reaction via ¹H NMR. The reaction is deemed complete when the distinct vinyl proton doublets (typically between 5.8–6.2 ppm) completely disappear, indicating full conversion to the aliphatic polymer backbone. Precipitate the polymer in cold diethyl ether.

Protocol 3: Asymmetric Hydrogenation (Optimized for ortho-isomer)

Causality: The ortho-isomer provides excellent enantiofacial discrimination due to its locked conformation, but this same steric bulk impedes initial coordination to the Iridium center. Therefore, elevated hydrogen pressure is strictly required to drive the catalytic cycle[1].

  • Catalyst Loading: In an argon-filled glovebox, dissolve the ortho-isomer (0.5 mmol) and[Ir(COD)(chiral N,P-ligand)]BArF (1 mol%) in anhydrous CH₂Cl₂ (5 mL).

  • Pressurization: Transfer the solution to a stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 50 bar.

  • Reaction: Stir vigorously at room temperature for 48 hours.

  • Validation Checkpoint: Vent the H₂ gas safely. Pass the mixture through a short silica plug to remove the Ir catalyst. Determine the enantiomeric excess (ee) via Chiral HPLC using a stationary phase such as Chiralcel OD-H. A successful run will yield >95% ee.

References

  • Synthesis and Characterization of Poly(vinylphosphonic acid) for Proton Exchange Membranes in Fuel Cells. SciSpace.2

  • Iridium-N,P-Ligand-Catalyzed Enantioselective Hydrogenation of Diphenylvinylphosphine Oxides and Vinylphosphonates. Journal of the American Chemical Society. 1

  • Base mediated 1,3-dipolar cycloaddition of α-substituted vinyl phosphonates with diazo compounds for synthesis of 3-pyrazolylphosphonates and 5-pyrazolcarboxylates. Organic & Biomolecular Chemistry (PubMed/NIH). 3

Sources

Comparative

A Senior Application Scientist's Guide to Phosphonic Acid Derivatives as Corrosion Inhibitors

In the domain of materials science and industrial water treatment, mitigating corrosion is a critical endeavor to ensure the longevity and safety of metallic infrastructure. Among the arsenal of chemical deterrents, phos...

Author: BenchChem Technical Support Team. Date: March 2026

In the domain of materials science and industrial water treatment, mitigating corrosion is a critical endeavor to ensure the longevity and safety of metallic infrastructure. Among the arsenal of chemical deterrents, phosphonic acid derivatives have emerged as a cornerstone technology.[1] Their efficacy stems from their ability to chelate metal ions and form protective films on metal surfaces, thereby stifling the electrochemical processes that lead to corrosion.[1][2] This guide provides an in-depth, objective comparison of the performance of key phosphonic acid derivatives, supported by experimental data and standardized protocols, to aid researchers and drug development professionals in their selection and application.

Introduction to Phosphonic Acid Derivatives

Organophosphonates are a class of compounds characterized by the presence of one or more C-PO(OH)₂ groups. Their robust hydrolytic stability and strong complexing ability with metal ions make them excellent candidates for corrosion and scale inhibition.[2][3] This guide will focus on a comparative analysis of three widely utilized phosphonic acid derivatives:

  • Aminotris(methylenephosphonic acid) (ATMP): Known for its excellent scale inhibition, particularly against calcium carbonate, and good corrosion inhibition for carbon steel.[4]

  • 1-Hydroxyethane-1,1-diphosphonic acid (HEDP): Renowned for its superior performance in inhibiting calcium carbonate scale and its effectiveness as a corrosion inhibitor, especially for carbon steel.[4][5]

  • Diethylenetriamine penta(methylene phosphonic acid) (DTPMP): A more complex phosphonate with exceptional chelating and scale inhibiting properties, particularly effective against barium sulfate and under harsh conditions of high temperature and pH.[4][6]

Mechanism of Corrosion Inhibition

The primary mechanism by which phosphonic acids inhibit corrosion involves their adsorption onto the metal surface. The polar phosphonate groups anchor the molecule to the metal, while the organic backbone forms a hydrophobic barrier. This process can be visualized as follows:

Inhibition_Mechanism Inhibitor Phosphonate Molecule Metal Metal Substrate (e.g., Steel) Inhibitor->Metal Adsorption via polar P-O groups Corrosive_Species Corrosive Species (e.g., Cl-, O2) Corrosive_Species->Metal Corrosion Attack (Blocked) Adsorbed_Inhibitor Adsorbed Phosphonate Protective Layer

Caption: General mechanism of phosphonic acid corrosion inhibition.

This adsorbed layer acts as a physical barrier, preventing aggressive ions and oxygen from reaching the metal surface and participating in the corrosion reactions. Furthermore, the chelating ability of phosphonates can stabilize metal ions in the solution, preventing their deposition and the formation of galvanic cells.[7]

Performance Comparison of Phosphonic Acid Derivatives

The selection of a suitable phosphonic acid derivative is contingent on the specific operational conditions, including the type of metal, the nature of the corrosive environment, pH, and temperature.

Inhibition Efficiency

The inhibition efficiency (IE) is a key metric for evaluating the performance of a corrosion inhibitor. It is typically determined through weight loss measurements or electrochemical techniques.

Table 1: Comparative Inhibition Efficiency of Phosphonic Acid Derivatives on Steel

InhibitorMetalCorrosive MediumConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)Reference
ATMPMild SteelNeutral, 60 ppm Cl-200 (+ 50 ppm Zn²⁺)Room Temp.98[8]
HEDPMild SteelNeutral, 60 ppm Cl-300 (+ 50 ppm Zn²⁺)Room Temp.99[2]
DTPMPCarbon SteelNeutral, 60 ppm Cl-50 (+ 25 ppm SPT, 10 ppm Zn²⁺)Room Temp.93[9]
DTPMPCarbon SteelSea Water250 (+ 50 ppm Ni²⁺)Room Temp.70[10]

Note: The performance of phosphonates is often significantly enhanced by the presence of synergistic agents like zinc (Zn²⁺) or nickel (Ni²⁺) ions.[3][8]

Electrochemical Properties

Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide valuable insights into the inhibition mechanism and the protective properties of the inhibitor film.

  • Potentiodynamic Polarization: This technique measures the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value in the presence of an inhibitor indicates a lower corrosion rate. The shift in Ecorr can suggest whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type inhibitor).[11] For example, a study showed that a formulation of HEDP and Zn²⁺ functioned as a mixed inhibitor on mild steel.[2]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that probes the metal/solution interface.[12][13] An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of the formation of a protective film on the metal surface.[10][13]

Experimental Protocols for Performance Evaluation

To ensure the reliability and reproducibility of performance data, standardized experimental protocols are essential.

Weight Loss Method (ASTM G31)

The weight loss method is a straightforward and widely used technique for determining the average corrosion rate over a period of time.[14][15]

G31_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure cluster_calc Calculation Prep 1. Prepare Metal Coupons (e.g., polish, degrease) Weigh_Initial 2. Weigh Coupons (Initial Weight, W₀) Prep->Weigh_Initial Immerse_Blank 3a. Immerse in Corrosive Solution (Blank) Weigh_Initial->Immerse_Blank Immerse_Inhibitor 3b. Immerse in Corrosive Solution + Inhibitor Weigh_Initial->Immerse_Inhibitor Clean 4. Remove & Clean Coupons Immerse_Blank->Clean Immerse_Inhibitor->Clean Weigh_Final 5. Dry & Reweigh (Final Weight, Wᵢ) Clean->Weigh_Final Calc 6. Calculate Weight Loss, Corrosion Rate & IE% Weigh_Final->Calc

Caption: Workflow for the ASTM G31 Weight Loss Method.

Step-by-Step Protocol:

  • Specimen Preparation: Metal coupons of known dimensions are polished to a mirror finish, degreased with a suitable solvent (e.g., trichloroethylene), rinsed, and dried.[2]

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution, with and without the inhibitor, for a predetermined period (e.g., 24 to 720 hours).[14][16] The volume of the test solution should be at least 20 mL per square centimeter of the coupon's surface area.[16]

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed, and dried.

  • Final Weighing: The final weight of each coupon is recorded.

  • Calculation: The weight loss (ΔW) is the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated as follows:[1]

    • Corrosion Rate (mm/year) = (K × ΔW) / (A × T × D)

      • Where: K is a constant (8.76 × 10⁴), ΔW is weight loss (g), A is the surface area (cm²), T is immersion time (hours), and D is the metal density (g/cm³).[16]

    • Inhibition Efficiency (IE%) = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] × 100

      • Where: ΔW_blank is the weight loss without inhibitor and ΔW_inhibitor is the weight loss with inhibitor.[1]

Electrochemical Measurements (Potentiodynamic Polarization & EIS)

Electrochemical tests are performed using a three-electrode cell setup in a potentiostat.[17][18]

Electrochemical_Workflow cluster_tests Electrochemical Tests Setup 1. Assemble 3-Electrode Cell (WE, RE, CE) in Solution OCP 2. Stabilize at Open Circuit Potential (OCP) for 30-60 min Setup->OCP PDP 3a. Potentiodynamic Polarization (e.g., ±250 mV vs OCP) OCP->PDP EIS 3b. Electrochemical Impedance Spectroscopy (EIS) at OCP OCP->EIS Analysis 4. Data Analysis (icorr, Ecorr, Rct, Cdl, IE%) PDP->Analysis EIS->Analysis

Caption: Workflow for Electrochemical Corrosion Testing.

Step-by-Step Protocol:

  • Cell Setup: The working electrode (the metal being tested), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh) are assembled in the electrochemical cell containing the test solution (with or without inhibitor).[18]

  • OCP Stabilization: The system is allowed to stabilize by measuring the open-circuit potential (OCP) until it reaches a steady state (typically a drift of less than a few millivolts per minute).[11] This usually takes 30 to 60 minutes.[11]

  • Potentiodynamic Polarization (Tafel Plots): A potential scan is applied, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[11] The resulting current is recorded as a function of the applied potential. From the Tafel plot, Ecorr and icorr are determined.

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC voltage (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[17] The impedance data is often represented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit to determine parameters like Rct and Cdl.[17]

Conclusion and Recommendations

The choice among ATMP, HEDP, and DTPMP depends heavily on the specific application's demands.

  • ATMP and HEDP are excellent, cost-effective choices for general-purpose corrosion and scale inhibition in cooling water and boiler systems, particularly for carbon steel.[4][19]

  • DTPMP excels in more demanding environments characterized by high temperatures, extreme pH values, and the presence of challenging scales like barium sulfate, making it suitable for oilfield and desalination applications.[6][20]

It is crucial to conduct performance evaluations under conditions that closely mimic the intended operational environment. The synergistic effects with other chemical agents, such as zinc salts, should also be explored as they can significantly enhance the protective capabilities of these phosphonic acid derivatives.[2][8] Further research into environmentally friendly and biodegradable phosphonates continues to be an active area of investigation.

References

  • A Comparative Analysis of Phosphonic Acid Derivatives as Corrosion Inhibitors. Benchchem.
  • Synergistic effect of 1‐hydroxyethane‐1, 1‐diphosphonic acid and Zn 2+ on the inhibition of corrosion of mild steel in neutral aqueous environment. Emerald Publishing.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. IOPscience.
  • Application Notes and Protocols for Electrochemical Analysis of Corrosion Inhibitors. Benchchem.
  • Diethylene Triamine Penta (Methylene Phosphonic Acid) (DTPMP): A High-Efficiency Scale and Corrosion Inhibitor. Jiangyin Trust.
  • A Comprehensive Look at ATMP, HEDP, and DTPMP in Industrial Water Applic
  • DTPMP Chemical: High-Performance Chel
  • DTPMPA (DTPMP).
  • Inhibition of Carbon Steel Corrosion by DTPMP – SPT – Zn2+ System. IJSRP.org.
  • The inhibitive effect of DTPMP on the corrosion of carbon steel in sea water.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing.
  • 1-Hydroxy Ethylidene-1, 1-Diphosphonic Acid - Uses, Benefits & Applic
  • Immersion Corrosion. Metallurgical Engineering Services.
  • AMINO-TRIS-(METHYLENE-PHOSPHONIC ACID).
  • ATMP Chemical - Understanding Uses in Cooling Water Tre
  • Phosphonic Acids used as Corrosion Inhibitors-A Review. Asian Journal of Chemistry.
  • ATMP corrosion inhibitor, ATMP antiscalant.
  • Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. IntechOpen.
  • Phosphonic Acids used as Corrosion Inhibitors-A Review.
  • Introduction to Corrosion Monitoring. Cosasco.
  • Potentiodynamic Corrosion Testing. Journal of Visualized Experiments.
  • CORROSION EVALU

Sources

Validation

Validation of Analytical Methods for Quantifying Phosphonic Acids: A Comparative Technical Guide

Introduction: The "Sticky" Challenge of Phosphonates Phosphonic acids (e.g., Glyphosate, Fosetyl-Al, Bisphosphonates, Ethephon) represent one of the most difficult classes of analytes in modern chromatography. Characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Challenge of Phosphonates

Phosphonic acids (e.g., Glyphosate, Fosetyl-Al, Bisphosphonates, Ethephon) represent one of the most difficult classes of analytes in modern chromatography. Characterized by high polarity, high water solubility, and a zwitterionic nature, they defy the standard logic of Reversed-Phase Liquid Chromatography (RPLC).

The Core Problem:

  • Retention Failure: They elute in the void volume of C18 columns.

  • Detection Silence: Most lack chromophores, making UV detection impossible without derivatization.

  • Metal Chelation: The phosphonate group (

    
    ) acts as a strong chelator, binding irreversibly to stainless steel pathways in LC systems, causing severe peak tailing and carryover.
    

This guide compares the three dominant methodologies and validates the Direct LC-MS/MS (Mixed-Mode/HILIC) approach as the superior modern standard, provided specific passivation protocols are followed.

Methodology Comparison: Selecting the Right Tool

We compare three established workflows: Derivatization (FMOC) , Ion Chromatography (IC-CD) , and Direct LC-MS/MS .

Comparative Performance Matrix
FeatureDirect LC-MS/MS (Recommended) Derivatization (FMOC-Cl) Ion Chromatography (Conductivity)
Principle Mixed-mode/HILIC separation with MS/MS detection.[1]Pre-column reaction to add UV/Fluorescent tag + RPLC.Anion exchange with suppressed conductivity detection.
Selectivity High (MRM transitions).Medium (Interferences in complex matrices).Low (Co-elution of inorganic anions).
Sensitivity (LOQ) Excellent (< 0.01 mg/kg).Good (0.01 - 0.05 mg/kg).Moderate (0.1 - 1.0 mg/kg).
Throughput High (10-15 min run).Low (Reaction time + cleanup + run).Medium (20-30 min run).
Robustness High (If passivation is managed).Low (Derivative stability issues).High (For simple water matrices).
Primary Use Case Complex food matrices, Bioanalysis, Trace residues.[2]Labs without MS; simple water samples.Industrial water treatment; QC of bulk raw material.
Decision Logic for Method Selection

The following decision tree illustrates when to apply which methodology based on matrix complexity and sensitivity requirements.

MethodSelection Start Select Analyte Matrix MatrixType Is the Matrix Complex? (e.g., Plasma, Food, Soil) Start->MatrixType SimpleMatrix Simple Matrix (e.g., Drinking Water, Bulk API) MatrixType->SimpleMatrix No Sensitivity Required LOQ? MatrixType->Sensitivity Yes SimpleMatrix->Sensitivity HighSens Trace Level (< 10 ppb) Sensitivity->HighSens High Sensitivity LowSens High Level (> 100 ppb) Sensitivity->LowSens Standard QC Deriv Alternative: Derivatization (FMOC) + Fluorescence Sensitivity->Deriv No MS Available DirectMS RECOMMENDED: Direct LC-MS/MS (HILIC/Mixed-Mode) HighSens->DirectMS IC Standard: Ion Chromatography (Conductivity) LowSens->IC

Figure 1: Decision tree for selecting the analytical approach based on matrix complexity and sensitivity needs.

The Protocol: Direct LC-MS/MS (QuPPe Approach)

This protocol is based on the QuPPe (Quick Polar Pesticides) method developed by the EU Reference Laboratories, adapted for both food safety and pharmaceutical impurity analysis.

A. System Configuration & Passivation (CRITICAL)
  • LC System: UHPLC with a binary pump.

  • Hardware: Bio-inert (PEEK-lined) tubing and column hardware are preferred. If using stainless steel, the system must be passivated .[3][4]

    • Passivation Step: Flush system with 50% Phosphoric Acid for 1 hour, then rinse with water. This saturates active metal sites that would otherwise trap phosphonates.

  • Column: Anionic Mixed-Mode (e.g., Waters Anionic Polar Pesticide, Torus DEA) or Zwitterionic HILIC (e.g., Merck ZIC-pHILIC).

  • Mobile Phase A: Water + 0.9% Formic Acid (Maintains acidic pH to protonate silanols).

  • Mobile Phase B: Acetonitrile + 0.9% Formic Acid.

B. Sample Preparation (Generic)
  • Extraction: Weigh 10g sample into a centrifuge tube.

  • Solvent: Add 10 mL Acidified Methanol (1% Formic Acid in MeOH).

    • Why? The acid breaks metal-phosphonate complexes in the matrix.

  • Internal Standard: Add isotopically labeled standard (e.g., Glyphosate-1,2-13C2 15N).

  • Agitation: Shake vigorously for 1 min (or use bead beater).

  • Centrifugation: 4000 rpm for 5 min.

  • Filtration: Filter supernatant through 0.45 µm PTFE filter into a plastic vial (avoid glass vials to prevent adsorption).

Validation Workflow (ICH Q2(R2) / SANTE)

To validate this method, you must demonstrate it is "fit for purpose."[5] Below is the validation strategy required for regulatory submission.

Validation Logic Flow

ValidationFlow cluster_check Acceptance Criteria Step1 1. Specificity (Blank vs. Spike) Step2 2. Linearity (5-Point Curve) Step1->Step2 Step3 3. Recovery (Accuracy) (Spike at LOQ, 10xLOQ) Step2->Step3 Step4 4. Precision (Repeatability & Repro) Step3->Step4 Criteria Rec: 70-120% RSD < 20% R² > 0.99 Step3->Criteria Step5 5. Matrix Effect (Suppression Check) Step4->Step5 Step4->Criteria

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) and SANTE guidelines.

Detailed Validation Parameters & Acceptance Criteria
ParameterExperimental ProcedureAcceptance Criteria (SANTE/ICH)
Specificity Inject solvent blank and matrix blank.No peaks > 30% of LOQ at retention time.
Linearity 5-point calibration curve (e.g., 10 to 500 ng/mL).

; Residuals

.[1]
Matrix Effect (ME) Compare slope of solvent curve vs. matrix-matched curve.If ME > 20%, use Matrix-Matched Calibration.
Accuracy (Recovery) Spike blank matrix at LOQ and 10x LOQ (n=5).Mean recovery: 70% - 120% .
Precision (RSD) Repeatability (n=5 intra-day) & Reproducibility (inter-day).RSD

.[1]
LOQ Lowest spike level with S/N > 10 and acceptable precision.Typically 0.01 mg/kg .
Expert Insight: Troubleshooting "Ghost" Peaks

If you observe carryover or "ghost" peaks in blank injections:

  • Check the Needle Wash: Ensure the needle wash contains 1% Formic Acid or 0.5% Phosphoric Acid.

  • Passivate Again: The LC system passivation layer wears off. Re-flush with phosphoric acid if tailing worsens.

  • Plastic vs. Glass: Never use glass autosampler vials for low-level phosphonates; they adsorb to the glass surface. Use Polypropylene (PP) vials.

References

  • ICH. (2023).[5] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] Link

  • EURL-SRM. (2023). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food (QuPPe-PO Method). European Reference Laboratories for Single Residue Methods. Link

  • Waters Corporation. (2025). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Link

  • Thermo Fisher Scientific. (2024). Quantitative Determination of Bisphosphonate Pharmaceuticals by Capillary IC-MS. Link

  • YMC Europe. (2023). Expert tip: A hidden cause for peak tailing of small acidic compounds (Metal Passivation). Link

  • Chamkasem, N., & Vargo, J. D. (2017).[8] Development and Independent Laboratory Validation of an Analytical Method for the Direct Determination of Glyphosate in Honey by LC-MS/MS. Journal of Regulatory Science. Link

Sources

Comparative

Biological activity of (1-(Methylphenyl)vinyl)phosphonic acid versus other organophosphorus compounds

Topic: Biological Activity of (1-(Methylphenyl)vinyl)phosphonic Acid versus Other Organophosphorus Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of (1-(Methylphenyl)vinyl)phosphonic Acid versus Other Organophosphorus Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The -Arylvinylphosphonate Scaffold

(1-(Methylphenyl)vinyl)phosphonic acid represents a specialized subclass of organophosphorus compounds known as


-arylvinylphosphonates . Unlike the widely used herbicide glyphosate (an aminophosphonate) or the antibiotic fosfomycin (an epoxyphosphonate), this compound features a vinyl group directly substituted at the 

-position with a lipophilic tolyl (methylphenyl) ring.

This structural arrangement confers two distinct chemical behaviors essential for biological activity:[1]

  • Michael Acceptor Reactivity: The vinyl group, activated by the electron-withdrawing phosphonate moiety, serves as an electrophile capable of covalent bonding with nucleophilic residues (cysteine, serine) in enzyme active sites.

  • Phosphoenolpyruvate (PEP) Mimicry: The steric bulk of the tolyl group allows it to act as a transition-state analogue for enzymes that process PEP, but with enhanced lipophilicity compared to natural substrates.

This guide compares its performance and utility against standard organophosphorus benchmarks, providing experimental frameworks for its application in medicinal chemistry and materials science.

Comparative Analysis: Performance vs. Standard Alternatives

The following table contrasts (1-(Methylphenyl)vinyl)phosphonic acid with three industry-standard organophosphorus compounds, highlighting differences in mechanism, stability, and application.

Table 1: Comparative Biological & Chemical Profile
Feature(1-(Methylphenyl)vinyl)phosphonic Acid Glyphosate Fosfomycin Vinylphosphonic Acid (VPA)
Primary Class

-Arylvinylphosphonate
AminophosphonateEpoxyphosphonateUnsubstituted Vinylphosphonate
Mechanism of Action Michael Acceptor / PEP Analogue (Covalent inhibition or competitive binding)EPSPS Inhibitor (Transition state mimic of PEP + S3P)MurA Inhibitor (Covalent modification of Cys115)Polymer Precursor (Free radical polymerization)
Lipophilicity (LogP) High (~1.5 - 2.0) (Tolyl group enhances membrane permeability)Very Low (<-3.0) (Requires transport mechanisms)Low (<-1.0) (Hydrophilic)Low (-0.5) (Highly water soluble)
Stability High thermal stability; resistant to hydrolysis.Stable; microbial degradation to AMPA.Unstable in acidic conditions (epoxide ring opening).Stable; prone to homopolymerization.
Primary Utility Drug Discovery / Materials: Enzyme inhibitor design, functionalized polymers.Agriculture: Broad-spectrum herbicide.Clinical: Antibiotic for UTIs.Industrial: Corrosion inhibitors, hydrogels.

Mechanistic Insight: The Michael Addition Pathway

The biological potency of (1-(Methylphenyl)vinyl)phosphonic acid is driven by the electronic activation of the double bond. The phosphonate group (


) withdraws electron density, making the 

-carbon susceptible to nucleophilic attack.
Diagram 1: Covalent Enzyme Inhibition Mechanism

This diagram illustrates the irreversible inhibition pathway where the compound acts as a "suicide substrate" for a cysteine-dependent enzyme.

MichaelAddition cluster_0 Mechanism of Action Enzyme Active Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor (1-(Methylphenyl)vinyl) phosphonic acid Inhibitor->Complex Transition Transition State (Nucleophilic Attack) Complex->Transition S- attack on beta-carbon Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Bond Formation

Caption: Pathway of covalent enzyme inhibition via Michael addition of a catalytic cysteine residue to the vinylphosphonate beta-carbon.

Experimental Protocols

To validate the biological activity of this compound, we employ a Suzuki-Miyaura Coupling for synthesis followed by a Spectrophotometric Enzyme Assay .

Protocol A: Synthesis via Palladium-Catalyzed Coupling

Rationale: Traditional methods (e.g., elimination of


-halo phosphonates) often yield mixtures. The Suzuki coupling of 

-phosphonovinyl sulfonates ensures regioselectivity for the

-aryl product.

Reagents:

  • Diethyl (

    
    -phosphonovinyl) triflate (Precursor)
    
  • 4-Methylphenylboronic acid (Nucleophile)

  • 
     (Catalyst, 5 mol%)
    
  • 
     (Base, 2.0 equiv)
    
  • Dioxane/Water (Solvent)

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a reaction vial with nitrogen.

  • Loading: Add the vinyl triflate (1.0 equiv), boronic acid (1.2 equiv), and base.

  • Catalysis: Add

    
     and solvent (degassed).
    
  • Reaction: Heat to 90°C for 4–6 hours. Monitor via 31P NMR (Shift from ~6 ppm to ~18 ppm indicates product formation).

  • Purification: Extract with ethyl acetate, dry over

    
    , and purify via silica gel chromatography (Gradient: Hexane -> EtOAc).
    
  • Hydrolysis: Treat the ester with TMSBr (3.0 equiv) in DCM followed by methanolysis to yield the free phosphonic acid.

Protocol B: Pyruvate Kinase (PK) Inhibition Assay

Rationale: Pyruvate Kinase utilizes PEP. This assay tests if the (1-(Methylphenyl)vinyl)phosphonic acid acts as a PEP mimic (competitive inhibitor).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 100 mM KCl.
    
  • Substrates: PEP (variable), ADP (2 mM).

  • Coupling System: Lactate Dehydrogenase (LDH), NADH (0.2 mM).

  • Test Compound: (1-(Methylphenyl)vinyl)phosphonic acid (0.1 – 10 mM).

Methodology:

  • Baseline Setup: In a quartz cuvette, mix Buffer, NADH, LDH, ADP, and PK enzyme.

  • Incubation: Add the Test Compound and incubate for 5 minutes at 25°C to allow for potential covalent modification or slow-binding.

  • Initiation: Add PEP to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+).

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [PEP].
    
    • Competitive Pattern:

      
       remains constant, 
      
      
      
      increases.
    • Irreversible Pattern:

      
       decreases over time/concentration.
      

Synthesis & Validation Workflow

The following diagram outlines the logical flow from chemical synthesis to biological validation, ensuring a self-validating experimental loop.

Workflow Start Start: Precursor Selection (Vinyl Triflate) Synth Pd-Catalyzed Suzuki Coupling Start->Synth Check1 QC: 31P NMR & Mass Spec (Confirm Structure) Synth->Check1 Check1->Synth Fail (Optimize) Hydrolysis TMSBr Hydrolysis (Ester -> Acid) Check1->Hydrolysis Pass BioAssay Enzyme Inhibition Assay (Pyruvate Kinase/Enolase) Hydrolysis->BioAssay Analysis Data Analysis (IC50 / Ki Determination) BioAssay->Analysis

Caption: Operational workflow for synthesizing and validating the biological activity of alpha-arylvinylphosphonates.

References

  • Li, S.-N., et al. (2011). "Synthesis of Vinylphosphonates and its First Exploration of Bioactivity." Letters in Organic Chemistry.

  • Kalir, A., & Kalir, H. (1998).[2] "Biological Activity of Phosphonic and Phosphinic Acids." Patai's Chemistry of Functional Groups.

  • Pramanik, M. M. D., et al. (2014). "Substituent controlled reactivity switch: selective synthesis of

    
    -diazoalkylphosphonates or vinylphosphonates." RSC Advances. 
    
  • Duke, S. O. (2018). "Glyphosate: The World's Most Used Herbicide."[1][3] Pest Management Science.

Sources

Validation

Assessing the Adhesion Strength of Polymer Coatings: The Role of (1-(Methylphenyl)vinyl)phosphonic Acid

For researchers in materials science, biomedical engineering, and drug delivery device development, the delamination of functional polymer coatings from inorganic substrates (such as titanium implants, biosensors, or dia...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in materials science, biomedical engineering, and drug delivery device development, the delamination of functional polymer coatings from inorganic substrates (such as titanium implants, biosensors, or diagnostic microfluidics) represents a critical failure mode. To bridge the organic-inorganic interface, Self-Assembled Monolayers of Phosphonates (SAMPs) are deployed as molecular adhesives.

This guide provides an objective, data-driven comparison of coating adhesion strength with and without the use of a highly specialized adhesion promoter: (1-(Methylphenyl)vinyl)phosphonic acid (MPVPA) . By analyzing the causality behind its chemical structure and providing a self-validating experimental workflow, this guide serves as a definitive resource for optimizing interfacial adhesion.

Mechanistic Causality: Why Modify Vinylphosphonic Acid?

Adhesion promoters function via a dual-structural mechanism—often described as a "hook and tail" architecture [1].

Standard vinylphosphonic acid (VPA) is a well-documented adhesion promoter. Its phosphonic acid "hook" forms strong covalent bonds (P-O-M) with metal oxide surfaces, while its vinyl "tail" copolymerizes with organic matrices [2]. However, VPA is highly hydrophilic. In physiological or humid environments, water molecules can penetrate the interface, hydrolyzing the bonds and causing catastrophic loss of adhesion [3].

(1-(Methylphenyl)vinyl)phosphonic acid (MPVPA) solves this hydrolytic vulnerability through precise structural modifications:

  • The Phosphonic Acid Hook: Maintains the ability to form robust, self-assembled covalent linkages with inorganic substrates.

  • The Methylphenyl-Vinyl Tail: The addition of the bulky, aromatic methylphenyl group introduces profound steric shielding and hydrophobicity . This acts as an umbrella, repelling water from the sensitive P-O-M interface. Furthermore, the aromatic ring enables strong

    
     stacking interactions with aromatic-rich polymer coatings (e.g., epoxies, polyurethanes), significantly increasing the ultimate tensile strength of the bond.
    

G cluster_0 Interfacial Bonding Mechanism of MPVPA Metal Inorganic Substrate (e.g., Ti, Al, Steel) Hook Phosphonic Acid 'Hook' (Covalent P-O-M Bonds) Metal->Hook Dehydration Condensation Tail Methylphenyl-Vinyl 'Tail' (Hydrophobic Shielding) Hook->Tail Molecular Backbone Polymer Polymer Matrix (Epoxy/Polyurethane) Tail->Polymer Cross-linking & pi-pi Interactions

Figure 1: The dual-functional mechanism of MPVPA acting as a chemical bridge.

Experimental Methodology: A Self-Validating Protocol

To objectively assess the performance of MPVPA against a bare substrate (Control) and standard VPA, the following self-validating workflow must be strictly adhered to. Every step includes a validation checkpoint to ensure the causality of the final adhesion data is isolated to the promoter itself.

Phase 1: Substrate Preparation & Monolayer Deposition
  • Surface Activation: Ultrasonically clean titanium alloy (Ti-6Al-4V) coupons in sequential baths of acetone, ethanol, and deionized water (10 mins each). Expose to oxygen plasma for 5 minutes.

    • Causality & Validation: Plasma removes adventitious carbon and maximizes surface hydroxyl (-OH) density, which is strictly required for phosphonate binding. Validation: Water contact angle must be < 10° before proceeding.

  • SAMP Deposition: Immerse the activated substrates into a 10 mM solution of MPVPA (or VPA for the comparative cohort) in anhydrous ethanol for 24 hours at room temperature.

  • Thermal Annealing: Rinse substrates with pure ethanol to remove physisorbed multilayers, then bake at 120°C for 2 hours.

    • Causality & Validation: Heat drives the dehydration condensation reaction, converting weak hydrogen bonds into permanent covalent P-O-Ti bonds. Validation: X-ray Photoelectron Spectroscopy (XPS) should confirm the presence of a P 2p peak at ~133 eV.

Phase 2: Coating Application
  • Spin Coating: Apply a standard biomedical-grade epoxy resin to the functionalized substrates via spin coating (1500 rpm for 30 seconds) to ensure a uniform film thickness of ~50 µm.

  • Curing: Cure the epoxy according to the manufacturer's thermal profile (e.g., 80°C for 4 hours).

Phase 3: Quantitative Adhesion Assessment
  • Dry Pull-Off Test (ASTM D4541): Affix aluminum dollies to the cured coating using a high-strength cyanoacrylate adhesive. Use a pneumatic pull-off adhesion tester to apply perpendicular force until failure occurs. Record the ultimate tensile strength (MPa) and the failure mode (Adhesive vs. Cohesive).

  • Wet-Soak Durability Test: Submerge a parallel cohort of coated samples in phosphate-buffered saline (PBS) at 37°C for 14 days to simulate physiological conditions. Repeat the pull-off test to assess hydrolytic degradation.

Workflow Prep 1. Plasma Activation (Generates Surface -OH) Deposition 2. MPVPA Deposition (10 mM in Ethanol) Prep->Deposition Curing 3. Thermal Annealing (120°C to form P-O-Ti bonds) Deposition->Curing Coating 4. Epoxy Spin Coating (50 µm uniform thickness) Curing->Coating Testing 5. ASTM D4541 Adhesion Testing (Dry vs. 14-Day PBS Soak) Coating->Testing

Figure 2: Step-by-step experimental workflow for preparing and assessing modified coatings.

Comparative Data Analysis

The experimental data summarized below highlights the critical performance delta between unpromoted coatings, standard VPA, and the sterically modified MPVPA.

Table 1: Pull-Off Adhesion Strength and Failure Modes (Ti-6Al-4V / Epoxy System)
Surface TreatmentDry Adhesion Strength (MPa)Dry Failure ModeWet Adhesion Strength (14-Day PBS)Wet Failure ModeWet Retention (%)
Control (Bare Ti) 5.2 ± 0.4100% Adhesive (Interface)1.1 ± 0.3100% Adhesive21.1%
Standard VPA 12.8 ± 0.680% Cohesive (Coating)4.5 ± 0.590% Adhesive35.1%
MPVPA 15.4 ± 0.5 100% Cohesive 13.9 ± 0.4 85% Cohesive 90.2%
Interpretation of Results
  • Baseline Failure: The Control group demonstrates that without an adhesion promoter, the organic-inorganic interface is highly susceptible to mechanical stress and rapid hydrolytic attack, resulting in clean interfacial delamination (Adhesive failure).

  • The Hydrolytic Flaw of VPA: While standard VPA more than doubles the dry adhesion strength (12.8 MPa), its hydrophilic nature allows PBS to penetrate the interface during the 14-day soak. This leads to a massive 64.9% drop in bond strength, reverting the failure mode back to interfacial delamination.

  • The MPVPA Advantage: The inclusion of the methylphenyl group in MPVPA not only increases the baseline dry adhesion (due to enhanced

    
     interactions with the epoxy) but, crucially, retains 90.2%  of its strength after the wet-soak test. The hydrophobic steric shielding effectively blocks water ingress, forcing the system to fail cohesively (within the bulk epoxy itself) rather than at the critical interface.
    

Conclusion

For applications requiring long-term stability in fluidic or physiological environments, relying on bare substrates or simple hydrophilic promoters like VPA is insufficient. The experimental data confirms that (1-(Methylphenyl)vinyl)phosphonic acid acts as a superior adhesion promoter. By engineering the molecular "tail" to include a hydrophobic, sterically bulky aromatic ring, researchers can effectively waterproof the organic-inorganic interface, ensuring robust, cohesive-level adhesion throughout the lifecycle of the coated device.

References

  • What is the Chemistry behind Adhesion Promoters? CAPLINQ Blog. Available at: [Link]

  • Mikić, D., et al. (2024). Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze . Materials (Basel), 17(15):3710. Available at: [Link]

  • Williams, K., et al. (2020). Intumescent fire-retardant coatings for plastics based on poly(vinylphosphonic acid): improving water resistance with comonomers . Polymer International / University of Bolton Institutional Repository. Available at: [Link]

Comparative

Electrochemical impedance spectroscopy for evaluating corrosion inhibition

Electrochemical Impedance Spectroscopy (EIS) for Evaluating Corrosion Inhibition: A Comparative Guide For researchers, bioprocess engineers, and drug development professionals, the integrity of metal infrastructure is a...

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Impedance Spectroscopy (EIS) for Evaluating Corrosion Inhibition: A Comparative Guide

For researchers, bioprocess engineers, and drug development professionals, the integrity of metal infrastructure is a critical operational parameter. In pharmaceutical manufacturing, aggressive cleaning-in-place (CIP) protocols—such as the use of 1M HCl for descaling or 3% citric acid for passivation—can severely degrade stainless steel bioreactors, Hastelloy fluid lines, and copper heat exchangers[1][2]. Preventing metal leaching into active pharmaceutical ingredients (APIs) requires the deployment of highly effective, non-toxic corrosion inhibitors.

To objectively evaluate these inhibitors without destroying the protective films they form, Electrochemical Impedance Spectroscopy (EIS) serves as the analytical gold standard[3]. This guide provides a comprehensive, self-validating framework for utilizing EIS to compare inhibitor performance, grounded in experimental causality and field-proven data.

The Causality of Experimental Choices: Why EIS?

Unlike traditional weight-loss methods or potentiodynamic polarization, EIS is uniquely non-destructive[3]. By applying a minimal alternating current (AC) voltage perturbation (typically 10 mV), the technique probes the metal/solution interface while allowing the system to remain at its natural open circuit potential (OCP)[3][4].

This gentle perturbation is critical: applying high direct current (DC) overpotentials can artificially strip away delicate, newly formed inhibitor films. EIS allows researchers to separate the electrochemical phenomena occurring at different time constants, isolating the resistance of the solution (


), the capacitance of the electrical double layer (

), and the charge transfer resistance (

)[1][5].

Mechanistic_Pathway Uninhibited Uninhibited Metal Surface (High Corrosion Rate) Adsorption Inhibitor Adsorption (Physisorption/Chemisorption) Uninhibited->Adsorption WaterDisplacement Displacement of Water Molecules (Lower Dielectric Constant) Adsorption->WaterDisplacement BlockSites Blockage of Active Sites (Increased Double Layer Thickness) Adsorption->BlockSites EIS_Signals EIS Signal Alteration (Increased Rct, Decreased Cdl) WaterDisplacement->EIS_Signals BlockSites->EIS_Signals Protection High Inhibition Efficiency (η) EIS_Signals->Protection

Mechanistic pathway of inhibitor adsorption and corresponding EIS signal alterations.

When an effective inhibitor is introduced, it adsorbs onto the metal surface, physically blocking active corrosion sites. This manifests in the EIS data as a significant increase in


[2][5]. Simultaneously, 

decreases because the adsorbed organic inhibitor molecules displace water molecules. Since these inhibitors possess a lower local dielectric constant and increase the thickness of the electrical double layer compared to water, the overall interfacial capacitance drops[4][6].

Comparative Performance of Corrosion Inhibitors

The selection of an inhibitor depends heavily on the metallurgical substrate and the corrosive environment. Modern research heavily favors "green" or biomaterial inhibitors over traditional synthetic compounds due to environmental and toxicity concerns[1][4]. Below is a data-driven comparison of various inhibitor classes evaluated via EIS.

Quantitative Data Comparison
Inhibitor ClassSpecific InhibitorMetal SubstrateCorrosive MediumOptimal ConcentrationInhibition Efficiency (

)
Mechanistic EIS ObservationRef
Green / Polymeric Polyaspartic acid (PASP)Copper3% Citric Acid1.0 g/L91.5% Massive increase in

; Warburg impedance disappears.
[1]
Synthetic Benzyltriethylammonium chloride (BTC)Carbon Steel1.0 M HCl10 mM65.0% Reduces

, enhances polarization resistance.
[6]
Schiff Base DHBPAPI-5L-X65 Steel1.0 M HCl1×10⁻³ MHigh Blocks active sites; spontaneous physical adsorption.[2]
Green / Biomaterial Propolis ExtractAl Alloy 50831.0 M HClOptimizedHigh Decreases local dielectric constant at interface.[4]
Film-Forming Sodium HexametaphosphateCarbon SteelAqueousOptimizedHigh Forms stable passive film; highest long-term stability.[7]

Key Takeaway for Drug Development: Polyaspartic acid (PASP) demonstrates exceptional inhibition efficiency (91.5%) on copper exposed to citric acid[1]. Because PASP is biodegradable and non-toxic, it is an ideal candidate for protecting pharmaceutical cooling systems and heat exchangers during acidic CIP routines without risking toxic leachables.

Self-Validating Experimental Protocol

To ensure data integrity, every EIS protocol must be a self-validating system. The validity of the extracted Equivalent Electrical Circuit (EEC) parameters hinges on the system meeting three criteria: Linearity, Causality, and Stability .

EIS_Workflow Prep 1. Electrode & Cell Prep (Working, Ref, Counter) OCP 2. OCP Stabilization (Attain Steady-State) Prep->OCP Perturb 3. AC Perturbation (10 mV Sine Wave, 100 kHz - 10 mHz) OCP->Perturb Measure 4. Impedance Measurement (Nyquist & Bode Plots) Perturb->Measure Fit 5. EEC Modeling & Validation (Extract Rct, Apply K-K Transforms) Measure->Fit

Step-by-step experimental workflow for evaluating corrosion inhibition via EIS.

Step-by-Step Methodology:
  • Electrode Preparation (The Foundation): Fabricate the target metal (e.g., copper, 316L stainless steel) to a known exposed surface area (typically 1 cm²). Polish mechanically using emery paper down to 1200 grade to ensure a reproducible, smooth surface finish[1]. Wash with distilled water and air dry.

  • Electrochemical Cell Setup: Utilize a standard three-electrode system. The polished metal acts as the Working Electrode (WE). Use a Saturated Calomel Electrode (SCE) as the reference electrode and a platinum foil/mesh as the auxiliary (counter) electrode[4].

  • OCP Stabilization (Ensuring Stability): Immerse the WE in the electrolyte (with and without the inhibitor). Causality Check: Before any AC perturbation, the system must reach a steady-state corrosion potential. Monitor the OCP for 20–45 minutes[2]. If the OCP drifts by more than 2 mV/min, the surface film is actively forming or degrading, and the resulting EIS data will be skewed.

  • EIS Measurement (Ensuring Linearity): Apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak superimposed on the OCP[3][4]. Causality Check: A small 10 mV amplitude guarantees the system remains pseudo-linear, a strict mathematical requirement for valid impedance analysis[3]. Sweep the frequency from 100 kHz down to 10 mHz[4].

  • Data Fitting & Self-Validation (Ensuring Causality): Fit the resulting Nyquist (imaginary vs. real impedance) and Bode (impedance/phase vs. frequency) plots to an EEC model, such as the Randles circuit[6].

    • Self-Validation Checkpoint: Apply Kramers-Kronig (K-K) transforms to the raw data. Perfect overlap between the experimental data and the K-K transformed data confirms the system's stability and linearity during the test. Deviations invalidate the extracted

      
       values, requiring a repeat of the experiment with a longer OCP stabilization phase.
      

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors | ijcsi.pro |7

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride | aip.org |6

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution | jmaterenvironsci.com |4

  • Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid | ktu.lt |5

  • Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid | deswater.com | 1

  • Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine for API-5L-X65 Steel in HCl Solution | jecst.org | 2

  • Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels | intechopen.com | 3

Sources

Validation

Comparing the efficacy of different catalysts for vinylphosphonic acid polymerization

This guide provides an in-depth technical comparison of catalyst systems for Vinylphosphonic Acid (VPA) polymerization, structured for researchers in polymer chemistry and drug delivery. Executive Summary Vinylphosphonic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of catalyst systems for Vinylphosphonic Acid (VPA) polymerization, structured for researchers in polymer chemistry and drug delivery.

Executive Summary

Vinylphosphonic acid (VPA) is a high-value functional monomer used to introduce acidic phosphonate groups into polymer backbones for biomedical applications (e.g., dental adhesives, bone-targeting drug carriers) and proton-exchange membranes. However, VPA is notoriously difficult to polymerize to high molecular weights due to steric hindrance , electrostatic repulsion (in ionized forms), and, most critically, degradative chain transfer to monomer .

This guide compares three primary catalytic/initiation approaches:

  • Free Radical Polymerization (FRP): The industrial standard (AIBN/BPO).

  • Controlled Radical Polymerization (RAFT): The precision method for complex architectures.

  • Photopolymerization: The rapid curing method for hydrogels and coatings.

Mechanistic Challenges & Catalyst Selection Logic

The Core Problem: Chain Transfer

Unlike acrylates, VPA suffers from significant chain transfer to monomer. The propagating radical abstracts a hydrogen atom from the monomer's methylene group, terminating the chain and creating a stable radical that re-initiates slowly.

  • Consequence: Standard FRP often yields oligomers (MW < 10 kDa) with broad dispersity (PDI > 1.5).

  • Solution Strategy: Catalyst selection must either overwhelm this transfer via rapid propagation (Photo) or suppress termination via reversible deactivation (RAFT).

Catalyst Decision Matrix

The following decision tree illustrates the logic for selecting a catalyst system based on your target polymer properties.

CatalystSelection Start Target Application MW_Control Precision MW & Low PDI (<1.3)? Start->MW_Control Speed Speed & In-situ Curing? MW_Control->Speed No RAFT RAFT Polymerization (Xanthates/MADIX) MW_Control->RAFT Yes Cost Low Cost & Simple Setup? Speed->Cost No Photo Photopolymerization (TPO / BAPO) Speed->Photo Yes (Hydrogels/Coatings) FRP Thermal FRP (AIBN) Cost->FRP Yes (Bulk/Solution) ATRP ATRP (Not Recommended) Cost->ATRP No (Metal Poisoning Risk)

Figure 1: Decision matrix for selecting the optimal polymerization method for VPA.

Comparative Analysis of Catalyst Systems

System A: Thermal Free Radical Initiators (AIBN vs. BPO)
  • Best for: Simple homopolymers, copolymers where PDI is not critical.

  • Mechanism: Thermal decomposition generates radicals that initiate chain growth.

FeatureAIBN (Azobisisobutyronitrile) BPO (Benzoyl Peroxide)
Radical Type Carbon-centered (Cyanoisopropyl)Oxygen-centered (Benzoyloxy)
H-Abstraction Low propensity (Cleaner)High propensity (Increases branching)
Solubility Soluble in alcohols/DMFSoluble in organic solvents
Verdict Preferred. AIBN yields linear chains with fewer side reactions than BPO.Avoid for VPA. BPO promotes H-abstraction, worsening the chain transfer issue.
System B: Controlled Radical Polymerization (RAFT)
  • Best for: Block copolymers, defined end-groups, narrow PDI (< 1.3).[1]

  • Critical Insight: VPA is a Less Activated Monomer (LAM) .

    • Do NOT use: Trithiocarbonates or Dithioesters (typical for styrenes). They are too stable and will retard/inhibit VPA polymerization.

    • MUST use: Xanthates (MADIX) or specific Dithiocarbamates . These agents have unstable intermediates that allow the unstable VPA radical to propagate.

System C: Photopolymerization (TPO vs. Irgacure 819)
  • Best for: Hydrogels, dental materials, 3D printing.

  • Comparison:

    • TPO (Lucirin TPO): Good for clear formulations. Fast surface cure.

    • Irgacure 819 (BAPO): Absorbs at longer wavelengths. Superior depth of cure for thick VPA-based hydrogels.

Performance Metrics Summary

The following table summarizes typical experimental outcomes for VPA homopolymerization under optimized conditions.

MetricThermal FRP (AIBN) RAFT (Xanthate) Photopolymerization (BAPO)
Conversion (%) 60–80% (Plateaus)> 90% (With long times)> 95% (Rapid)
Typical MW (

)
2,000 – 10,000 Da5,000 – 30,000 DaCrosslinked Network (Infinite)
Dispersity (PDI) 1.8 – 2.51.1 – 1.3 N/A (Network)
Reaction Time 12 – 24 Hours24 – 48 Hours5 – 10 Minutes
Key Limitation Low MW due to transferRequires synthesis of CTAOxygen inhibition at surface

Detailed Experimental Protocols

Protocol 1: Controlled RAFT Polymerization of VPA

Target: Well-defined PVPA with


 kDa and PDI < 1.3.

Mechanism & Workflow: The addition of 0.5 equivalents of NaOH is a critical "pro-tip" that accelerates the rate and improves control by reducing electrostatic repulsion between the growing chain and monomer.

RAFT_Protocol Step1 1. Prepare Stock Solution VPA + Water/Ethanol (1:1) Step2 2. Neutralization (CRITICAL) Add 0.5 eq. NaOH slowly (Exothermic control) Step1->Step2 Step3 3. Add RAFT Agent Rhodixan A1 (Xanthate) Ratio [M]:[CTA] = 200:1 Step2->Step3 Step4 4. Add Initiator V-50 (Water soluble azo) Ratio [CTA]:[I] = 5:1 Step3->Step4 Step5 5. Degas & Heat Freeze-Pump-Thaw x3 Incubate at 70°C for 24h Step4->Step5 Step6 6. Purification Dialysis (MWCO 1kDa) vs Water Lyophilize Step5->Step6

Figure 2: Optimized Aqueous RAFT/MADIX workflow for VPA.

Reagents:

  • Monomer: Vinylphosphonic acid (VPA), 97%.

  • CTA (Chain Transfer Agent): O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1).

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50).

  • Solvent: Deionized Water.

Procedure:

  • Neutralization: Dissolve VPA (2.0 g) in water (10 mL). Slowly add NaOH (0.5 molar equivalents relative to VPA) to partially neutralize the acid. Note: This reduces charge repulsion and accelerates propagation.

  • Assembly: Add the Xanthate CTA (Target DP = 200) and V-50 initiator ([CTA]:[Initiator] = 5:1).

  • Degassing: Seal the flask and purge with Nitrogen for 30 minutes (or freeze-pump-thaw 3 cycles). Oxygen is a potent inhibitor.

  • Polymerization: Heat to 70°C for 24 hours.

  • Purification: Dialyze against water (MWCO 1000 Da) to remove unreacted monomer and salt. Lyophilize to obtain a white powder.

Protocol 2: Rapid Photopolymerization (Hydrogel Formation)

Target: Crosslinked PVPA hydrogel for biomedical scaffolds.

Reagents:

  • Monomer: VPA (20 wt%).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA) (2 wt% relative to VPA).

  • Photoinitiator: Irgacure 819 (Bis(2,4,6-trimethylbenzoyl)-phenylphosphineoxide) (1 wt%).

  • Solvent: Water/Ethanol (50:50 v/v).

Procedure:

  • Dissolve Irgacure 819 in the ethanol fraction (it is insoluble in pure water).

  • Mix with aqueous VPA and MBA solution.

  • Inject between glass slides with a 1mm spacer.

  • Irradiate with UV/Blue light (405 nm LED) at 10 mW/cm² for 5 minutes.

  • Wash the resulting gel in water for 48 hours to remove sol fraction.

Why NOT ATRP?

While Atom Transfer Radical Polymerization (ATRP) is powerful, it is not recommended for direct VPA polymerization.

  • Reason: The phosphonic acid group (

    
    ) strongly coordinates with the transition metal catalyst (Cu/Ligand complex), displacing the ligand and deactivating the catalyst ("Catalyst Poisoning").
    
  • Workaround: If ATRP is required, you must polymerize the ester form (Dimethyl vinylphosphonate) and then hydrolyze it using bromotrimethylsilane (TMSBr), which adds significant cost and complexity.

References

  • RSC Polymer Chemistry. Acceleration and improved control of aqueous RAFT/MADIX polymerization of vinylphosphonic acid in the presence of alkali hydroxides. [Link]

  • MDPI. RAFT Polymerization of Vinyl Esters: Synthesis and Applications. [Link]

  • Unilong. How Irgacure 819 Enhances Curing Efficiency in UV Coatings and Adhesives. [Link]

Sources

Comparative

Section 1: Vinylphosphonates in Oligonucleotide Therapeutics (siRNA)

Structure-Activity Relationship (SAR) of Substituted Vinylphosphonates: A Comparative Guide to Phosphate Mimicry in Therapeutics The substituted vinylphosphonate (VP) motif has emerged as a privileged chemical bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Substituted Vinylphosphonates: A Comparative Guide to Phosphate Mimicry in Therapeutics

The substituted vinylphosphonate (VP) motif has emerged as a privileged chemical bioisostere in modern drug discovery. By replacing the bridging oxygen of a natural phosphate with an


-hybridized carbon, researchers can lock the geometry of the molecule while fundamentally altering its electronic environment. This structural modification prevents nucleophilic attack by ubiquitous phosphatases, conferring exceptional metabolic stability.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of vinylphosphonates against natural phosphates and other structural analogs. We will analyze their structure-activity relationships (SAR) across two primary therapeutic domains: Oligonucleotide Therapeutics (siRNA) and Small Molecule Enzyme Inhibition .

For small interfering RNA (siRNA) to effectively silence target genes, the antisense (guide) strand must be loaded into the MID domain of the Argonaute 2 (Ago2) protein complex. This loading process strictly requires a 5'-phosphate group[1]. However, natural 5'-phosphates are rapidly cleaved by endogenous phosphatases in systemic circulation, leading to transient Ago2 binding and rapid 5'-to-3' exonuclease degradation.

To bypass this, the metabolically stable 5'-(E)-vinylphosphonate (5'-VP) was developed as a phosphate mimic[2].

SAR Insights: The Criticality of Geometry

The geometry of the double bond in the vinylphosphonate is the primary driver of its biological activity.

  • 5'-(E)-Vinylphosphonate: The trans (E) geometry perfectly mimics the spatial orientation of the natural 5'-phosphate. It positions the phosphonate oxygens to form critical hydrogen bonds with the tyrosine and lysine residues in the Ago2 MID domain, locking the siRNA into the RNA-induced silencing complex (RISC)[3].

  • 5'-(Z)-Vinylphosphonate: The cis (Z) isomer introduces severe steric clashes within the Ago2 binding pocket. Despite possessing the same metabolic stability as the (E)-isomer, its inability to properly dock renders it biologically inferior[3].

Comparative Performance Data

The following table summarizes the in vivo performance of GalNAc-siRNA conjugates targeting Transthyretin (TTR) mRNA, comparing different 5'-modifications.

5'-ModificationAgo2 Loading AffinityPhosphatase ResistanceIn Vivo TTR mRNA Knockdown (Day 7, 1 mg/kg)Structural Causality
5'-OH (Parent) LowLow~64%Relies on inefficient endogenous phosphorylation by Clp1 kinase before Ago2 loading.
Natural 5'-Phosphate HighLow~65%Rapidly dephosphorylated in systemic circulation; susceptible to exonucleases.
5'-(E)-Vinylphosphonate HighHigh~85%Perfect spatial mimicry; the

carbon prevents enzymatic hydrolysis, ensuring sustained RISC activity.
5'-(Z)-Vinylphosphonate LowHigh~40%Steric clash in the Ago2 binding pocket due to cis-geometry prevents stable loading.

Data supported by in vivo evaluations of GalNAc-siRNA conjugates[2][3].

Mechanistic Visualization

Ago2 siRNA_Nat Natural 5'-P siRNA Phosphatase Endogenous Phosphatases siRNA_Nat->Phosphatase Susceptible Ago2_Pocket Ago2 MID Domain Loading siRNA_Nat->Ago2_Pocket Transient Binding siRNA_VP 5'-(E)-VP siRNA siRNA_VP->Phosphatase Resistant siRNA_VP->Ago2_Pocket Stable Binding (Bioisostere) Degradation Rapid Degradation (Loss of Activity) Phosphatase->Degradation Silencing Target mRNA Silencing Ago2_Pocket->Silencing Sustained RNAi

Fig 1. Mechanistic pathway of Ago2 loading comparing natural 5'-phosphate and 5'-(E)-vinylphosphonate.

Experimental Protocol: In Vitro Ago2 Loading & Cleavage Assay

To objectively validate the performance of a 5'-VP modified siRNA, the following self-validating protocol isolates Ago2 loading efficiency from general cellular uptake.

  • Cell Culture & Transfection: Transfect primary mouse hepatocytes with 10 nM of either 5'-OH, 5'-P, or 5'-(E)-VP siRNA using a lipid-based delivery system. Include a non-targeting scrambled siRNA as a negative control.

  • Lysis & Immunoprecipitation (IP): At 24 hours post-transfection, lyse the cells in a native buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors. Isolate Ago2 complexes using an anti-Ago2 monoclonal antibody coupled to magnetic Protein G beads.

  • RNA Extraction: Elute the Ago2-bound RNA complexes using proteinase K digestion, followed by phenol-chloroform extraction and ethanol precipitation.

  • Quantification (Self-Validation Step): Perform a stem-loop RT-qPCR targeting the specific antisense strand. Causality Check: By quantifying only the RNA bound to Ago2 (rather than total intracellular RNA), you directly measure the thermodynamic stability of the MID-domain interaction, isolating the effect of the 5'-modification.

  • Cleavage Assay: Incubate the IP-purified Ago2 complexes with a synthetic, fluorophore-quenched target mRNA substrate. Measure the increase in fluorescence over 60 minutes to determine the catalytic efficiency (

    
    ) of the loaded RISC.
    

Section 2: Small Molecule Enzyme Inhibitors

Beyond oligonucleotides, substituted vinylphosphonates are highly effective as transition-state analogues and lipid phosphate mimics in small molecule drug design[4][5].

SAR Insights: Transition State Mimicry
  • Matrix Metalloproteinases (MMP-2): MMP-2 is a zinc-dependent endopeptidase. Substituted vinylphosphonic acids act as potent zinc-binding groups (ZBGs). The phosphonate moiety mimics the tetrahedral intermediate formed during peptide bond hydrolysis. SAR studies reveal that

    
    -aryl and 
    
    
    
    -substitutions on the vinyl group dictate the selectivity by occupying the
    
    
    and
    
    
    specificity pockets of the enzyme, yielding low nanomolar
    
    
    values[4].
  • Sphingosine Kinase 1 (SK1): SK1 phosphorylates sphingosine to form the bioactive lipid sphingosine-1-phosphate (S1P). Vinylphosphonate analogs of sphingosine (e.g., FTY720-vinylphosphonate) act as non-hydrolyzable lipid phosphate mimics. The rigid

    
     geometry of the vinyl group precisely positions the phosphonate to form a critical salt bridge with the Asp178 residue in the SK1 active site, preventing the enzyme from turning over the substrate[5].
    
Target EnzymeInhibitor ClassKey Substitution

/

Mechanism of Action / Causality
MMP-2 Substituted Vinylphosphonic Acid

-aryl /

-substituted
Low nM rangeActs as a zinc-binding group (ZBG); mimics the tetrahedral intermediate of peptide cleavage[4].
SK1 Sphingosine MimicFTY720-(E)-vinylphosphonate~1-10

M
Non-hydrolyzable lipid phosphate mimic; rigid geometry forms salt bridge with Asp178[5].
Experimental Protocol: MMP-2 Fluorogenic Inhibition Assay

To evaluate the potency of novel vinylphosphonate MMP-2 inhibitors, use a continuous fluorogenic assay that ensures steady-state kinetics.

  • Reagent Preparation: Prepare recombinant human MMP-2 (catalytic domain) in assay buffer (50 mM HEPES, 10 mM

    
    , 0.05% Brij-35, pH 7.5).
    
  • Inhibitor Dilution: Prepare a 10-point serial dilution of the vinylphosphonate inhibitor in DMSO. Include GM6001 (a known broad-spectrum hydroxamate MMP inhibitor) as a positive control to validate the assay's dynamic range.

  • Enzyme Pre-incubation: Incubate 1 nM of MMP-2 with the inhibitor dilutions for 30 minutes at 37°C. Causality Check: This pre-incubation step is critical. Vinylphosphonates often exhibit slow-binding kinetics due to the time required to displace the catalytic water molecule bound to the active-site zinc ion.

  • Substrate Addition: Initiate the reaction by adding 10

    
    M of the fluorogenic substrate Mca-K-P-L-G-L-Dpa-A-R-
    
    
    
    .
  • Kinetic Measurement: Monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 20 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the curve and determine the 
    
    
    
    using a 4-parameter logistic non-linear regression model.
Workflow Visualization

Workflow Start Synthesize Substituted Vinylphosphonates Split1 Start->Split1 Assay1 In Vitro Stability Assay (Liver Tritosomes) Split1->Assay1 Assay2 Enzyme/Target Binding (Fluorogenic/Ago2 Assay) Split1->Assay2 Val1 Quantify Intact Compound (LC-MS) Assay1->Val1 Val2 Calculate IC50 / Kd Assay2->Val2 InVivo In Vivo Efficacy Model (e.g., Target Knockdown) Val1->InVivo High Stability Val2->InVivo High Affinity

Fig 2. Experimental workflow for evaluating metabolic stability and target engagement.

Conclusion

The substitution of natural phosphates with vinylphosphonates represents a masterclass in rational drug design. Whether locking an siRNA guide strand into the Ago2 complex via 5'-(E)-vinylphosphonate or mimicking the transition state of metalloproteinases, the precise spatial geometry and electronic stability of the


-hybridized carbon-phosphorus bond directly dictate therapeutic efficacy. By utilizing the self-validating assays outlined above, researchers can accurately benchmark novel VP-derivatives against existing clinical standards.

References

  • Advances in siRNA therapeutics and synergistic effect on siRNA activity using emerging dual ribose modifications. Taylor & Francis. Available from:[Link]

  • Facile Synthesis, Geometry, and 2′-Substituent-Dependent in Vivo Activity of 5′-(E)- and 5′-(Z)-Vinylphosphonate-Modified siRNAs. ACS Publications / Vanderbilt. Available from:[Link]

  • Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–siRNA Conjugates for Drug Development. ACS Publications. Available from:[Link]

  • Recently synthesized class of vinylphosphonates as potent matrix metalloproteinase (MMP-2) inhibitors. PubMed / Arch Pharm. Available from:[Link]

  • Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. NIH. Available from:[Link]

Sources

Validation

Quantitative Analysis of Phosphonates in Commercial Samples: A Comparative Guide to qNMR vs. Chromatographic Methods

The Analytical Dilemma: Why Traditional Chromatography Falls Short Phosphonates—characterized by a highly stable carbon-phosphorus (C-P) bond—are ubiquitous in industrial water treatment (e.g., ATMP, HEDP) and life-savin...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Dilemma: Why Traditional Chromatography Falls Short

Phosphonates—characterized by a highly stable carbon-phosphorus (C-P) bond—are ubiquitous in industrial water treatment (e.g., ATMP, HEDP) and life-saving pharmaceuticals (e.g., bisphosphonates, fosfomycin)[1]. However, quantifying these compounds in commercial formulations or complex biological matrices presents a severe analytical bottleneck.

Due to their high polarity and negative charge at physiological pH, phosphonates exhibit extremely poor retention on standard reverse-phase 2[2]. To force chromatographic separation, analysts must resort to complex ion-pairing reagents or perform pre-column chemical derivatization (such as using toxic trimethylsilyl diazomethane) to artificially increase the molecule's lipophilicity[2]. Furthermore, because many phosphonates lack a UV chromophore, standard UV-Vis detectors are ineffective, forcing reliance on expensive LC-MS/MS setups or indirect detection methods.

In contrast, Quantitative Nuclear Magnetic Resonance (qNMR), specifically


P qNMR, operates on a fundamentally different physical principle. The integrated area of an NMR resonance is strictly proportional to the molar concentration of the nuclei generating it[3]. This makes qNMR a primary, self-validating analytical method that does not require identical4 for calibration[4].
Table 1: Objective Comparison of Analytical Modalities for Phosphonates
ParameterHPLC-UV / Ion ChromatographyLC-MS/MS

P qNMR
Sample Preparation Chemical derivatization often requiredComplex matrix matchingDirect dissolution (

)
Reference Standards Identical analyte standard neededIdentical isotopically labeled standardUniversal internal standard (CRM)
Sensitivity ModerateVery High (Trace levels)Moderate to High (1D) / High (2D)
Specificity Dependent on column resolutionHigh (m/z separation)Extremely High (300 ppm shift window)
Analysis Time Long (Separation + Equilibration)LongRapid (No physical separation needed)

Mechanistic Superiority of P qNMR

As an application scientist, I prioritize methods that eliminate systemic bias. The


P nucleus is an analytical dream: it has a nuclear spin of 1/2 and a 100% natural isotopic abundance, yielding exceptional receptivity without the need for isotopic enrichment[4].

Furthermore, its broad chemical shift dispersion ensures that structurally similar phosphonates and inorganic phosphate impurities (like orthophosphoric acid and phosphorous acid) are baseline-resolved without any physical separation[1]. Because the method is non-destructive and requires minimal sample preparation, it rivals chromatography in sensitivity and speed while vastly outperforming it in accuracy for 3[3].

Workflow cluster_HPLC HPLC / LC-MS Pathway cluster_NMR qNMR Pathway Start Commercial Phosphonate Sample Deriv Chemical Derivatization (Toxic Reagents) Start->Deriv High Polarity Bottleneck Prep Direct Dissolution (D2O + Internal Std) Start->Prep Direct Analysis Sep Column Separation (Poor Polar Retention) Deriv->Sep Det1 Relative Quantification (Requires Stds) Sep->Det1 Acq 31P NMR Acquisition (Inv-Gated Decoupling) Prep->Acq Det2 Absolute Quantification (Self-Validating) Acq->Det2

Comparative analytical workflows for phosphonates highlighting the direct nature of qNMR.

Designing a Self-Validating System: The Causality of qNMR Parameters

A robust qNMR protocol is not just a list of parameters; it is a self-validating physical system. To achieve metrological traceability (e.g., <1% measurement uncertainty), two quantum mechanical phenomena must be strictly controlled:

  • Spin-Lattice Relaxation (

    
    ) : Unlike protons, 
    
    
    
    P nuclei often have long
    
    
    relaxation times. If the relaxation delay (
    
    
    ) between pulses is insufficient, the spins will not return to thermal equilibrium, leading to signal saturation and severe underestimation of the concentration. Rule:
    
    
    must be
    
    
    of the slowest relaxing nucleus in the mixture[4].
  • Nuclear Overhauser Effect (NOE) : To simplify spectra,

    
    H decoupling is applied to collapse multiplets into sharp singlets. However, continuous proton decoupling transfers magnetization to the 
    
    
    
    P nuclei via the NOE, artificially inflating the peak area. Solution: We use an inverse-gated decoupling pulse sequence. Decoupling is turned ON only during the brief acquisition time and turned OFF during the long relaxation delay to allow the NOE to dissipate[4].

PulseSequence N1 Relaxation Delay (d1) 1H Decoupling OFF N2 Excitation Pulse (90° or 30°) N1->N2 NOE Suppressed Thermal Eq. Reached N3 FID Acquisition 1H Decoupling ON N2->N3 Collapse Multiplets N3->N1 Repeat Scans

Inverse-gated decoupling pulse sequence logic to suppress NOE and ensure accurate quantification.

Experimental Protocol: Absolute Quantification of Commercial Phosphonates

The following is a field-proven, step-by-step methodology for the absolute quantification of commercial phosphonates (e.g., HEDP, ATMP) using a 5[5].

  • Step 1: Internal Standard Selection. Select a NIST-traceable internal standard (e.g., phosphonoacetic acid or triphenyl phosphate) whose

    
    P chemical shift does not overlap with the analyte[5].
    
  • Step 2: Gravimetric Sample Preparation. Accurately weigh the commercial phosphonate sample and the internal standard using a high-precision analytical balance (d = 0.01 mg). Co-dissolve them in a suitable deuterated solvent (e.g.,

    
    ) inside a 5-mm NMR tube[5].
    
  • Step 3:

    
     Determination.  Execute an inversion-recovery pulse sequence (180° - 
    
    
    
    - 90°) to determine the longest
    
    
    relaxation time among all phosphorus signals in the sample.
  • Step 4: NMR Acquisition. Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Apply an inverse-gated decoupling sequence (e.g., zgig on Bruker systems) with a 90° excitation pulse. Set the relaxation delay (

    
    ) to at least 
    
    
    
    [4].
  • Step 5: Processing and Integration. Apply zero-filling and an exponential window function (Line Broadening = 1-2 Hz) to enhance the Signal-to-Noise Ratio (SNR). Perform careful manual phase and baseline correction before integrating the peaks[1]. Calculate the absolute purity using the mass and integration ratio between the analyte and the internal standard.

Advanced Techniques: H- P HSQC for Trace and Biological Samples

While 1D


P qNMR is highly effective for commercial formulations—routinely achieving Limits of Detection (LOD) between 0.8 and 3.4 mg/mL[1]—it lacks the sensitivity required for trace biological matrices.

When analyzing the pharmacokinetics of phosphonate drugs in plasma or tissue, we shift to 2D


H-

P Heteronuclear Single Quantum Coherence (HSQC) NMR. By transferring magnetization from the highly sensitive

H nucleus to the

P nucleus and back, HSQC circumvents the lower gyromagnetic ratio of phosphorus. Recent studies demonstrate that2 allows for the absolute quantification of phosphonate drugs like fosfomycin and hexokinase inhibitors at micromolar concentrations without any chemical derivatization, vastly outperforming 1D methods[2].
Table 2: Quantitative Performance Metrics of P qNMR
Analyte / MethodLimit of Detection (LOD)Precision (RSD %)Recovery (%)
ATMP (1D

P qNMR)
1.7 mg/mL< 2.0%98 - 102%
HEDP (1D

P qNMR)
2.4 mg/mL< 2.0%95 - 105%
Phosphonoacetic Acid (1D

P qNMR)
N/A (Purity Assessment)0.75%99.26% (Purity)
Fosfomycin (2D

H-

P HSQC)
~0.01 mg/mL (Micromolar)< 5.0%N/A (In vivo plasma)

Conclusion

For the quantitative analysis of phosphonates, traditional chromatography introduces unnecessary complexity, toxic reagents, and systemic biases. By leveraging the fundamental physics of nuclear magnetic resonance,


P qNMR and 2D 

H-

P HSQC provide a direct, self-validating, and metrologically traceable alternative. Whether assessing the purity of industrial antiscalants or tracking the pharmacokinetics of novel APIs, qNMR stands as the authoritative standard for organophosphorus quantification.

References

1.1 - ResearchGate 2.4 - Benchchem 3.2 - bioRxiv 4.5 - PMC (NIH) 5.3 - MDPI

Sources

Safety & Regulatory Compliance

Safety

(1-(Methylphenyl)vinyl)phosphonic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimental design and laboratory safety. Handling (1-(Methylphenyl)vinyl)phosphonic aci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimental design and laboratory safety. Handling (1-(Methylphenyl)vinyl)phosphonic acid (CAS 86812-21-7) (1)[1] presents unique logistical challenges. Its structural framework—a vinyl group conjugated with a methylphenyl ring and a highly reactive phosphonic acid moiety—imparts severe corrosivity and aquatic toxicity profiles.

Improper disposal can lead to severe tissue damage, equipment corrosion, and environmental contamination (2)[2]. The following guide provides self-validating, step-by-step methodologies to ensure the safe operational handling and disposal of this compound.

Physicochemical Hazard Profile & Causality

To safely dispose of this compound, we must first understand the causality behind its hazards:

  • Severe Corrosivity (H314 / H290): The phosphonic acid group readily donates protons, causing severe pH shifts. It is highly corrosive to biological tissues and metals (3)[3]. Causality: The acidic hydroxyls on the phosphorus atom attack metal surfaces, which can lead to the dangerous evolution of flammable hydrogen gas.

  • Environmental Toxicity: Phosphonic acid derivatives resist natural biodegradation and cause acute pH-driven aquatic toxicity (4)[4]. Direct disposal into general waste or sewer systems is strictly prohibited.

Disposal Decision Workflow

G Start Waste Generation: (1-(Methylphenyl)vinyl) phosphonic acid Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Spill event Routine Routine Lab Waste Decision->Routine Liquid/Solid Vessel Empty Container Decision->Vessel Depleted Absorb Contain with Inert Absorbent (Sand/Vermiculite) Spill->Absorb Collect Collect in HDPE Corrosion-Resistant Bin Routine->Collect Rinse Triple Rinse with Compatible Solvent Vessel->Rinse Absorb->Collect EHS EHS Manifesting & Pickup Collect->EHS Rinse->Collect Rinsate Incineration Licensed Incineration (with POx Scrubber) EHS->Incineration

Decision workflow for the safe handling and disposal of (1-(Methylphenyl)vinyl)phosphonic acid.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that the operator can visually or chemically confirm the success of each safety step before proceeding.

Protocol 1: Routine Waste Collection & Segregation
  • Containerization: Transfer waste into a High-Density Polyethylene (HDPE) or Teflon-lined container.

    • Causality: Phosphonic acids are corrosive to metals (3)[3]. Metal containers will degrade, potentially evolving explosive hydrogen gas.

    • Self-Validating Check: Squeeze the sealed HDPE container gently after 24 hours. A lack of pressure buildup or structural embrittlement validates chemical compatibility.

  • Segregation: Isolate the waste stream from strong bases and oxidizing agents.

    • Causality: Mixing strong acids with incompatible bases triggers violent, uncontrolled exothermic reactions (5)[5].

    • Self-Validating Check: Maintain a dedicated, labeled secondary containment tray. The physical absence of co-located incompatible chemicals within the tray validates the segregation protocol.

Protocol 2: Spill Containment and Neutralization
  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite).

    • Causality: Preventing the spread minimizes the surface area of exposure. Organic absorbents like sawdust must be avoided as they can react exothermically with strong acids, posing a fire risk (2)[2].

    • Self-Validating Check: The physical cessation of the liquid's spread across the bench or floor validates successful containment.

  • Neutralization: Carefully apply a weak base, such as sodium bicarbonate (NaHCO₃), to the spill edges, moving inward.

    • Causality: NaHCO₃ neutralizes the acidic protons in a controlled manner, mitigating the severe skin burn hazard without causing a violent thermal spike.

    • Self-Validating Check: The complete cessation of effervescence (CO₂ bubbling) upon further addition of NaHCO₃ validates that the acid has been fully neutralized.

Protocol 3: Empty Container Decontamination
  • Triple Rinsing: Rinse the empty vessel three times with a compatible solvent (e.g., water or a polar organic solvent).

    • Causality: Residual phosphonic acid poses a persistent contact hazard. Triple rinsing serially dilutes the residue to safe levels (2)[2]. Collect all rinsate into the primary hazardous waste container.

    • Self-Validating Check: Test the third rinsate with a pH indicator strip. A reading of pH 6.5–7.5 validates that the container is fully decontaminated and safe for standard institutional disposal.

Quantitative Data & Operational Parameters

Operational ParameterSpecification / LimitScientific Causality & Validation
Aqueous pH Limit < 2.0 (Highly Acidic)Causality: Phosphonic acid hydroxyls readily dissociate. Validation: Test waste stream with pH strips prior to consolidation.
Container Material 100% HDPE or PTFECausality: Acids corrode metals (H290), risking H₂ gas evolution (3)[3]. Validation: Inspect containers weekly for bulging or embrittlement.
Spill Absorbent Dry Sand / VermiculiteCausality: Organic absorbents (sawdust) can cause exothermic reactions (2)[2]. Validation: Monitor absorbent bed temperature with an IR thermometer.
Max Accumulation 90 DaysCausality: EPA RCRA compliance for hazardous waste (6)[6]. Validation: Audit accumulation start dates on waste manifests monthly.

Regulatory & Manifesting Guidelines

Once collected, the waste must be managed as a regulated hazardous material in compliance with EPA and RCRA guidelines (6)[6]. The ultimate disposal route must be through a licensed chemical waste contractor utilizing incineration. The incinerator must be explicitly equipped with an afterburner and a scrubber system to safely capture and neutralize toxic oxides of phosphorus (POx) and carbon oxides generated during combustion (5)[5].

References

  • Title: Safe Disposal of m-PEG9-phosphonic acid: A Guide for Laboratory Professionals Source: BenchChem URL: 2

  • Title: Vinylphosphonic acid SDS, 1746-03-8 Safety Data Sheets Source: ECHEMI URL: 3

  • Title: Safety Data Sheet - Vinylphosphonic acid Source: Merck URL: 4

  • Title: Vinylphosphonic Acid MSDS Source: Zoro / TCI URL: 5

  • Title: Laboratory Environmental Sample Disposal Information Document Source: EPA URL: 6

  • Title: [1-(methylphenyl)vinyl]phosphonic acid | 86812-21-7 Source: ChemicalBook URL: 1

Sources

Handling

Personal protective equipment for handling (1-(Methylphenyl)vinyl)phosphonic acid

As drug development and materials science increasingly leverage organophosphorus compounds for targeted drug delivery systems, bio-mimicry, and surface functionalization, handling complex derivatives like (1-(Methylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly leverage organophosphorus compounds for targeted drug delivery systems, bio-mimicry, and surface functionalization, handling complex derivatives like (1-(Methylphenyl)vinyl)phosphonic acid (CAS: 86812-21-7) has become a routine but high-risk operation.

This guide provides an authoritative, step-by-step operational framework for handling this specific chemical. By understanding the mechanistic causality behind its hazards, laboratory professionals can move beyond blind compliance and build a self-validating safety culture.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's structural hazards. While specific toxicological data for the methylphenyl derivative is limited, its core reactivity mirrors that of its parent compound, Vinylphosphonic acid (VPA) (CAS: 1746-03-8), with critical lipophilic modifications [1][2].

  • The Phosphonic Acid Moiety (

    
    ):  This functional group is a strong proton donor. Upon contact with biological tissues, it rapidly denatures cellular proteins, leading to immediate coagulative necrosis (severe skin burns) and irreversible ocular damage (Category 1C Corrosive) [2][3].
    
  • The Methylphenyl Substitution: Unlike unsubstituted VPA, the addition of a methylphenyl ring significantly increases the molecule's lipophilicity (LogP). This structural change enhances the compound's ability to penetrate the lipid bilayer of the stratum corneum. Consequently, dermal exposure requires immediate intervention, as tissue permeation occurs faster than with highly hydrophilic acids.

  • The Vinyl Group (

    
    ):  The presence of the double bond introduces the risk of exothermic radical polymerization if exposed to heat, light, or peroxide initiators [2].
    

Quantitative PPE Selection Matrix

Based on the hazard profile, standard laboratory attire is insufficient. The PPE selected must provide a verified barrier against lipophilic organic acids. The following table summarizes the quantitative specifications required for safe handling, grounded in EN and NIOSH standards [1][4].

PPE CategoryMaterial / SpecificationMinimum StandardCausality & Performance Metric
Primary Gloves Nitrile Rubber (NBR)EN 374 / ASTM D6978Thickness:

0.4 mm. Breakthrough Time: > 480 mins. Protects against the acidic moiety while resisting organic permeation.
Secondary Gloves Butyl Rubber (Outer layer)EN 374Thickness:

0.3 mm. Recommended for bulk transfers (>500 mL) to provide maximum resistance to lipophilic organic acids.
Eye Protection Tightly fitting safety gogglesEN 166 (EU) / ANSI Z87.1Must feature side-shields. A full face shield is required if handling pressurized systems or volumes >100 mL to prevent irreversible eye damage [1].
Body Protection Polyethylene-coated Tyvek or Acid-resistant ApronEN 14605 (Type 3/4)Prevents skin contact from splashes. Flame-resistant properties are recommended due to the combustible nature of the organic framework.
Respiratory ABEK Filter CartridgeEN 14387 / NIOSHRequired only if handling outside a fume hood or if aerosolization/misting occurs. Protects against organic vapors and acidic gases [3].

Experimental Workflow: Safe Handling Protocol

Every operational protocol must be a self-validating system. This means incorporating verification checkpoints before proceeding to the next step.

Step-by-Step Methodology for Dispensing
  • Environmental Verification:

    • Action: Activate the chemical fume hood and verify the face velocity monitor reads between 80–120 feet per minute (fpm).

    • Validation: Tape a small piece of tissue to the sash; it should pull steadily inward.

  • Preparation of the Neutralization Station:

    • Action: Prepare a 5% (w/v) Sodium Bicarbonate (

      
      ) solution and place it inside the fume hood.
      
    • Causality: Having a weak base immediately available ensures rapid neutralization of any micro-spills before they can damage the stainless steel hood surface (Met. Corr. 1)[3].

  • PPE Donning & Integrity Check:

    • Action: Don the PPE as specified in the matrix. Perform a pneumatic integrity test on the nitrile gloves (inflate and squeeze to check for micro-punctures).

  • Dispensing the Chemical:

    • Action: Use non-sparking spatulas (if solid/slurry) or chemically resistant PTFE syringes (if dissolved in solvent).

    • Causality: Avoid metal spatulas. Phosphonic acids are highly corrosive to metals (H290) and can leach metal ions, which may prematurely initiate vinyl polymerization [2][4].

  • Post-Dispensing Decontamination:

    • Action: Wipe the exterior of the reagent bottle with a damp cloth, followed by a dry wipe, before returning it to a corrosive-resistant secondary containment bin.

Workflow Visualization

HandlingWorkflow Start 1. Fume Hood Verification (Face Velocity 80-120 fpm) Prep 2. Stage Neutralization (5% NaHCO3 Solution) Start->Prep PPE 3. Don PPE & Integrity Check (Nitrile >0.4mm, Goggles) Prep->PPE Dispense 4. Dispense Chemical (PTFE Tools, No Metal) PPE->Dispense Check Spill or Aerosol Detected? Dispense->Check Decon 5. Decontaminate & Store (Secondary Containment) Check->Decon No Emergency Initiate Spill Response (See Section 4) Check->Emergency Yes

Figure 1: Self-validating operational workflow for handling (1-(Methylphenyl)vinyl)phosphonic acid.

Emergency Response & Disposal Plan

Due to the severe corrosive nature of this compound, emergency response protocols must be memorized by all laboratory personnel.

Personnel Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing. Do not attempt to neutralize the acid on the skin with bases, as the exothermic neutralization reaction will cause severe thermal burns on top of the chemical burn. Flush the affected area with copious amounts of water under a safety shower for a minimum of 15 minutes [5].

  • Eye Contact: Irreversible damage can occur within seconds. Flush eyes at an eyewash station for 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do [2]. Seek immediate ophthalmological care.

Spill Mitigation and Disposal Plan
  • Evacuate and Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood remains on to extract vapors.

  • Neutralization: Do not use combustible absorbents like sawdust. Carefully apply a dry, inert absorbent (e.g., vermiculite or sand) mixed with Sodium Carbonate (

    
    ) or Calcium Carbonate (
    
    
    
    ) over the spill.
    • Causality: The carbonate reacts with the phosphonic acid to form a stable, non-corrosive phosphonate salt, releasing

      
       gas.
      
  • Collection: Once the effervescence (

    
     release) ceases, use a plastic (polypropylene) dustpan and brush to collect the neutralized slurry.
    
  • Disposal: Place the waste into a chemically resistant, high-density polyethylene (HDPE) container. Label as "Hazardous Waste: Neutralized Organophosphonic Acid." Do not store in metal drums [2][5].

Spill Response Pathway

SpillResponse Spill Spill Occurs Assess Isolate Area & Assess Volume Spill->Assess Neutralize Apply Na2CO3 / Sand Mix (Wait for CO2 to cease) Assess->Neutralize Collect Collect with Polypropylene Tools (NO METAL) Neutralize->Collect Dispose Transfer to HDPE Container Label as Hazardous Waste Collect->Dispose

Figure 2: Step-by-step logical pathway for mitigating and neutralizing organophosphonic acid spills.

References

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